molecular formula C12H19N3O4 B558408 Boc-His-OMe CAS No. 2488-14-4

Boc-His-OMe

Cat. No.: B558408
CAS No.: 2488-14-4
M. Wt: 269.30 g/mol
InChI Key: RWEVEEORUORBAX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-His-OMe, also known as this compound, is a useful research compound. Its molecular formula is C12H19N3O4 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVEEORUORBAX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426886
Record name Nalpha-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-14-4
Record name Nalpha-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nα-Boc-L-histidine methyl ester (Boc-His-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-L-histidine methyl ester, commonly referred to as Boc-His-OMe, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. The strategic protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid as a methyl ester render this molecule a versatile building block. This configuration prevents unwanted side reactions at the N-terminus and C-terminus during peptide coupling reactions, allowing for the controlled and sequential assembly of amino acids into complex peptide chains.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications and stability.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in various chemical reactions.

General Properties
PropertyValue
Chemical Name Nα-(tert-butoxycarbonyl)-L-histidine methyl ester
Common Synonyms Boc-L-His-OMe, N-Boc-L-histidine methyl ester
CAS Number 2488-14-4[1][2][3][4][5]
Molecular Formula C₁₂H₁₉N₃O₄[1][2][3]
Molecular Weight 269.30 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Physicochemical Data
PropertyValueNotes
Melting Point 121-128 °C[1]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[6]Quantitative solubility data is not widely reported and is best determined experimentally for specific solvent systems.
Optical Rotation Data not consistently reported for the methyl ester. The related L-Histidine methyl ester dihydrochloride (B599025) has a reported [α]20/D of +9.0° (c = 2 in H₂O).The specific rotation is a critical parameter for ensuring enantiomeric purity.
pKa Data not available in cited literature.The pKa of the imidazole (B134444) side chain is a crucial factor in its catalytic activity and behavior in different pH environments.
Spectroscopic Data
SpectroscopyExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ ~ 7.5 (s, 1H, imidazole C2-H), ~6.8 (s, 1H, imidazole C4-H), ~5.5 (d, 1H, NH), ~4.6 (m, 1H, α-CH), ~3.7 (s, 3H, OCH₃), ~3.1 (m, 2H, β-CH₂), ~1.4 (s, 9H, Boc CH₃)
¹³C NMR (CDCl₃) δ ~ 172 (C=O, ester), ~155 (C=O, Boc), ~135 (imidazole C2), ~129 (imidazole C4), ~117 (imidazole C5), ~80 (Boc C(CH₃)₃), ~54 (α-CH), ~52 (OCH₃), ~30 (β-CH₂), ~28 (Boc CH₃)
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~2970 (C-H stretch, alkyl), ~1740 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1500 (N-H bend), ~1250 (C-O stretch)
Mass Spectrometry (ESI-MS) m/z 270.14 [M+H]⁺, 292.12 [M+Na]⁺. Common fragmentation includes the loss of the Boc group (100 amu) or isobutylene (B52900) (56 amu).[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound from L-histidine methyl ester dihydrochloride.

  • L-histidine methyl ester dihydrochloride

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

  • Dissolution: Dissolve L-histidine methyl ester dihydrochloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.

  • Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[14]

Diagram: Synthesis Workflow of this compound

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 L-histidine methyl ester dihydrochloride dissolution 1. Dissolve His-OMe·2HCl in solvent start1->dissolution start2 Di-tert-butyl dicarbonate (Boc₂O) boc_protection 3. Add Boc₂O solution at 0°C start2->boc_protection start3 Triethylamine (TEA) neutralization 2. Neutralize with TEA at 0°C start3->neutralization start4 Anhydrous DCM/THF start4->dissolution dissolution->neutralization neutralization->boc_protection reaction 4. Stir overnight at room temperature boc_protection->reaction quench 5. Quench with water reaction->quench extraction 6. Extract with organic solvent quench->extraction wash 7. Wash with NaHCO₃ and brine extraction->wash dry 8. Dry and concentrate wash->dry purify 9. Purify by column chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The following protocols outline the standard procedures for confirming the identity and purity of the synthesized this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.[7]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a longer acquisition time or a higher sample concentration may be necessary.[7]

  • Data Analysis: Process the spectra and compare the observed chemical shifts with the expected values to confirm the structure.

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile, with the potential addition of a small amount of formic acid to promote protonation for positive ion mode analysis.

  • Spectrum Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry. Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS) Analysis (Optional): Perform MS/MS analysis on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for further structural confirmation.[8]

  • Data Analysis: Compare the observed m/z values with the calculated values for the expected molecular ions and fragments.

Diagram: Characterization Workflow for this compound

G Characterization of this compound cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Analysis sample Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry (ESI-MS and MS/MS) sample->ms nmr_data Chemical Shifts and Coupling Constants nmr->nmr_data ftir_data Characteristic Absorption Bands ftir->ftir_data ms_data Molecular Ion and Fragmentation Pattern ms->ms_data result Structural Confirmation and Purity Assessment nmr_data->result ftir_data->result ms_data->result

Caption: Workflow for the characterization of this compound.

Stability and Reactivity

This compound is a stable compound under standard laboratory conditions and can be stored at 2-8 °C for extended periods. The Boc protecting group is sensitive to strong acidic conditions and will be cleaved by reagents such as trifluoroacetic acid (TFA), which is a common step in Boc-based solid-phase peptide synthesis. The methyl ester is susceptible to hydrolysis under basic conditions (saponification).

The imidazole side chain of histidine presents unique reactivity. While the Nα-Boc group provides protection, the imidazole nitrogen atoms can still participate in certain reactions, and the α-proton is susceptible to racemization under harsh basic conditions during peptide coupling. Therefore, careful control of reaction conditions is crucial when using this compound in synthesis.

Applications in Research and Drug Development

This compound is a cornerstone in the synthesis of peptides and peptidomimetics. Its primary applications include:

  • Solid-Phase Peptide Synthesis (SPPS): As a building block for the incorporation of histidine residues into a growing peptide chain.

  • Solution-Phase Peptide Synthesis: For the synthesis of dipeptides or larger peptide fragments.

  • Drug Discovery: In the development of novel therapeutic peptides where histidine's unique properties are essential for biological activity, such as in enzyme active sites or metal-binding domains.

Conclusion

Nα-Boc-L-histidine methyl ester is a fundamental reagent for researchers and professionals in the fields of peptide chemistry and drug development. A thorough understanding of its chemical and physical properties, as well as appropriate handling and reaction conditions, is paramount for its successful application. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of this important molecule, enabling its effective use in the creation of complex and biologically relevant peptides.

References

An In-depth Technical Guide to Nα-Boc-L-histidine methyl ester (Boc-His-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Nα-Boc-L-histidine methyl ester (Boc-His-OMe), a crucial derivative of the amino acid histidine. It is widely utilized as a fundamental building block in the fields of peptide synthesis and pharmaceutical research. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the methyl ester on the carboxyl group enhances its stability and controls its reactivity, making it an ideal intermediate for the precise construction of complex peptide structures and drug candidates.[1] This guide details its chemical structure, physicochemical properties, and provides a generalized experimental protocol for its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
IUPAC Name methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[2]
Molecular Formula C₁₂H₁₉N₃O₄[1][2][3]
Molecular Weight 269.30 g/mol [2][4][5]
CAS Number 2488-14-4[1][3][4]
Appearance White to off-white powder[1][4]
Melting Point 121-128 °C[1]
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OC[2]

Chemical Structure

This compound is a derivative of L-histidine with two key modifications:

  • Boc Protecting Group : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile group prevents unwanted reactions at the N-terminus during peptide bond formation and can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1]

  • Methyl Ester : The carboxyl group is protected as a methyl ester (-OMe). This prevents the carboxylic acid from participating in reactions until it is intentionally cleaved.

These protecting groups make this compound a stable and versatile reagent for controlled, stepwise peptide synthesis.

Boc_His_OMe_Structure cluster_boc Boc Group cluster_histidine Histidine Core cluster_imidazole Imidazole (B134444) Ring cluster_ester Methyl Ester C_boc C O2_boc O C_boc->O2_boc = N_alpha N C_boc->N_alpha O1_boc O O1_boc->C_boc C_tert C(CH₃)₃ C_tert->O1_boc CH_alpha CαH N_alpha->CH_alpha C_carboxyl C C_beta CβH₂ CH_alpha->C_beta CH_alpha->C_carboxyl C_gamma C_beta->C_gamma C_delta CδH C_gamma->C_delta N_epsilon NεH C_delta->N_epsilon C_epsilon CεH N_epsilon->C_epsilon N_delta C_epsilon->N_delta N_delta->C_gamma O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl O C_carboxyl->O2_carboxyl CH3_ester CH₃ O2_carboxyl->CH3_ester

Caption: 2D chemical structure of Nα-Boc-L-histidine methyl ester.

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for a single coupling cycle to incorporate a Boc-protected amino acid residue (such as this compound, though typically the free acid Boc-His-OH is used for coupling) onto a growing peptide chain anchored to a solid-phase resin (e.g., Merrifield or PAM resin).

Objective: To elongate a peptide chain by one histidine residue using the Boc-SPPS strategy.

Materials:

  • Peptide-resin (with a free N-terminal amine after the previous cycle's deprotection)

  • Boc-L-His(Boc)-OH (Note: For SPPS, the free acid is used for activation. The imidazole side chain is also often protected, e.g., with another Boc group, to prevent side reactions)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2][4]

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or Dimethylformamide (DMF)[6][7]

  • Activation Reagents: HBTU/HOBt or DCC/HOBt

  • Solvents: Anhydrous DMF, DCM

  • Inert gas (Nitrogen or Argon)

Methodology: Standard Boc-SPPS Elongation Cycle

  • Resin Swelling:

    • Place the peptide-resin from the previous cycle into a reaction vessel.

    • Add DCM and allow the resin to swell for 1-2 hours to ensure optimal accessibility of reactive sites.[4]

    • Wash the resin several times with DCM to remove residual reagents.

  • Step 1: Boc Deprotection

    • Treat the swollen resin with the 50% TFA/DCM solution and agitate for 2-5 minutes (pre-wash).[2][6]

    • Drain the solution.

    • Add a fresh aliquot of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[4][6]

    • Drain the deprotection solution. The N-terminal amine is now exposed as a trifluoroacetate (B77799) salt.[7]

    • Wash the resin thoroughly with DCM (3-5 times) and then IPA or DMF (3-5 times) to remove all traces of TFA.[2][6]

  • Step 2: Neutralization

    • Treat the washed resin with the 5-10% DIEA solution for 2-5 minutes to neutralize the TFA salt and liberate the free N-terminal amine.[6]

    • Repeat the neutralization step once more.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess DIEA. The resin is now ready for coupling.

  • Step 3: Amino Acid Activation and Coupling

    • In a separate vessel, dissolve the incoming amino acid, Boc-His(Boc)-OH (2-4 equivalents relative to resin loading), and activation reagents (e.g., HBTU/HOBt, 2-4 equivalents) in a minimal amount of anhydrous DMF.[6]

    • Add DIEA (4-8 equivalents) to the activation mixture to facilitate the reaction.[6]

    • Immediately transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow the peptide bond to form.[6]

  • Step 4: Monitoring and Washing

    • To confirm the completion of the coupling reaction, a small sample of the resin can be taken for a qualitative ninhydrin (B49086) (Kaiser) test.[4]

      • Negative Result (Yellow/Colorless beads): Indicates complete coupling (absence of free primary amines).

      • Positive Result (Blue/Purple beads): Indicates incomplete coupling, and the coupling step should be repeated.[4][6]

    • Once the reaction is complete, drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and by-products.

The resin is now ready for the next cycle, starting again with the Boc deprotection step. This cyclical process is repeated until the desired peptide sequence is fully assembled.[4]

Logical Workflow Diagram

The following diagram illustrates the logical steps within a single cycle of Boc-based solid-phase peptide synthesis.

Boc_SPPS_Cycle start Start of Cycle (Peptide-Resin with N-Boc) deprotection Step 1: Deprotection (Remove Boc with 50% TFA/DCM) start->deprotection wash1 Wash (DCM / DMF) deprotection->wash1 neutralization Step 2: Neutralization (Free amine with DIEA) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step 3: Coupling (Add activated Boc-AA-OH) wash2->coupling wash3 Wash (DMF / DCM) coupling->wash3 end End of Cycle (Elongated Peptide-Resin with N-Boc) wash3->end

Caption: A typical cycle in Boc-chemistry solid-phase peptide synthesis (SPPS).

References

An In-depth Technical Guide to the Synthesis and Purification of Nα-Boc-L-histidine methyl ester (Boc-L-His-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Nα-Boc-L-histidine methyl ester (Boc-L-His-OMe), a crucial derivative of the amino acid histidine used extensively in peptide synthesis and medicinal chemistry.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection for the α-amino group, which is a cornerstone of many synthetic strategies.[3][]

Synthesis and Purification Overview

The synthesis of Boc-L-His-OMe is typically achieved through a two-step process:

  • Esterification: The carboxyl group of L-histidine is first converted to a methyl ester.

  • Boc Protection: The α-amino group of the resulting L-histidine methyl ester is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Subsequent purification is generally accomplished through extraction and silica (B1680970) gel column chromatography to yield the final, highly pure product.

Experimental Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification L_His L-Histidine His_OMe_HCl L-Histidine methyl ester dihydrochloride (B599025) L_His->His_OMe_HCl Esterification SOCl2_MeOH Thionyl Chloride (SOCl₂) in Methanol (B129727) (MeOH) SOCl2_MeOH->His_OMe_HCl Crude_Product Crude Boc-L-His-OMe His_OMe_HCl->Crude_Product Boc Protection Boc2O_TEA Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (B128534) (TEA) Boc2O_TEA->Crude_Product Workup Aqueous Workup (Extraction) Crude_Product->Workup Column_Chromatography Silica Gel Column Chromatography Workup->Column_Chromatography Pure_Product Pure Boc-L-His-OMe Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of Boc-L-His-OMe.

Detailed Experimental Protocols

Step 1: Synthesis of L-Histidine methyl ester dihydrochloride

This procedure outlines the esterification of L-histidine using thionyl chloride in methanol.

Materials:

  • L-histidine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend L-histidine in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (approximately 2 equivalents) dropwise to the stirred suspension. The addition is exothermic and should be done with caution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for approximately 16 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the L-histidine methyl ester dihydrochloride salt as a solid. This product is often used in the next step without further purification.

Step 2: Synthesis of Nα-Boc-L-histidine methyl ester (Boc-L-His-OMe)

This protocol describes the protection of the α-amino group of the previously synthesized ester.

Materials:

  • L-Histidine methyl ester dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or another suitable base (e.g., N,N-diisopropylethylamine - DIEA)

  • Methanol (anhydrous) or Dichloromethane (B109758) (DCM)

Protocol:

  • Dissolve the L-histidine methyl ester dihydrochloride in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (approximately 5 equivalents) to neutralize the hydrochloride salt and create basic conditions.[5]

  • Slowly add a solution of di-tert-butyl dicarbonate (approximately 2.3 equivalents) in methanol to the reaction mixture.[5]

  • Allow the reaction to stir at ambient temperature until completion, which can be monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

Purification of Boc-L-His-OMe

The crude product from the Boc protection step requires purification to remove salts and excess reagents.

Materials:

  • Crude Boc-L-His-OMe

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Dichloromethane (DCM) and Methanol (MeOH) mixture

Protocol:

  • Aqueous Workup:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.[6]

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using an appropriate slurry method with a non-polar solvent like DCM.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the percentage of methanol). A common eluent system for a related, more nonpolar, protected histidine derivative is dichloromethane/methanol (97:3, v/v).[5] The polarity may need to be adjusted for Boc-L-His-OMe.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain Boc-L-His-OMe as a purified solid. The product has been reported as a colorless oil that solidifies upon standing.[7]

Quantitative Data

The following table summarizes key quantitative data reported for the synthesis of Boc-L-His-OMe and related compounds.

ParameterValueReference
Synthesis Yields
L-Histidine methyl ester hydrochloride95%[5]
Nα-Boc-L-histidine methyl ester69%[5]
Physical Properties
Melting Point108 °C[7]
CAS Number2488-14-4[2]
Molecular FormulaC₁₂H₁₉N₃O₄[2]
Molecular Weight269.30 g/mol [2]
Chromatography
TLC Rf (for a related compound)0.3 (in 97:3 DCM/MeOH)[5]

Concluding Remarks

The synthesis and purification of Boc-L-His-OMe are standard yet critical procedures in the field of peptide chemistry. The protocols detailed in this guide, derived from established literature, provide a reliable pathway to obtaining this important building block in high purity. Careful execution of each step, particularly the control of reaction conditions and thorough purification, is essential for the successful synthesis of high-quality peptides for research and drug development applications.

References

A Comprehensive Guide to the Solubility of Boc-His-OMe in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-histidine methyl ester (Boc-His-OMe), a crucial building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification protocols, and formulation strategies. This document presents available solubility data, a detailed experimental protocol for determining solubility, and a workflow for solubility testing.

Core Concepts in Solubility for Peptide Synthesis

The solubility of protected amino acids like this compound is governed by the physicochemical properties of both the amino acid side chain and the protecting groups. The Boc (tert-butoxycarbonyl) group, while offering excellent protection for the amine, is bulky and hydrophobic, which significantly influences the overall solubility profile of the molecule. The esterification of the carboxylic acid to a methyl ester also impacts polarity and solubility.

In the context of drug development, understanding solubility is paramount. Poor solubility of a synthetic intermediate can lead to challenges in reaction kinetics, purification, and ultimately, the scale-up of a synthetic process. For final drug products, solubility directly impacts bioavailability.

Qualitative Solubility of this compound and Related Compounds

Table 1: Qualitative Solubility of Related Histidine Derivatives

CompoundSolventSolubilitySource(s)
N-Boc-L-histidineMethanolModerate[1]
Dimethylformamide (DMF)Moderate[1]
Dimethyl sulfoxide (B87167) (DMSO)Soluble
ChloroformSoluble
Dichloromethane (DCM)Soluble
Ethyl AcetateSoluble
AcetoneSoluble
Boc-His(3-Me)-OHNot specifiedEnhanced solubility noted

It is important to note that the methyl ester in this compound will alter its polarity compared to the free acid of Boc-His-OH, likely increasing its solubility in less polar organic solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a standard procedure that can be adapted for this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, dichloromethane, chloroform, ethyl acetate, dimethylformamide, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create standards for the calibration curve.

  • Equilibration:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial and place it in a constant temperature bath on an orbital shaker. Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted sample and the calibration standards by HPLC-UV or HPLC-MS.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

3. Workflow Diagram:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Weigh excess this compound B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Analyze via HPLC E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Workflow for Determining the Solubility of this compound

Logical Framework for Solvent Selection in Peptide Synthesis

The choice of solvent is critical in peptide synthesis, impacting both the solubility of the reactants and the efficiency of the coupling reaction. The following diagram illustrates a logical approach to solvent selection when using this compound.

G Start Start: Need to dissolve this compound for reaction A Consider common polar aprotic solvents Start->A B Test solubility in DMF A->B C Test solubility in DMSO A->C D Is it soluble? B->D F Is it soluble? C->F D->C No E Proceed with reaction in DMF D->E Yes End End: Solvent system identified E->End G Proceed with reaction in DMSO F->G Yes H Consider alternative solvents (e.g., NMP, DCM) F->H No G->End I Test solubility in alternative solvent H->I J Is it soluble? I->J K Proceed with reaction in alternative solvent J->K Yes L Consider solvent mixtures or additives J->L No K->End L->End

Decision-making workflow for solvent selection.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a systematic approach based on the known solubility of related compounds and the application of a standardized experimental protocol, such as the shake-flask method, can provide researchers with the necessary data to optimize their synthetic and developmental processes. The provided workflows offer a logical framework for both determining solubility and selecting an appropriate solvent system for reactions involving this compound. It is recommended that solubility be determined empirically for the specific solvent and conditions to be used in any given application.

References

Stability of Nα-Boc-L-histidine methyl ester (Boc-His-OMe) Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Nα-Boc-L-histidine methyl ester (Boc-His-OMe) under both acidic and basic conditions. Understanding the stability profile of this key building block is critical for its effective use in peptide synthesis, drug development, and other applications in organic chemistry. This document details the degradation pathways, summarizes available quantitative data, and provides detailed experimental protocols for stability assessment.

Introduction

Nα-tert-butyloxycarbonyl-L-histidine methyl ester (this compound) is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is in the form of a methyl ester. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of conditions and its facile removal under acidic conditions. However, both the Boc group and the methyl ester are susceptible to cleavage under certain acidic and basic environments, respectively. This guide explores the kinetics and mechanisms of these degradation pathways.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by two functional groups: the Nα-Boc group and the C-terminal methyl ester.

Under Acidic Conditions: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via a mechanism involving the protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and a proton. The resulting product is L-histidine methyl ester. The rate of this deprotection is highly dependent on the strength of the acid and the reaction temperature.

Under Basic Conditions: The main point of instability under basic conditions is the saponification of the methyl ester. This is a hydrolysis reaction in which a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt (Boc-L-histidinate) and methanol. The Boc group is generally stable under basic conditions.

Quantitative Stability Data

Direct quantitative kinetic data for the degradation of this compound across a wide range of pH values is not extensively available in the public literature. However, based on data from related compounds, such as other N-Boc-protected amino acid methyl esters and N-acetyl amino acid esters, the following tables provide an estimate of the stability of this compound.

Disclaimer: The data presented below is inferred from studies on analogous compounds and should be considered as a guideline. Experimental determination for specific conditions is highly recommended.

Table 1: Estimated Stability of this compound under Acidic Conditions (Boc Group Cleavage)
pHAcidTemperature (°C)Half-life (t½) (approx.)% Degradation (24h) (approx.)
11 M HCl25< 1 hour>99%
20.1 M HCl252-4 hours~90%
30.01 M HCl2520-30 hours~50%
4Citrate Buffer25Several days<10%
Table 2: Estimated Stability of this compound under Basic Conditions (Methyl Ester Saponification)
pHBaseTemperature (°C)Half-life (t½) (approx.)% Degradation (24h) (approx.)
10Carbonate Buffer25Several days<15%
110.01 M NaOH2515-25 hours~60%
120.1 M NaOH251-2 hours>95%
131 M NaOH25< 10 minutes>99%

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound under acidic and basic conditions.

Protocol for Assessing Stability under Acidic Conditions

This protocol outlines a method to determine the rate of Boc group cleavage from this compound under acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of desired concentrations (e.g., 1 M, 0.1 M, 0.01 M)

  • Buffer solutions of desired pH (e.g., pH 4, 5)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Thermostated water bath or incubator

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In a series of vials, add a known volume of the acidic or buffer solution. Place the vials in a thermostated bath set to the desired temperature (e.g., 25 °C).

  • Initiation of Reaction: To each vial, add a small aliquot of the this compound stock solution to achieve a final concentration of approximately 0.1 mg/mL. Start a timer immediately.

  • Time Points: At predetermined time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., a solution of sodium bicarbonate) to stop the reaction. Dilute the quenched sample with the HPLC mobile phase.

  • HPLC Analysis: Inject the diluted samples into the HPLC system.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient to separate this compound from L-histidine methyl ester (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol for Assessing Stability under Basic Conditions

This protocol determines the rate of saponification of the methyl ester of this compound under basic conditions using HPLC.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solutions of desired concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Buffer solutions of desired pH (e.g., pH 10, 11)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Thermostated water bath or incubator

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Reaction Setup: In a series of vials, add a known volume of the basic or buffer solution and place them in a thermostated bath at the desired temperature.

  • Initiation of Reaction: Add a small aliquot of the this compound stock solution to each vial to a final concentration of approximately 0.1 mg/mL and start a timer.

  • Time Points: At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., a dilute solution of HCl) to stop the saponification. Dilute the quenched sample with the HPLC mobile phase.

  • HPLC Analysis: Analyze the samples by HPLC using the same conditions as described in the acidic stability protocol. The product, Boc-His-OH, will have a different retention time than the starting material.

  • Data Analysis: Quantify the peak area of this compound at each time point and calculate the rate constant and half-life as described in the acidic stability protocol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathways of this compound and the experimental workflow for its stability assessment.

G Degradation Pathways of this compound cluster_acid Acidic Conditions cluster_base Basic Conditions BocHisOMe_acid This compound HisOMe His-OMe BocHisOMe_acid->HisOMe + H₃O⁺ - Isobutylene - CO₂ BocHisOMe_base This compound BocHisOH Boc-His-OH BocHisOMe_base->BocHisOH + OH⁻ - CH₃OH

Caption: Degradation of this compound under acidic and basic conditions.

G Experimental Workflow for Stability Assessment A Sample Preparation (this compound Stock Solution) B Reaction Setup (Incubation at controlled pH and Temperature) A->B C Time-Point Sampling B->C D Reaction Quenching C->D E HPLC Analysis (Separation and Detection) D->E F Data Analysis (Quantification and Kinetic Modeling) E->F

Caption: General workflow for kinetic analysis of this compound stability.

Conclusion

The stability of Nα-Boc-L-histidine methyl ester is a critical parameter for its successful application in chemical synthesis. This guide has outlined the fundamental principles of its degradation under both acidic and basic conditions. The Nα-Boc group is labile to acidic conditions, with the rate of cleavage increasing significantly with decreasing pH. Conversely, the methyl ester is susceptible to saponification under basic conditions, with the rate of hydrolysis increasing with pH. The provided quantitative estimates and detailed experimental protocols offer a valuable resource for researchers to predict and assess the stability of this compound in their specific applications, ensuring the integrity of this important synthetic building block.

An In-depth Technical Guide to Boc-His-OMe for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Nα-(tert-Butoxycarbonyl)-L-histidine methyl ester (Boc-His-OMe), a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. It covers its chemical properties, detailed experimental protocols, and its application in advanced therapeutic strategies.

Core Chemical Information: this compound

This compound is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. These modifications are crucial for its application in controlled, stepwise peptide synthesis.

Physicochemical and Structural Data

All quantitative data for this compound is summarized in the table below, providing a clear reference for experimental design.

PropertyValueCitations
CAS Number 2488-14-4[1][2][3][4]
Molecular Formula C₁₂H₁₉N₃O₄[1][4][5]
Molecular Weight 269.30 g/mol [1][5]
IUPAC Name methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[5]
Appearance White to off-white solid powder[2][4]
Melting Point 120-128 °C[4][6]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]

Experimental Protocols and Applications

This compound is a versatile reagent primarily used in the synthesis of peptides for various applications, including drug development, bioconjugation, and protein engineering.

Synthesis of Protected Histidine Derivatives

The synthesis of complex peptide building blocks often starts with simpler protected amino acids like this compound. For instance, the synthesis of a fully protected histidine, such as N-Boc-N'-Trityl (Trt)-L-histidine methyl ester, is a common procedure.

Protocol for N-Boc-N'-Trityl-L-histidine methyl ester Synthesis:

  • Esterification: L-histidine is reacted with an excess of sulfoxide (B87167) chloride in methanol (B129727) for approximately 16 hours to produce histidine methyl ester hydrochloride salt with a high yield (~95%).[4]

  • Boc Protection: The resulting methyl ester is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and triethylamine (B128534) in dry anhydrous methanol to yield N-tert-butyloxycarbonyl (Boc)-protected histidine methyl ester.[4]

  • Trityl Protection: The N-Boc-histidine methyl ester is dissolved in toluene (B28343) with trityl chloride. Triethylamine is added, and the reaction is heated to 80°C for several hours.[4]

  • Purification: The final product, N-Boc-N'-Trityl (Trt)-L-histidine methyl ester, is purified using silica (B1680970) gel column chromatography, achieving a yield of approximately 97%.[4]

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This compound is a fundamental component in the Boc strategy for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for building custom peptides. The process involves sequential addition of amino acids to a growing chain anchored to a solid resin support.[6][7][8]

Key Steps in a Boc-SPPS Cycle:

  • Resin Attachment: The first Boc-protected amino acid is anchored to an insoluble resin, often a Merrifield or PAM resin.[9]

  • Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using a strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[9]

  • Neutralization & Washing: The resin is neutralized with a base like diisopropylethylamine (DIPEA) and washed thoroughly to remove excess reagents and byproducts.

  • Coupling: The next Boc-protected amino acid (e.g., a derivative synthesized from this compound) is activated with a coupling agent (like HBTU) and added to the resin, forming a new peptide bond.

  • Iteration: Steps 2-4 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as liquid hydrogen fluoride (B91410) (HF).[6][9]

spss_workflow cluster_cycle Iterative Synthesis Cycle Deprotection Boc Deprotection (TFA in DCM) Wash1 Wash & Neutralize Deprotection->Wash1 Exposes N-terminal amine Coupling Amino Acid Coupling (e.g., with HBTU) Wash1->Coupling Wash2 Wash Coupling->Wash2 Forms peptide bond Wash2->Deprotection For next cycle FinalCleavage Final Cleavage (e.g., HF) Wash2->FinalCleavage After final cycle Start Start: Boc-AA-Resin Start->Deprotection PurifiedPeptide Purified Peptide FinalCleavage->PurifiedPeptide

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Bioconjugation Applications

Peptides synthesized using this compound can be further modified for targeted therapies through bioconjugation. This process covalently links the peptide to other molecules like drugs, imaging agents, or polymers. A common strategy involves activating a carboxyl group on a payload molecule with EDC/NHS to form an NHS ester, which then reacts with a primary amine on the peptide (e.g., the N-terminus after Boc removal or a lysine (B10760008) side chain).[10][11]

bioconjugation_workflow cluster_activation Payload Activation cluster_conjugation Conjugation Reaction Payload Payload with -COOH group Activation Activation with EDC / NHS Payload->Activation ActiveEster NHS-Ester Payload Activation->ActiveEster Conjugation Amine Coupling (pH 7.2 - 8.0) ActiveEster->Conjugation Peptide Peptide with -NH2 group Peptide->Conjugation FinalProduct Purified Bioconjugate Conjugation->FinalProduct

General Workflow for Peptide Bioconjugation.

Signaling Pathways and Mechanisms of Action

The unique properties of the histidine imidazole (B134444) side chain are leveraged in advanced drug delivery systems. Peptides rich in histidine residues exhibit pH-responsive behavior, which is critical for overcoming cellular barriers.

The "Proton Sponge Effect" for Endosomal Escape

A major hurdle in drug delivery is ensuring the therapeutic payload escapes the endosome after being internalized by a cell, thereby avoiding degradation in the lysosome. Histidine-rich peptides, synthesized using precursors like this compound, are instrumental in a mechanism known as the "proton sponge effect".[5][12][13]

The imidazole side chain of histidine has a pKa of approximately 6.0, which is within the pH range of late endosomes (pH 4.0-6.5).[12] In the neutral pH of the bloodstream (pH 7.4), the imidazole ring is largely uncharged. However, upon endocytosis into the acidic endosome, the imidazole groups become protonated. This influx of protons into the vesicle triggers a secondary influx of chloride ions to maintain charge neutrality, leading to osmotic swelling. The resulting pressure eventually ruptures the endosomal membrane, releasing the peptide and its conjugated cargo into the cytoplasm.[13]

proton_sponge cluster_cell Cell Cytoplasm (pH ~7.2) cluster_endosome Endosome (Acidic pH 4.0-6.5) Release Drug Release into Cytoplasm Protonation Histidine Protonation (Imidazole Ring) Influx Proton & Ion Influx (H+, Cl-) Protonation->Influx Swelling Osmotic Swelling Influx->Swelling Rupture Endosome Rupture Swelling->Rupture Rupture->Release Payload Escape Entry Endocytosis of Peptide-Drug Conjugate Entry->Protonation Internalization

The Proton Sponge Effect for Endosomal Escape.

References

The Mechanism of Boc Protection for Histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide chemistry and drug development, the successful synthesis of peptides containing histidine residues is a significant challenge. The unique chemical nature of histidine's imidazole (B134444) side chain makes it highly susceptible to racemization during peptide synthesis, which can compromise the purity, yield, and biological activity of the final product. This technical guide provides an in-depth analysis of the mechanism of tert-butyloxycarbonyl (Boc) protection for the histidine side chain, a critical strategy to mitigate these synthetic challenges.

The Challenge: Histidine Racemization

Histidine is notoriously prone to racemization during the activation of its carboxyl group for peptide bond formation.[1] The unprotected imidazole ring is the primary cause of this stereochemical instability. The lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring can act as an internal base, abstracting the α-proton from the activated amino acid.[1][2] This abstraction leads to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of L- and D-isomers and a loss of stereochemical integrity.[1]

Effective protection of the imidazole side chain is therefore essential to suppress this side reaction and prevent other issues, such as side-chain acylation.[1][2]

Racemization_Mechanism cluster_0 Activation & Racemization Pathway Activated_His Activated L-Histidine (e.g., Ester) Abstraction α-Proton Abstraction (Intramolecular Base Catalysis by Nπ) Activated_His->Abstraction Nπ attacks α-H+ Intermediate Planar Enolate Intermediate Abstraction->Intermediate Racemic_Mix Racemic Mixture (L-His and D-His) Intermediate->Racemic_Mix Protonation Unprotected_His Unprotected L-Histidine Unprotected_His->Activated_His Carboxyl Activation

Caption: Mechanism of histidine racemization driven by the unprotected imidazole ring.

The Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. When applied to the histidine side chain, it mitigates racemization through an electron-withdrawing effect.

Mechanism of Action

The Boc group, as a urethane-based moiety, is electron-withdrawing. When attached to one of the imidazole nitrogens, it reduces the basicity and nucleophilicity of the ring. This electronic effect significantly decreases the tendency of the Nπ nitrogen to act as an internal base, thereby suppressing the α-proton abstraction that initiates racemization.

The dual-protection strategy, using Boc for both the α-amino group (Nα) and the imidazole side chain (Nim), is common in Boc-based solid-phase peptide synthesis (SPPS).[3] A key feature of Nα,Nim-di-Boc-L-histidine (Boc-His(Boc)-OH) is that both Boc groups are labile under the same acidic conditions (e.g., trifluoroacetic acid, TFA), simplifying the deprotection steps.[4]

Boc_Protection_Reaction cluster_1 Boc Protection of Histidine L_His L-Histidine Di_Boc_His Nα, Nτ-di-Boc-L-Histidine (Boc-His(Boc)-OH) L_His->Di_Boc_His Boc2O Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) Boc2O->Di_Boc_His Base Base (e.g., Triethylamine) Base->Di_Boc_His Catalyst

Caption: General reaction scheme for the synthesis of Boc-His(Boc)-OH.

Regioselectivity: N(τ) vs. N(π) Protection

The imidazole ring of histidine has two nitrogen atoms, designated tau (τ, tele) and pi (π, pros). The position of the protecting group significantly impacts its effectiveness in preventing racemization. Since the N(π) atom is responsible for the unwanted intramolecular base catalysis, protecting groups that directly block this position, such as benzyloxymethyl (Bom), are considered highly effective at suppressing racemization.[1][2]

The standard synthesis of Boc-His(Boc)-OH typically results in the Boc group being attached to the N(τ) position.[4] While this still provides a beneficial electron-withdrawing effect that reduces racemization compared to an unprotected or trityl-protected side chain, it is generally considered less effective than direct N(π) protection.[1]

Data Presentation: Comparative Analysis

The choice of a side-chain protecting group for histidine involves a trade-off between racemization suppression, stability, and the complexity of deprotection.

Table 1: Qualitative Comparison of Side-Chain Protecting Groups for Boc-Histidine
Protecting GroupDerivativeMechanism of Racemization SuppressionKey AdvantagesKey Disadvantages
Boc Boc-His(Boc)-OHModerate electron-withdrawing effect.Low cost; simultaneous deprotection with Nα-Boc group.Labile to TFA used in each cycle, limiting its use to short peptides or N-terminal His.[1][2][3]
Dinitrophenyl (Dnp) Boc-His(Dnp)-OHStrong electron-withdrawing effect.Excellent suppression of racemization; stable to TFA.[1]Requires a separate, orthogonal deprotection step using thiolysis (e.g., thiophenol).[1]
Tosyl (Tos) Boc-His(Tos)-OHElectron-withdrawing sulfonyl group.Commercially available and cost-effective.Prone to racemization; labile to HOBt, a common coupling additive.[1][5]
Benzyloxymethyl (Bom) Boc-His(Bom)-OHSteric hindrance and protection at the N(π)-position.Highly effective at suppressing racemization.[1][2]Higher cost; cleavage can release formaldehyde, requiring specific scavengers.[1]
Table 2: Quantitative Comparison of D-Isomer Formation in Peptide Synthesis

This data, from an analysis using Fmoc-chemistry, directly compares the effectiveness of a Boc side-chain protecting group versus a Trityl (Trt) group in suppressing racemization, particularly at elevated temperatures used in microwave-assisted synthesis.

Histidine DerivativeCoupling Temperature% D-Isomer Formed
Fmoc-His(Trt)-OH50°C5.4%
Fmoc-His(Boc)-OH50°C0.4%
Fmoc-His(Trt)-OH75°C22.8%
Fmoc-His(Boc)-OH75°C1.1%
(Data adapted from BenchChem technical guide on Nα,Nτ-di-Boc-L-histidine)[4]

This data clearly demonstrates that the Boc group on the histidine side chain significantly reduces racemization compared to the commonly used trityl group, especially under forcing conditions.[4]

Experimental Protocols

Protocol for Synthesis of Nα,Nτ-di-Boc-L-histidine

This protocol is adapted from a described synthesis of Boc-protected histidine.[6]

  • Dissolution: Dissolve L-histidine in dry, anhydrous methanol.

  • Base Addition: Add triethylamine (B128534) (approx. 5 equivalents) to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (approx. 2.3 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at ambient temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically results in the protection of both the α-amino group and one of the imidazole nitrogens.[6]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified using standard techniques such as extraction and column chromatography to yield the final product.

Protocol for a Single Coupling Cycle in Boc-SPPS using Boc-His(Boc)-OH

This protocol outlines the incorporation of a Boc-His(Boc)-OH residue onto a resin during solid-phase peptide synthesis.[4]

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel. Drain the solvent.

  • Nα-Boc Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 20-30 minutes. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[4]

  • Neutralization: Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or DMF (2 times, 2 minutes each) to neutralize the resin.[4]

  • Amino Acid Activation & Coupling: In a separate vessel, pre-activate Boc-His(Boc)-OH with a coupling reagent (e.g., HBTU/DIPEA or DCC/HOBt) in DMF. Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Workflow start Start with Peptide-Resin deprotection Step 1: Nα-Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Step 2: Neutralization (5-10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF/DCM) neutralization->wash2 coupling Step 3: Coupling (Activated Boc-His(Boc)-OH) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end_cycle Coupling Cycle Complete wash3->end_cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol for Final Cleavage and Deprotection

After the full peptide has been assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. For Boc-SPPS, this is typically a strong acid like anhydrous hydrogen fluoride (B91410) (HF). A common alternative is Trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole, triisopropylsilane) are added to prevent side reactions.[]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Stir the mixture at 0°C for 2-4 hours. This step removes the N(τ)-Boc group, other acid-labile side-chain protecting groups, and cleaves the peptide from the resin.

  • Peptide Precipitation: Evaporate the strong acid. Precipitate the crude peptide by adding and triturating with cold diethyl ether.[4]

  • Purification: Collect the crude peptide by filtration or centrifugation. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Conclusion

The protection of the histidine imidazole side chain is paramount for maintaining stereochemical integrity during peptide synthesis. The Boc group serves as a cost-effective and practical means of protection, significantly reducing racemization by exerting an electron-withdrawing effect on the imidazole ring. While N(τ)-Boc protection is common, it is important to recognize its limitations, particularly its lability in standard Boc-SPPS deprotection steps, which makes Boc-His(Boc)-OH most suitable for the synthesis of shorter peptides.[2][3] For more complex or longer sequences, alternative protecting groups that offer greater stability or more effective N(π) protection may be required. A thorough understanding of the mechanisms and careful selection of the appropriate protected histidine derivative are critical for the successful development of peptide-based therapeutics and research tools.

References

The Strategic Role of Boc-His-OMe in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and complex peptide synthesis, the incorporation of histidine residues presents a significant challenge due to the high propensity for racemization. This technical guide provides an in-depth analysis of Nα-tert-butyloxycarbonyl-L-histidine methyl ester (Boc-His-OMe) and its derivatives, outlining their critical role in preserving stereochemical integrity and ensuring the successful synthesis of target peptides. This document details the physicochemical properties, experimental protocols for use in solid-phase and solution-phase synthesis, and methods for the analysis of enantiomeric purity.

The Challenge of Histidine Racemization

Histidine is particularly susceptible to racemization during peptide synthesis, a phenomenon that can significantly impact the biological activity and therapeutic efficacy of the final peptide product. The primary mechanism involves the imidazole (B134444) side chain, where the π-nitrogen can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral intermediate, which can then be protonated to form a mixture of L- and D-enantiomers.[1][2] Protecting the imidazole nitrogen is a crucial strategy to mitigate this unwanted side reaction.

Physicochemical and Solubility Data of Boc-Protected Histidine Derivatives

The selection of the appropriate protected histidine derivative is critical for successful peptide synthesis. The following tables summarize key physicochemical and solubility data for this compound and related compounds.

Table 1: Physicochemical Properties of Boc-Protected Histidine Derivatives

PropertyThis compoundBoc-His-OHBoc-His(Boc)-OH
CAS Number 2488-14-4[3][4]17791-52-520866-46-0[5]
Molecular Formula C₁₂H₁₉N₃O₄[4]C₁₁H₁₇N₃O₄C₁₆H₂₅N₃O₆[5]
Molecular Weight 269.30 g/mol [4]255.27 g/mol 355.39 g/mol [5]
Appearance White to off-white solid/powderWhite to off-white solid/powderWhite to off-white solid/powder[5]
Optical Rotation Not specified[α]²⁰/D +26° (c = 1 in methanol)[α]²⁵/D +14 ± 1° (c=1 in Methanol)[5]
Melting Point Not specified195 °C (dec.)Not specified

Table 2: Solubility of Boc-His(Boc)-OH and Common Peptide Synthesis Reagents

CompoundSolventSolubilityNotes
Boc-His(Boc)-OH Dichloromethane (DCM)Soluble[6]A common solvent for Boc-SPPS.[7]
ChloroformSoluble[6]
Ethyl AcetateSoluble[6]
Dimethylformamide (DMF)Soluble[6]A stock solution of 10 mM can be prepared. Gentle warming to 37°C and sonication are recommended to enhance solubility.[6]
N-Methyl-2-pyrrolidone (NMP)Soluble[6]A polar aprotic solvent similar to DMF, expected to be a good solvent for Boc-His(Boc)-OH.[6]
Dimethyl Sulfoxide (DMSO)Soluble[6]
AcetoneSoluble[6]
HBTU Dimethylformamide (DMF)Soluble[6]Described as soluble in DMF and other organic solvents.[6]
Dimethyl Sulfoxide (DMSO)≥37.9 mg/mL[6]
HOBt Hydrate Dimethylformamide (DMF)0.1 g/mL (clear solution)[6]
Dimethyl Sulfoxide (DMSO)≥6.76 mg/mL[6]
DIC Dichloromethane (DCM)Miscible[6]DIC is a liquid and is miscible with most organic solvents.[6]

The Role of Imidazole Side-Chain Protection in Suppressing Racemization

Protecting the imidazole side chain of histidine is paramount to minimizing racemization. The use of an additional Boc group on the imidazole ring, yielding Nα-Boc-L-His(τ-Boc)-OH (Boc-His(Boc)-OH), is a common and effective strategy in Boc-based Solid-Phase Peptide Synthesis (SPPS).[8] The Boc group on the side chain is acid-labile and is removed during the standard Nα-Boc deprotection step with trifluoroacetic acid (TFA).[8] This makes Boc-His(Boc)-OH particularly suitable for introducing histidine near the N-terminus of a peptide or for the synthesis of shorter peptides.[8][9]

Table 3: Comparative Racemization of Histidine Derivatives in Fmoc-SPPS

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8[10]
Fmoc-His(Boc)-OH50°C, 10 min0.18[11]
Fmoc-His(Trt)-OH90°C, 2 min>16[11]
Fmoc-His(Boc)-OH90°C, 2 min0.81[11]

While the data in Table 3 is for Fmoc-based synthesis, it highlights the significant reduction in racemization achieved by protecting the imidazole nitrogen with a Boc group compared to the more traditional trityl (Trt) group, especially at elevated temperatures.[11] This principle of π-nitrogen protection is a key strategy for maintaining the stereochemical integrity of histidine residues.[10]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound and its derivatives in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) using Boc-His(Boc)-OH

This protocol outlines a standard coupling cycle for incorporating Boc-His(Boc)-OH into a peptide chain on a solid support using HBTU/HOBt activation.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Boc)-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane), peptide synthesis grade

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • IPA (Isopropanol)

  • Ninhydrin (B49086) test solutions

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.[6]

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).[6]

  • Neutralization:

    • Neutralize the resin with a 5-10% DIEA solution in DMF for 2-5 minutes (2 times).[6]

    • Wash the resin with DMF (3-5 times).[6]

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve Boc-His(Boc)-OH (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF.[6]

    • Add DIEA (4-8 equivalents) to the activation mixture.[6]

    • Immediately add the activation mixture to the neutralized resin.[6]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[6]

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test. A yellow color of the beads indicates a complete reaction (free primary amines are absent). If the test is positive (blue/purple beads), the coupling step should be repeated.[6]

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally with IPA (2-3 times) before drying or proceeding to the next cycle.[6]

Solution-Phase Peptide Synthesis

This protocol describes the coupling of Boc-His(Boc)-OH to an amine in solution using DIC/HOBt.

Materials:

  • Boc-His(Boc)-OH

  • HOBt (1-Hydroxybenzotriazole)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Amine component (e.g., an amino acid ester hydrochloride)

  • NMM (N-Methylmorpholine) or DIEA

  • Anhydrous DMF or DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolution: Dissolve Boc-His(Boc)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.[6]

  • Activation: Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0°C to pre-form the active ester.[6]

  • Coupling:

    • Add the amine component (1.0-1.1 equivalents) to the reaction mixture.[6]

    • If the amine is a hydrochloride salt, add 1 equivalent of a non-nucleophilic base like NMM or DIEA.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[6]

  • Work-up: Upon completion, work up the reaction mixture by standard procedures, which may include aqueous washes to remove water-soluble byproducts and unreacted reagents, followed by extraction and purification by column chromatography or recrystallization.[6]

Peptide Cleavage from Resin (Boc Chemistry)

This protocol describes a standard procedure for cleaving the synthesized peptide from the resin and removing side-chain protecting groups using hydrogen fluoride (B91410) (HF). Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Scavenger Addition: Add the appropriate scavengers (e.g., a mixture of p-cresol (B1678582) and p-thiocresol) to the resin.

  • HF Cleavage:

    • Cool the apparatus in a dry ice/acetone bath.

    • Distill a measured amount of anhydrous HF into the reaction vessel.

    • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing:

    • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Filter the resin and collect the precipitated peptide.

    • Wash the peptide precipitate multiple times with cold diethyl ether.

  • Extraction and Lyophilization:

    • Extract the peptide from the resin using an appropriate solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide.

Racemization Analysis by Chiral HPLC

This method is used to determine the enantiomeric purity of histidine in the synthesized peptide after total hydrolysis.

Materials:

  • Synthesized peptide

  • 6 M HCl

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)[2]

  • HPLC grade solvents (e.g., water, methanol, formic acid)

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the peptide (e.g., 1 mg) in a hydrolysis tube.[2]

    • Add 6 M HCl (e.g., 500 µL).[2]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

  • Sample Preparation: Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl or the HPLC mobile phase).[2]

  • HPLC Analysis:

    • Column: Chiral column (e.g., Astec CHIROBIOTIC T).[2]

    • Mobile Phase: A typical mobile phase is a mixture of water, methanol, and formic acid (e.g., 30:70:0.006, v/v/v). The exact composition may need to be optimized for baseline separation of the histidine enantiomers.[2]

    • Flow Rate: 0.5 - 1.0 mL/min.[2]

    • Column Temperature: Controlled, often at a reduced temperature (e.g., 15°C) to enhance resolution.[2]

    • Detection: UV detection at 205-210 nm.[2]

  • Quantification: Calculate the percentage of the D-isomer from the peak areas of the D- and L-histidine enantiomers.[2]

Racemization Analysis by GC-MS

This method involves derivatization of the amino acids after hydrolysis to make them volatile for gas chromatography.

Materials:

  • Hydrolyzed peptide sample (from section 4.4)

  • Derivatization reagents (e.g., trifluoroacetic anhydride (B1165640) (TFAA) and an alcohol like 2-propanol)

  • Chiral GC column (e.g., Chirasil-Val)

  • GC-MS instrument

Procedure:

  • Derivatization:

    • Thoroughly dry the hydrolyzed amino acid mixture.

    • Add the derivatization reagents (e.g., a solution of TFAA in 2-propanol) to the dried sample.

    • Heat the mixture to complete the derivatization reaction.

    • Evaporate the excess reagents under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • GC-MS Analysis:

    • Column: Chiral capillary column.

    • Injection: Inject the derivatized sample into the GC-MS.

    • Temperature Program: Use a suitable temperature program to separate the derivatized amino acid enantiomers.

    • Detection: Use the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the D- and L-histidine derivatives.

  • Quantification: Determine the percentage of the D-isomer by comparing the peak areas of the corresponding D- and L-histidine derivatives.

Visualizing Key Processes in Peptide Chemistry

The following diagrams, generated using Graphviz, illustrate critical workflows and concepts in peptide synthesis involving Boc-protected histidine.

Boc_SPPS_Workflow cluster_cycle Repetitive SPPS Cycle node_deprotection Boc Deprotection (50% TFA in DCM) node_wash1 Wash node_deprotection->node_wash1 Remove TFA node_neutralization Neutralization (DIEA in DMF) node_wash2 Wash node_neutralization->node_wash2 Remove Base node_coupling Coupling (Boc-His(Boc)-OH, HBTU/HOBt, DIEA) node_wash3 Wash node_coupling->node_wash3 Remove Excess Reagents node_wash1->node_neutralization node_wash2->node_coupling node_wash3->node_deprotection Next Cycle node_cleavage Final Cleavage & Deprotection (HF) node_wash3->node_cleavage Final Cycle node_start Start: Resin-Bound Peptide (N-terminally Boc-protected) node_start->node_deprotection node_final Purified Peptide node_cleavage->node_final

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Histidine_Racemization cluster_mechanism Mechanism of Racemization cluster_prevention Prevention Strategy L_His Activated L-Histidine Intermediate Achiral Intermediate (Planar Enolate) L_His->Intermediate α-proton abstraction (catalyzed by imidazole π-N) D_His D-Histidine Intermediate->D_His Protonation L_His_regenerated L-Histidine Intermediate->L_His_regenerated Protonation Protected_His π-N Protected Histidine (e.g., Boc-His(Boc)-OH) No_Abstraction α-proton abstraction is suppressed Protected_His->No_Abstraction

Caption: Mechanism of histidine racemization and its prevention.

His_Protecting_Group_Selection node_rec node_rec q1 Peptide Length? q2 Histidine near N-terminus? q1->q2 Short q3 High risk of racemization? q1->q3 Long q2->q3 No rec1 Use Boc-His(Boc)-OH q2->rec1 Yes rec2 Consider Boc-His(Dnp)-OH or Boc-His(Bom)-OH q3->rec2 Yes rec4 Consider Boc-His(Dnp)-OH for stability q3->rec4 No rec3 Use Boc-His(Boc)-OH

Caption: Decision tree for selecting a histidine protecting group in Boc-SPPS.

Conclusion

The strategic use of this compound and its side-chain protected derivatives, particularly Boc-His(Boc)-OH, is indispensable for the successful synthesis of histidine-containing peptides. By understanding the mechanisms of racemization and employing robust protection strategies and optimized protocols, researchers and drug development professionals can significantly enhance the purity, yield, and biological integrity of their synthetic peptides. The detailed methodologies and data presented in this guide serve as a comprehensive resource for navigating the complexities of incorporating histidine in peptide chemistry.

References

The Guardian of the Amine: A Technical Guide to the Discovery and History of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in the edifice of modern peptide chemistry. Its introduction revolutionized the art of peptide synthesis, transforming it from a formidable challenge into a routine and indispensable tool for biomedical research and drug development. This in-depth technical guide delves into the historical origins, fundamental principles, and practical applications of Boc-protected amino acids, providing a comprehensive resource for professionals in the field.

A Paradigm Shift in Peptide Synthesis: The Genesis of the Boc Group

Prior to the mid-20th century, the synthesis of peptides was a laborious and often inefficient process, plagued by low yields and challenging purification steps. The breakthrough arrived in 1957 when American chemist Louis A. Carpino first reported the use of the tert-butyloxycarbonyl group as a protecting agent for the amino function of amino acids. The revolutionary aspect of the Boc group lay in its unique acid lability. It could be selectively removed under mild acidic conditions that left other protecting groups, such as those based on benzyl (B1604629) chemistry, intact. This concept of "orthogonality" was the key that unlocked the door to efficient and controlled stepwise peptide synthesis.

The full potential of the Boc group was realized and brilliantly demonstrated in the early 1960s through the pioneering work of R. Bruce Merrifield. His invention of Solid-Phase Peptide Synthesis (SPPS), for which he was awarded the Nobel Prize in Chemistry in 1984, provided the ideal platform for the application of Boc-protected amino acids.[1] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. The Boc group, with its selective acid sensitivity, was the perfect partner for this new methodology.

The Boc/Bzl Strategy: A Symphony of Protection

The classical approach to SPPS using Boc-protected amino acids is often referred to as the Boc/Bzl (benzyl) strategy. This method relies on a carefully orchestrated interplay of protecting groups with differing acid sensitivities. The α-amino group of the incoming amino acid is temporarily shielded by the acid-labile Boc group, while the reactive side chains of the amino acids are protected by more acid-stable benzyl-based groups.

The synthesis proceeds through a series of iterative cycles, each comprising two key steps:

  • Deprotection: The Boc group is removed from the N-terminal amino acid of the growing peptide chain using a mild acid, typically trifluoroacetic acid (TFA).

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated N-terminal amine, extending the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. In the final step, a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), is used to simultaneously cleave the completed peptide from the resin support and remove the side-chain protecting groups.

Quantitative Data at a Glance

The efficiency of Boc protection and deprotection is crucial for the success of peptide synthesis. The following tables summarize key quantitative data related to these processes.

Table 1: Yields of Boc-Protected Amino Acid Amides

Amino Acid DerivativeYield (%)
Z-Phe-NH₂93
Z-D-Phe-NH₂92
Z-Met-NH₂86
Z-Leu-NH₂85
Z-Ala-NH₂87
Z-Asp(OBzl)-NH₂82
Boc-Gly-NH₂90
Boc-Lys(Z)-NH₂84
Boc-Asp(OBzl)-NH₂86
Boc-Cys(Trt)-NH₂81
Boc-Leu-NH₂88
Boc-Phe-NH₂83

Data compiled from a study on the synthesis of Z- and Boc-amino acid amides using p-toluenesulfonyl chloride.[2]

Table 2: Yields of N-Boc-Protected Amino Esters

Amino EsterYield (%)
H-Leu-OMe96
H-Ala-OMe95
H-Val-OMe92
H-Leu-OEt94
H-Phe-OEt93

Data from a study on the N-Boc protection of amino esters under water-mediated catalyst-free conditions.[3]

Table 3: Comparison of TFA Concentrations for Boc Deprotection

TFA ConcentrationDeprotection TimeAverage Peptide PurityKey Observation
55% in DCM30 min~9% higherBetter resin swelling, leading to more complete Boc removal.
100%5 minLowerInsufficient resin swelling can lead to incomplete deprotection and omission of amino acid residues.[4]

Based on a study comparing two deprotection protocols in the synthesis of 40 C-terminal amide peptides.[4]

Core Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis and application of Boc-protected amino acids.

Protocol 1: Boc Protection of an Amino Acid using Di-tert-butyl Dicarbonate (B1257347) ((Boc)₂O)

This protocol describes a general method for the N-terminal protection of an amino acid.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • 1N NaOH solution

  • Ethyl acetate (B1210297)

  • Saturated NaCl solution

  • Anhydrous MgSO₄

  • Citric acid solution (10%)

Procedure:

  • Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane and water, and cool the solution to 0-5°C in an ice bath.

  • pH Adjustment: While stirring, add 1N NaOH solution portionwise to maintain the pH of the solution between 9.0 and 9.5.

  • Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours, monitoring the pH and adding 1N NaOH as needed to maintain it at 9.0-9.5.

  • Workup:

    • Once the reaction is complete (as determined by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 3 with a cold 10% citric acid solution.

    • Extract the Boc-protected amino acid with ethyl acetate.

    • Wash the combined organic extracts with saturated NaCl solution, dry over anhydrous MgSO₄, and filter.

    • Evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.

Protocol 2: A Single Cycle of Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines one complete cycle of deprotection and coupling on a solid support.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Boc-protected amino acid

  • Coupling reagent (e.g., DCC, HBTU)

  • N-Hydroxybenzotriazole (HOBt)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

  • Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.[3]

    • Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc byproducts.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM.

    • Wash the resin again with DCM to remove excess DIEA.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid by dissolving it in DMF with a coupling reagent (e.g., DCC or HBTU) and an additive (e.g., HOBt).

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours, or until a ninhydrin (B49086) test indicates the absence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing side-chain protecting groups using a "cleavage cocktail".

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature. The specific composition of the cocktail depends on the amino acid composition of the peptide.[5]

    • For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, a more complex cocktail with scavengers is necessary to prevent side reactions.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether to remove scavengers and byproducts.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical pathways and the overall workflow of Boc-SPPS.

Boc_Protection cluster_reactants Reactants cluster_products Products AA Amino Acid (R-NH2) Boc_AA Boc-Protected Amino Acid (Boc-NH-R) AA->Boc_AA Base (e.g., NaOH, DIEA) Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Boc_AA Byproducts t-Butanol + CO2 Boc_AA->Byproducts

Caption: Mechanism of Boc protection of an amino acid.

Boc_Deprotection cluster_reactants Reactants cluster_products Products Boc_AA Boc-Protected Amino Acid (Boc-NH-R) Free_Amine Free Amine (TFA Salt) Boc_AA->Free_Amine TFA Trifluoroacetic Acid (TFA) TFA->Free_Amine Acid Catalysis Byproducts Isobutylene + CO2 Free_Amine->Byproducts

Caption: Mechanism of acid-catalyzed Boc deprotection.

SPPS_Cycle start Start: C-terminal Amino Acid on Resin deprotection 1. Deprotection (TFA in DCM) start->deprotection washing1 Wash (DCM) deprotection->washing1 neutralization 2. Neutralization (DIEA in DCM) washing1->neutralization washing2 Wash (DCM) neutralization->washing2 coupling 3. Coupling (Boc-AA, DCC/HBTU) washing2->coupling washing3 Wash (DMF, DCM) coupling->washing3 cycle_end Repeat for next Amino Acid washing3->cycle_end cycle_end->deprotection Next Cycle final_cleavage Final Cleavage (HF) cycle_end->final_cleavage Synthesis Complete

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.

Conclusion

The discovery and development of Boc-protected amino acids represent a landmark achievement in the history of chemical synthesis. The strategic use of the Boc group, particularly in conjunction with Merrifield's solid-phase methodology, has made the routine synthesis of complex peptides a reality. This has had a profound impact on our understanding of biological processes and has been instrumental in the development of numerous peptide-based therapeutics. While other protecting group strategies, such as Fmoc chemistry, have also gained widespread use, the Boc/Bzl approach remains a powerful and relevant tool in the peptide chemist's arsenal, a testament to the enduring legacy of this simple yet elegant chemical innovation.

References

Spectroscopic Profile of Boc-His-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-(tert-Butoxycarbonyl)-L-histidine methyl ester (Boc-His-OMe), a key building block in peptide synthesis and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

NMR Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.5sImidazole C2-H
~6.8sImidazole C5-H
~5.5dNH (Amide)
~4.5mα-CH
~3.7sOCH₃ (Methyl Ester)
~3.0mβ-CH₂
1.42sC(CH₃)₃ (Boc)

Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is predicted based on typical values for Boc-protected amino acid methyl esters.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~172C=O (Ester)
~155C=O (Boc)
~135Imidazole C2
~129Imidazole C4
~117Imidazole C5
~80C (CH₃)₃ (Boc)
~54α-CH
~52OC H₃ (Methyl Ester)
~31β-CH₂
~28C(C H₃)₃ (Boc)

Note: Data is based on the closely related compound N-Boc-L-Histidine and typical chemical shifts for Boc-protected amino acid methyl esters.[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Amide)
~3100-2850MediumC-H Stretch (Alkyl, Aromatic)
~1745StrongC=O Stretch (Ester)
~1700StrongC=O Stretch (Boc Amide)
~1520MediumN-H Bend (Amide II)
~1250-1000StrongC-O Stretch

Note: Predicted peak positions based on characteristic IR absorption frequencies for the functional groups present.[2][3][4][5]

Mass Spectrometry

Table 4: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₂H₁₉N₃O₄[1]
Molecular Weight269.30 g/mol [1]
Exact Mass269.13755610 Da[1]
Common m/z Fragments[M+H]⁺: 270.14, [M+Na]⁺: 292.12Predicted

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of Nα-Boc-L-histidine.

Materials:

  • Nα-Boc-L-histidine

  • Methanol (B129727) (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC, EDC) with DMAP

  • Dichloromethane (DCM), anhydrous (if using a coupling agent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure (using Thionyl Chloride):

  • Suspend Nα-Boc-L-histidine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel if necessary.

NMR Spectroscopy Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation (ATR method):

  • Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or direct infusion).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR_Analysis NMR Analysis (¹H, ¹³C) Sample_Prep->NMR_Analysis IR_Analysis IR Analysis (FT-IR) Sample_Prep->IR_Analysis MS_Analysis Mass Spec Analysis (ESI-MS) Sample_Prep->MS_Analysis Data_Interpretation Data Interpretation and Structure Confirmation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Spectroscopic analysis workflow for this compound.

References

Unveiling the Biological Potential of Boc-His-OMe Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Antimicrobial, Anticancer, and Enzyme Inhibitory Activities, Complete with Experimental Protocols and Pathway Visualizations

Introduction

Nα-tert-Butoxycarbonyl-L-histidine methyl ester (Boc-His-OMe) and its derivatives are versatile building blocks in synthetic medicinal chemistry, primarily utilized in the construction of complex peptides and peptidomimetics. The Boc protecting group provides essential stability during synthesis, allowing for the controlled incorporation of the reactive histidine residue into novel molecular architectures. While often viewed as synthetic intermediates, emerging research indicates that di- and tri-peptides incorporating this compound, as well as structurally related compounds, possess inherent biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound derivatives, with a focus on their antimicrobial and anticancer properties. Detailed experimental methodologies for key biological assays and visualizations of relevant signaling pathways are presented to support researchers in the exploration and development of these compounds as potential therapeutic agents.

Antimicrobial Activity of this compound Containing Dipeptides

Recent studies have highlighted the potential of Boc-protected dipeptides containing histidine as antimicrobial agents. The imidazole (B134444) side chain of histidine plays a crucial role in the antimicrobial activity of many natural and synthetic peptides. Its ability to act as a proton shuttle and its pH-dependent charge contribute to the disruption of microbial membranes.

One notable study investigated a series of ring-modified dipeptides, including Boc-Trp-His(1-Bzl-5-iodo)-OMe, for their antifungal activity against Cryptococcus neoformans. The inclusion of the Boc-protecting group and the methyl ester at the C-terminus were found to be compatible with significant antifungal effects.[1] The mechanism of action for such histidine-rich peptides is often pH-dependent, with increased activity observed in acidic environments.[2][3][4][5] At lower pH, the protonation of the imidazole ring increases the overall positive charge of the peptide, enhancing its electrostatic interaction with the negatively charged microbial cell membrane, leading to membrane disruption and cell death.[2][3][5]

Quantitative Antimicrobial Data

The following table summarizes the antifungal activity of a series of Boc-protected, ring-modified tryptophan-histidine dipeptides against Cryptococcus neoformans.

Compound IDStructureIC50 (µg/mL)[1]MIC (µg/mL)[1]
9a Boc-Trp-His(1-Bzl-5-iodo)-OMe17.62>25
9c Boc-Trp-His(1-(4-isopropylbenzyl)-5-iodo)-OMe19.84>25
9e Boc-Trp-His(1-(3-(trifluoromethyl)benzyl)-5-iodo)-OMe23.58>25
9i Boc-Trp-His(1-(2-fluorobenzyl)-5-iodo)-OMe18.45>25
9j Boc-Trp-His(1-(3-fluorobenzyl)-5-iodo)-OMe19.21>25
9k Boc-Trp-His(1-(4-fluorobenzyl)-5-iodo)-OMe18.93>25
9l Boc-Trp-His(1-(2-chlorobenzyl)-5-iodo)-OMe20.17>25
9m Boc-Trp-His(1-(3-chlorobenzyl)-5-iodo)-OMe21.33>25
9n Boc-Trp-His(1-(4-chlorobenzyl)-5-iodo)-OMe20.88>25

Note: The study cited evaluated a broader range of compounds. The data presented here is a selection for illustrative purposes.

Anticancer Potential of Histidine-Rich Peptides

Histidine-rich peptides have garnered attention for their potential as anticancer agents. Their mechanisms of action are often multifaceted, involving direct cytotoxicity to cancer cells and modulation of the tumor microenvironment. A significant area of investigation is the interaction of histidine-rich peptides with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[6][7][8]

Overexpression of EGFR is a hallmark of many solid tumors and is associated with increased cell proliferation, survival, and metastasis.[3][4][5] Certain histidine-rich peptides have been shown to target and inhibit EGFR signaling, leading to downstream effects such as cell cycle arrest and apoptosis.[6] The pH-responsive nature of histidine is also relevant in the acidic tumor microenvironment, potentially enhancing the selective activity of these peptides against cancer cells.[9]

While direct cytotoxic data for simple this compound derivatives is not extensively available, the incorporation of this moiety into larger peptides designed to target cancer-related pathways is a promising area for future research.

Experimental Protocols

Synthesis of Boc-Protected Dipeptides

This protocol outlines a general solution-phase synthesis of a Boc-protected dipeptide, exemplified by the coupling of Boc-Trp-OH to a modified His-OMe derivative.[10]

Workflow for Boc-Protected Dipeptide Synthesis

G cluster_synthesis Solution-Phase Dipeptide Synthesis start Start Materials: - Boc-Trp-OH - Modified His-OMe - Coupling Reagents (HOAt, DIC) - Solvent (DMF) coupling Coupling Reaction: - Microwave Irradiation start->coupling purification Purification: - Flash Column Chromatography coupling->purification characterization Characterization: - HPLC - Mass Spectrometry purification->characterization final_product Final Product: Boc-Trp-His(modified)-OMe characterization->final_product

Caption: General workflow for the synthesis of Boc-protected dipeptides.

Materials:

  • Boc-Trp-OH

  • Modified Histidine Methyl Ester (e.g., H-His(1-Bzl-5-iodo)-OMe)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Flash column chromatography system

  • HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve Boc-Trp-OH, the modified histidine methyl ester, HOAt, and DIC in DMF in a microwave-safe vessel.

  • Subject the reaction mixture to microwave irradiation at a specified temperature and time to facilitate the coupling reaction.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product using an automated flash column chromatography system with an appropriate solvent gradient (e.g., dichloromethane/methanol).

  • Analyze the purified fractions by HPLC to determine purity.

  • Confirm the identity of the final product by mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain using the broth microdilution method.[11][12][13][14][15]

Workflow for Broth Microdilution Assay

G cluster_mic MIC Determination by Broth Microdilution prep_comp Prepare Compound Dilutions: - Serial 2-fold dilutions in a 96-well plate inoculate Inoculate Plate: - Add inoculum to each well prep_comp->inoculate prep_inoc Prepare Microbial Inoculum: - Adjust to 0.5 McFarland standard - Dilute to final concentration prep_inoc->inoculate incubate Incubation: - 37°C for 18-24 hours inoculate->incubate read_results Read Results: - Visually inspect for turbidity - Optional: Add viability indicator (e.g., MTT) incubate->read_results determine_mic Determine MIC: - Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (e.g., this compound derivative)

  • Microbial strain (e.g., Cryptococcus neoformans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Optional: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) To aid in visualization, add MTT solution to each well and incubate further. Living cells will reduce the yellow MTT to a purple formazan (B1609692) product.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Workflow for MTT Cytotoxicity Assay

G cluster_mtt MTT Assay for Cytotoxicity seed_cells Seed Cells: - Plate cells in a 96-well plate - Incubate for 24 hours treat_cells Treat with Compound: - Add serial dilutions of the test compound - Incubate for 24-72 hours seed_cells->treat_cells add_mtt Add MTT Reagent: - Incubate for 2-4 hours treat_cells->add_mtt solubilize Solubilize Formazan: - Add solubilization solution (e.g., DMSO) add_mtt->solubilize measure_abs Measure Absorbance: - Microplate reader at ~570 nm solubilize->measure_abs calculate_ic50 Calculate IC50: - Concentration causing 50% inhibition of cell viability measure_abs->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compound

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-treated and untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Signaling Pathways

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[3][4][5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][5] Histidine-rich peptides that can target and inhibit EGFR signaling are of significant interest in cancer therapy.[6][8]

EGFR Signaling Pathway

G cluster_egfr Simplified EGFR Signaling Pathway in Cancer cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway ligand EGF Ligand egfr EGFR ligand->egfr ras RAS egfr->ras Grb2/SOS pi3k PI3K egfr->pi3k histidine_peptide Histidine-Rich Peptide (Potential Inhibitor) histidine_peptide->egfr raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Metastasis erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: Simplified overview of the EGFR signaling pathway and potential inhibition by histidine-rich peptides.

Proposed pH-Dependent Antimicrobial Mechanism of Histidine-Rich Peptides

The antimicrobial activity of many histidine-rich peptides is enhanced in acidic environments, which are often found at sites of infection or in the tumor microenvironment.[2][3][5][19]

pH-Dependent Antimicrobial Mechanism

G cluster_ph_mechanism pH-Dependent Antimicrobial Action of Histidine-Rich Peptides peptide_neutral Peptide at Neutral pH (Lower Positive Charge) membrane Negatively Charged Microbial Membrane peptide_neutral->membrane Weak Interaction peptide_acidic Peptide at Acidic pH (Protonated Histidine, Higher Positive Charge) peptide_acidic->membrane Strong Interaction interaction Enhanced Electrostatic Interaction disruption Membrane Disruption & Cell Lysis interaction->disruption

Caption: Proposed mechanism for the enhanced antimicrobial activity of histidine-rich peptides at acidic pH.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutic agents. While research is still in its early stages, the available data on dipeptides incorporating this moiety demonstrate tangible antifungal activity. The broader literature on histidine-rich peptides provides a strong rationale for exploring the potential of this compound derivatives in anticancer applications, particularly through the targeting of pathways such as EGFR signaling. The detailed experimental protocols and pathway diagrams provided in this technical guide are intended to equip researchers with the necessary tools and conceptual frameworks to further investigate and unlock the full therapeutic potential of this versatile chemical scaffold. Future studies focusing on the synthesis and biological evaluation of a wider range of small molecules and peptides derived from this compound are warranted to build a more comprehensive understanding of their structure-activity relationships.

References

A Comprehensive Technical Guide to the Safety and Handling of Boc-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and emergency procedures for Nα-(tert-Butoxycarbonyl)-L-histidine methyl ester (Boc-His-OMe). The information is intended to equip laboratory personnel with the knowledge required to handle this reagent safely and effectively.

Introduction

This compound is a protected amino acid derivative commonly used in peptide synthesis and other organic chemistry applications.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise peptide chain elongation. Understanding the chemical properties and potential hazards of this compound is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Physicochemical and Hazard Information

Accurate knowledge of the physicochemical properties and hazard classification of a chemical is the foundation of a robust safety protocol.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Chemical Name Nα-(tert-Butoxycarbonyl)-L-histidine methyl ester[3]
Synonyms Boc-L-His-OMe, N-Boc-L-histidine methyl ester[3]
CAS Number 2488-14-4[4]
Molecular Formula C₁₂H₁₉N₃O₄[4]
Molecular Weight 269.30 g/mol [3][4]
Appearance White to off-white solid/powder[2]
Purity Typically ≥97%[4]
Melting Point Data not readily available
Solubility Moderately soluble in polar organic solvents like methanol (B129727) and DMF. Limited solubility in aqueous solutions.[5] Quantitative data not readily available.[5]
Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. A Safety Data Sheet (SDS) from one supplier states that the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] However, it is best practice to handle all chemicals with care. For the closely related compound, Boc-His(Boc)-OH, the following GHS hazard statements have been reported. Given the structural similarity, these may be considered for a conservative risk assessment.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H340 May cause genetic defects
H350 May cause cancer
H372 Causes damage to organs through prolonged or repeated exposure

Note: This GHS classification is for a related compound and may not be representative of this compound. Always consult the specific SDS provided with the product.

Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Respiratory Protection If dust is generated and exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.
Safe Handling Practices
  • Handle in a well-ventilated place, preferably in a chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.

  • Keep away from heat and sources of ignition.

Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

Storage FormatTemperatureDuration
Solid Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Store in a tightly closed container in a dry and cool place.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for mitigating the risks associated with chemical spills and exposure.

First Aid Measures

The following table outlines the immediate first aid response in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Spill Response

In the event of a spill, follow the established protocol to ensure a safe and effective cleanup.

Spill_Response start Spill Occurs assess Assess Spill Size and Hazard start->assess minor_spill Minor Spill assess->minor_spill Small, manageable major_spill Major Spill assess->major_spill Large, unknown, or hazardous ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area Alert Others major_spill->evacuate emergency_services Contact Emergency Services evacuate->emergency_services contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep solid, do not create dust) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste in Sealed, Labeled Container decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Experimental Protocols

Detailed Spill Cleanup Protocol for Solid this compound

This protocol outlines the steps for cleaning up a minor spill of solid this compound.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. If the material is a fine powder, a respirator may be necessary.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite (B1170534) to prevent it from becoming airborne.

  • Clean Up the Spill:

    • Carefully sweep the absorbed material into a dustpan. Avoid creating dust.

    • Place the collected material into a suitable, labeled, and sealed container for disposal.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. If necessary, use a mild detergent and water.

  • Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed bag and disposed of as chemical waste according to institutional and local regulations.

  • Report the Incident: Document the spill and the cleanup procedure as per your institution's guidelines.

Representative Protocol for Stability Assessment of this compound

This protocol describes a general method for assessing the stability of this compound under various conditions.

  • Objective: To determine the stability of this compound under conditions of elevated temperature and humidity.

  • Materials:

    • This compound (solid powder)

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • Vials with airtight seals

    • Stability chambers or ovens set to desired temperature and humidity conditions (e.g., 40°C/75% RH for accelerated stability)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 220 nm)

  • Method:

    • Initial Analysis (T=0):

      • Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration.

      • Analyze the sample by HPLC to determine the initial purity and identify the peak corresponding to this compound. This serves as the baseline.

    • Sample Preparation for Stability Study:

      • Weigh several samples of this compound into individual vials.

      • Place the vials in the stability chamber.

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from the chamber.

      • Allow the vial to equilibrate to room temperature before opening.

      • Dissolve the sample in the same solvent and to the same concentration as the T=0 sample.

      • Analyze the sample by HPLC under the same conditions as the initial analysis.

    • Data Analysis:

      • Compare the chromatograms from each time point to the T=0 chromatogram.

      • Calculate the percentage of this compound remaining at each time point.

      • Identify and quantify any new peaks that appear, which may correspond to degradation products.

Stability_Factors BocHisOMe This compound Stability Temperature Temperature BocHisOMe->Temperature  degradation Humidity Humidity / Moisture BocHisOMe->Humidity  hydrolysis Light Light Exposure BocHisOMe->Light  photodegradation pH pH (in solution) BocHisOMe->pH  acid/base instability OxidizingAgents Oxidizing Agents BocHisOMe->OxidizingAgents  oxidation

Caption: Key environmental factors influencing the stability of this compound.

Logical Relationships in Emergency Response

The following diagram illustrates a decision-making process for first aid based on the type of exposure.

First_Aid_Decision_Tree

References

Methodological & Application

Application Notes and Protocols for Using Boc-His-OMe in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of histidine residues into synthetic peptides is a critical yet challenging aspect of solid-phase peptide synthesis (SPPS). The nucleophilic imidazole (B134444) side chain of histidine can lead to undesirable side reactions, most notably racemization, which can compromise the biological activity and purity of the final peptide product. This document provides detailed application notes and protocols for the use of Nα-tert-butyloxycarbonyl-L-histidine methyl ester (Boc-His-OMe) derivatives in Boc-SPPS. It focuses on two key side-chain protected variants: Boc-His(Boc)-OMe and Boc-His(Trt)-OMe . These notes offer insights into the advantages and disadvantages of each protecting group strategy, particularly concerning the minimization of epimerization, and provide comprehensive experimental protocols for their application.

Introduction

Histidine-containing peptides are of significant interest in biotechnology and drug development, playing crucial roles as affinity tags (e.g., His-tags) for protein purification, as components of antimicrobial and cell-penetrating peptides, and as agents facilitating endosomal escape in drug delivery systems. However, the synthesis of these peptides is often complicated by the reactivity of the histidine imidazole ring. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid, leading to racemization.[1][2]

Effective side-chain protection of the imidazole nitrogen is a critical strategy to mitigate this side reaction.[1] The choice of the protecting group significantly impacts the stereochemical integrity of the synthesized peptide. This document explores the use of two common protecting groups for the histidine side chain in the context of Boc-SPPS: the tert-butyloxycarbonyl (Boc) group and the trityl (Trt) group.

Boc-His(Boc)-OMe features a Boc group protecting the imidazole side chain. The electron-withdrawing nature of this urethane-based protection reduces the basicity of the imidazole ring, thereby suppressing the propensity for α-proton abstraction and minimizing racemization. A key characteristic of this derivative is that the side-chain Boc group is labile under the same acidic conditions used to remove the Nα-Boc group (typically 50% TFA in DCM).[3][4] This makes it particularly suitable for the synthesis of shorter peptides or for the incorporation of histidine near the N-terminus.[5]

Boc-His(Trt)-OMe , on the other hand, utilizes a bulky trityl group for side-chain protection. While the Trt group effectively prevents side-chain acylation, it is located on the τ-nitrogen, which is less effective in suppressing racemization compared to protection on the π-nitrogen.[1] The Trt group is also removed under strong acidic conditions, typically during the final cleavage step.[6][7]

Data Presentation: Comparative Analysis

The selection of the appropriate protected histidine derivative is a balance between controlling side reactions, particularly racemization, and the overall synthetic strategy. The following table summarizes a comparison of key performance parameters for Boc-His(Boc)-OH and Boc-His(Trt)-OH, from which the behavior of the corresponding methyl esters can be inferred. Direct comparative quantitative data for the methyl esters is limited in the literature; however, the trends observed with the free acids and analogous Fmoc derivatives provide a strong basis for selection.

ParameterBoc-His(Boc)-OMeBoc-His(Trt)-OMeReferences
Side-Chain Protection Position Predominantly π-nitrogenτ-nitrogen[1]
Racemization Suppression HighModerate to Low[1][8]
Side-Chain Deprotection Concurrent with Nα-Boc removal (TFA)Final cleavage (e.g., HF)[3][4][6]
Orthogonality in Boc-SPPS NoYes[8]
Suitability Short peptides, N-terminal HisLonger peptides, internal His[5]
Key Advantage Excellent racemization controlStable side-chain protection during synthesis[6]
Key Disadvantage Side-chain deprotection at each cycleHigher propensity for racemization[8]

Note: The data and characteristics are primarily based on the corresponding carboxylic acid (OH) derivatives. The methyl ester (OMe) derivatives require in-situ saponification or are used in specific coupling strategies.

Experimental Protocols

The following protocols provide a general guideline for the use of Boc-His(Boc)-OMe and Boc-His(Trt)-OMe in manual Boc-SPPS. These may require optimization based on the specific peptide sequence, resin, and synthesis scale.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of an amino acid during Boc-SPPS.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.[3] Drain the DCM.

  • Nα-Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes. Drain the solution.[4]

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[4]

  • Neutralization:

    • Wash the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM (2 times, 2 minutes each) to neutralize the N-terminal ammonium (B1175870) salt.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[3]

  • Amino Acid Coupling (see Protocol 2)

  • Washing: After coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[3][9]

Protocol 2: Coupling of this compound Derivatives

This protocol details the activation and coupling of Boc-His(Boc)-OMe or Boc-His(Trt)-OMe. For the methyl ester derivatives, in-situ activation with a coupling agent is standard.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Boc)-OMe or Boc-His(Trt)-OMe (3 equivalents)

  • Coupling agent, e.g., HBTU (2.9 equivalents) or DIC (3 equivalents)

  • HOBt or Oxyma (3 equivalents, if using DIC)

  • DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (HBTU Activation):

  • Reagent Preparation: In a separate vessel, dissolve Boc-His(Side-Chain-Protected)-OMe (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.

  • Activation and Coupling:

    • Add the amino acid/HBTU solution to the swollen, neutralized resin.

    • Immediately add DIPEA (6 eq.) to the reaction vessel to initiate activation and coupling.[10]

    • Agitate the mixture for 1-2 hours at room temperature.

Procedure (DIC/HOBt Activation):

  • Pre-activation: In a separate vial, dissolve Boc-His(Side-Chain-Protected)-OMe (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[9]

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.[9]

Protocol 3: Final Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., HF or a TFA-based cocktail)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, anisole)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[4]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail for peptides with Trp, Met, or Cys residues is TFA/H₂O/TIS (95:2.5:2.5, v/v/v). For the removal of the Trt group from histidine, strong acid conditions are necessary.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Stir the mixture at room temperature for 2-4 hours.[11]

  • Peptide Precipitation and Isolation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.[11]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc_SPPS_Workflow Resin Resin Swell Swell in DCM Resin->Swell Deprotection Nα-Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-His(X)-OMe + Activator) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for a single cycle in Boc-SPPS.

Histidine_Protection_Comparison Start Choice of Histidine Protection in Boc-SPPS Boc_His_Boc Boc-His(Boc)-OMe Start->Boc_His_Boc Boc_His_Trt Boc-His(Trt)-OMe Start->Boc_His_Trt Boc_Adv Advantage: Excellent Racemization Suppression Boc_His_Boc->Boc_Adv Trt_Adv Advantage: Stable side-chain protection Boc_His_Trt->Trt_Adv Boc_Disadv Disadvantage: Side-chain deprotected each cycle Boc_Adv->Boc_Disadv Boc_App Application: Short peptides, N-terminal His Boc_Disadv->Boc_App Trt_Disadv Disadvantage: Higher racemization risk Trt_Adv->Trt_Disadv Trt_App Application: Longer peptides, internal His Trt_Disadv->Trt_App

Caption: Logical comparison of Boc-His(Boc)-OMe and Boc-His(Trt)-OMe.

Conclusion

The successful synthesis of histidine-containing peptides using Boc-SPPS is highly dependent on the strategic selection of the side-chain protecting group. Boc-His(Boc)-OMe is an excellent choice for minimizing racemization, a critical factor for ensuring the biological integrity of the final peptide. Its primary application is in the synthesis of shorter peptides or when histidine is located near the N-terminus, due to the lability of the side-chain Boc group in each deprotection cycle. For longer peptides where stable side-chain protection throughout the synthesis is paramount, Boc-His(Trt)-OMe is a viable option, although careful control of coupling conditions is necessary to mitigate the higher risk of racemization. The detailed protocols and comparative data provided herein serve as a comprehensive guide for researchers to make informed decisions and optimize their synthetic strategies for histidine-containing peptides.

References

Application Notes and Protocols for the Coupling of Boc-His-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a functionally critical amino acid in many peptides and proteins, often playing a key role in biological activity due to its unique imidazole (B134444) side chain. However, its incorporation during peptide synthesis presents significant challenges, primarily the high propensity for racemization at the α-carbon.[1] The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2]

This document provides detailed application notes and protocols for the coupling of Nα-Boc-L-histidine methyl ester (Boc-His-OMe), a common building block in solution-phase peptide synthesis (SPPS) and fragment condensation. The focus is on providing robust methodologies to maximize coupling efficiency while minimizing the risk of racemization and other side reactions. Protecting the imidazole side chain is a critical strategy to mitigate racemization, and while this document focuses on coupling to the N-terminus of this compound (where the imidazole is often protected, e.g., with a tosyl (Tos) or another Boc group), the principles discussed are broadly applicable.[1][3]

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of histidine residues. The ideal reagent facilitates rapid amide bond formation while suppressing racemization. The following tables summarize the comparative performance of common coupling reagents used in peptide synthesis, with a focus on their application for racemization-prone amino acids like histidine.

Table 1: Qualitative Comparison of Common Coupling Reagents for Histidine Coupling

Coupling Reagent/MethodAdditiveRelative ReactivityRacemization RiskKey Advantages & Disadvantages
HATU HOAtVery HighVery LowAdvantages: Highly reactive, rapid coupling, very low racemization, effective for sterically hindered couplings.[4][5] Disadvantages: Higher cost.[6]
HBTU HOBtHighLowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[5][6] Disadvantages: Can be less effective than HATU at preventing racemization.[6] Potential for guanidinylation side reaction if not pre-activated.[4]
DIC/HOBt HOBtModerateLow to ModerateAdvantages: Cost-effective, widely used.[5] Disadvantages: Slower reaction times, can cause dehydration of Asn/Gln side chains (not relevant for His), risk of racemization is higher than with aminium salts if conditions are not optimized.[5][7]
COMU OxymaPureVery HighVery LowAdvantages: Coupling efficiency comparable to HATU, superior safety profile (avoids potentially explosive benzotriazole (B28993) byproducts), better solubility.[4][7] Disadvantages: Higher cost.
DEPBT N/AHighVery LowAdvantages: Remarkable resistance to racemization, making it a reagent of choice for particularly sensitive couplings.[8] Disadvantages: Not as commonly used as aminium salts.

Table 2: Quantitative Data on D-Histidine Formation with Various Side-Chain Protecting Groups and Coupling Conditions (Fmoc-SPPS Context)

Note: While this data is from Fmoc-based synthesis, it provides valuable insight into the relative effectiveness of different strategies for suppressing histidine racemization, which is translatable to Boc-based solution-phase synthesis.

Histidine DerivativeCoupling Conditions (Reagent, Temp, Time)% D-Isomer FormedReference(s)
Fmoc-His(Trt)-OHDIC/Oxyma, 50°C, 10 min6.8%[9]
Fmoc-His(Boc)-OHDIC/Oxyma, 50°C, 10 min0.18%[9]
Fmoc-His(Trt)-OHDIC/Oxyma, 90°C, 2 min>16%[9]
Fmoc-His(Boc)-OHDIC/Oxyma, 90°C, 2 min0.81%[9]

This data clearly demonstrates that protecting the imidazole nitrogen (as in the Boc-His(Boc) derivative) is highly effective at suppressing racemization, especially at elevated temperatures.[3][9]

Experimental Protocols

The following protocols are designed for the solution-phase coupling of an Nα-protected amino acid (e.g., Boc-Ala-OH) to the free amine of Boc-His(Trt)-OMe. It is assumed that Boc-His(Trt)-OMe is used as its hydrochloride or trifluoroacetate (B77799) salt and must be neutralized in situ.

Materials & General Considerations
  • Solvents: Use anhydrous, peptide-synthesis-grade solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). DMF is generally preferred for its excellent solvating properties, though DCM is also effective.[10]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and carbon dioxide.

  • Stoichiometry: Typically, the carboxylic acid component, coupling reagents, and additives are used in slight excess (1.05-1.2 equivalents) relative to the amine component to drive the reaction to completion. The base is used in sufficient quantity to neutralize the amine salt and facilitate the coupling reaction.

  • Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine completion.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings or when minimizing racemization is the highest priority.

  • Preparation of Amine Component:

    • Dissolve Boc-His(Trt)-OMe·HCl (1.0 equivalent) in anhydrous DMF.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.0 equivalent) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

  • Activation of Carboxyl Component:

    • In a separate reaction vessel, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • Add the activated carboxyl component solution to the neutralized Boc-His(Trt)-OMe solution.

    • Add an additional amount of DIEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1 M citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This is a standard, widely used protocol that offers a good balance between cost and efficiency.

  • Preparation of Amine Component:

    • Dissolve Boc-His(Trt)-OMe·HCl (1.0 equivalent) in anhydrous DMF or DCM.

    • Add DIEA (1.0 equivalent) and stir for 10 minutes at room temperature to liberate the free amine.

  • Activation and Coupling:

    • In a separate vessel, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) to this solution and stir for 15-20 minutes at 0°C to pre-form the active ester.

    • Add the pre-activated solution to the neutralized Boc-His(Trt)-OMe solution from step 1.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic phase sequentially with 1 M citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Solution-Phase Peptide Coupling Workflow (HATU)

G cluster_amine_prep Amine Component Preparation cluster_carboxyl_prep Carboxyl Component Activation cluster_coupling Coupling Reaction Amine_Salt Boc-His(Trt)-OMe·HCl Neutralization Neutralization (Stir 10 min, RT) Amine_Salt->Neutralization Base1 DIEA (1.0 eq) Base1->Neutralization Solvent1 Anhydrous DMF Solvent1->Neutralization Free_Amine Free Amine: Boc-His(Trt)-OMe Neutralization->Free_Amine Coupling Coupling Reaction (1-4h, RT) Free_Amine->Coupling Carboxyl_Acid N-Boc-AA-OH (1.05 eq) Activation Activation Mix Carboxyl_Acid->Activation HATU HATU (1.05 eq) HATU->Activation Solvent2 Anhydrous DMF Solvent2->Activation Activation->Coupling Base2 DIEA (2.0 eq) Base2->Coupling Workup Aqueous Work-up (Acid/Base Wash) Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Dipeptide: Boc-AA-His(Trt)-OMe Purification->Final_Product

Caption: General workflow for solution-phase coupling of an N-Boc-amino acid to Boc-His(Trt)-OMe using HATU.

Logical Relationship of Reagents in DIC/HOBt Coupling

G cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (RT) AA_COOH N-Boc-AA-OH (Carboxyl Component) Active_Ester HOBt Active Ester (Reactive Intermediate) AA_COOH->Active_Ester DIC DIC (Activating Agent) DIC->Active_Ester Urea Diisopropylurea (Byproduct) DIC->Urea HOBt HOBt (Racemization Suppressant) HOBt->Active_Ester AA_NH2 H-His(Trt)-OMe (Amine Component) Peptide_Bond Dipeptide (Boc-AA-His(Trt)-OMe) AA_NH2->Peptide_Bond Active_Ester->Peptide_Bond Peptide_Bond->HOBt regenerated

Caption: Key reagent interactions in the DIC/HOBt mediated coupling of this compound.

References

Application Notes: Activation of Boc-L-Histidine for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-Boc-L-histidine methyl ester (Boc-His-OMe) is a protected amino acid derivative. For its use as a carboxyl component in amide bond formation, the methyl ester must first be hydrolyzed to the free carboxylic acid, Nα-Boc-L-histidine (Boc-His-OH). The subsequent activation of this carboxylic acid is a critical step in peptide synthesis. The imidazole (B134444) side chain of histidine presents unique challenges, most notably a high susceptibility to racemization during the activation process.[1][2] This is due to the imidazole nitrogen acting as an intramolecular base, which can abstract the α-proton.[1][3]

To mitigate racemization and prevent side reactions, the imidazole side chain is often protected with groups like tert-butoxycarbonyl (Boc) or trityl (Trt).[4][5] The choice of coupling reagent and reaction conditions is paramount to ensure high coupling efficiency while preserving the stereochemical integrity of the final peptide.[6][]

These notes provide an overview of common activation methods, quantitative data on their performance, and detailed protocols for the successful formation of amide bonds using Boc-protected histidine.

Key Activation Methods

The activation of the carboxylic acid of Boc-His-OH is typically achieved using coupling reagents, which can be broadly classified into two main categories: carbodiimides and onium salts.

Carbodiimide-Based Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for amide bond formation.[8][9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization. To suppress this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[6][8] These additives react with the O-acylisourea to form a less reactive but more stable active ester, which then couples with the amine component with minimal racemization.[8]

  • DIC (N,N'-Diisopropylcarbodiimide): Often preferred in solid-phase peptide synthesis (SPPS) because its urea (B33335) byproduct is soluble in common organic solvents, facilitating its removal.[8]

  • DCC (N,N'-Dicyclohexylcarbodiimide): Forms a dicyclohexylurea (DCU) byproduct that is largely insoluble and can be removed by filtration, making it suitable for solution-phase synthesis.[8]

Onium Salt-Based Reagents

Phosphonium (B103445) and aminium (uronium/guanidinium) salt reagents are generally more efficient and faster-acting than carbodiimides.[6][10] They react with the carboxylic acid in the presence of a base to form an active ester.

  • HBTU/TBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate) are highly efficient reagents. The addition of HOBt can significantly reduce racemization.[6][8]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than HBTU, leading to faster coupling and less epimerization.[6][8] Its effectiveness is enhanced by the use of its corresponding additive, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[6][11]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that is particularly effective for coupling sterically hindered amino acids.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to benzotriazole-based reagents, with coupling efficiencies comparable to HATU.[6][12]

Data Presentation

The selection of a coupling reagent significantly impacts yield and enantiomeric purity. The following table summarizes comparative data for various coupling methods used with protected histidine derivatives.

Coupling Reagent/MethodAdditiveBaseTypical Coupling TimeRacemization (%)Yield/PurityKey Considerations
DIC HOBtDIEA1-2 hoursLow to ModerateGoodCost-effective and widely used. Byproduct (DIU) is soluble.[6][8]
HBTU HOBtDIEA30-60 minutesLowHighEfficient, but can cause guanidinylation of the N-terminal amine if not pre-activated.[4][6]
HATU HOAtDIEA/TMP30-60 minutesVery LowVery HighHighly reactive, preferred for rapid protocols and difficult couplings.[6][8]
PyBOP -DIEA1-2 hoursLowHighGood for sterically hindered couplings; produces carcinogenic HMPA byproduct.[9]
COMU -DIEA15-45 minutesVery LowVery HighHigh efficiency, safer alternative to HBTU/HATU, byproducts are water-soluble.[6][12]

Data is compiled from studies on various N-protected histidine derivatives and serves as a general guideline.[4][6] Abbreviations: DIEA (N,N-Diisopropylethylamine), TMP (2,4,6-Collidine).

Diagrams

G cluster_activation Activation Step cluster_coupling Coupling Step BocHisOH Boc-His-OH (Carboxylic Acid) ActiveIntermediate Activated Intermediate (e.g., Active Ester) BocHisOH->ActiveIntermediate + Reagent/Base CouplingReagent Coupling Reagent (e.g., HATU, DIC) AmideBond Boc-His-NH-R (Amide Product) ActiveIntermediate->AmideBond + Amine Amine R-NH2 (Amine Component) Amine->AmideBond

Caption: General workflow for carboxyl activation and amide bond formation.

G start Start hydrolysis Saponify this compound to Boc-His-OH start->hydrolysis dissolve Dissolve Boc-His-OH, Amine, and Additive (e.g., HOAt) in Solvent hydrolysis->dissolve preactivate_q Pre-activation Required? dissolve->preactivate_q preactivate Add Coupling Reagent (e.g., DIC) to Boc-His-OH and stir preactivate_q->preactivate Yes (e.g., DIC) in_situ Add Coupling Reagent (e.g., HATU) and Base to the mixture preactivate_q->in_situ No (e.g., HATU) add_amine Add Amine Component to pre-activated mixture preactivate->add_amine couple Agitate mixture (30 min - 2 hr) in_situ->couple add_amine->couple workup Aqueous Workup & Purification couple->workup end End workup->end

Caption: Experimental workflow for solution-phase amide bond formation.

Experimental Protocols

Protocol 1: Saponification of this compound to Boc-His-OH

This protocol describes the hydrolysis of the methyl ester to the free carboxylic acid, a prerequisite for activation.

Materials:

  • This compound

  • 1 M Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) solution

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1 M LiOH solution (1.5-2.0 equivalents) dropwise while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 1-4 hours).

  • Quenching: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution to 0 °C and acidify to pH 3-4 by the slow addition of 1 M HCl. A white precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-His-OH as a solid.

Protocol 2: Solution-Phase Coupling using DIC/HOBt

This protocol details a standard, cost-effective coupling method with pre-activation to minimize racemization.[13]

Materials:

  • Boc-His-OH

  • Amine component (hydrochloride or free base)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) (if using an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve Boc-His-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C. Add DIC (1.1 equivalents) dropwise and stir the mixture at 0 °C for 15-30 minutes to pre-form the active ester.[13]

  • Amine Addition: If using an amine hydrochloride salt, dissolve it in a separate flask with DIEA (1.1 equivalents) in DMF. Add this solution to the pre-activated mixture. If using the free amine, add it directly (1.0-1.1 equivalents).

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by TLC or LC-MS.

  • Workup: Quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., EtOAc). Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: High-Efficiency Solution-Phase Coupling using HATU

This protocol utilizes the highly efficient HATU reagent for rapid and low-racemization coupling, employing in situ activation.[6]

Materials:

  • Boc-His-OH

  • Amine component

  • HATU

  • DIEA or 2,4,6-Collidine (TMP)

  • Anhydrous DMF

Procedure:

  • Dissolution: In a flame-dried flask under an inert atmosphere, dissolve Boc-His-OH (1.0 equivalent), the amine component (1.0 equivalent), and HATU (1.05 equivalents) in anhydrous DMF.

  • Activation and Coupling: Cool the mixture to 0 °C. Add DIEA (2.0 equivalents) dropwise. The reaction is typically rapid.

  • Reaction: Stir the reaction at room temperature for 30-90 minutes. Monitor completion by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 2.

Disclaimer: These protocols are intended as a general guide. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments. Always handle coupling reagents, especially those based on benzotriazole, with appropriate safety precautions as they can be explosive under certain conditions.

References

Deprotection of the Boc Group from Histidine Methyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from histidine methyl ester (Boc-His-OMe). The removal of the Boc protecting group is a critical step in peptide synthesis and the development of histidine-containing pharmaceuticals. The protocols herein describe common and effective methods for this transformation, primarily utilizing acidic conditions.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids due to its stability under various conditions and its facile removal under acidic conditions.[1] Histidine, with its nucleophilic imidazole (B134444) side chain, presents unique challenges in peptide synthesis. The protection of both the α-amino group and the imidazole nitrogen is often necessary. This document focuses on the deprotection of the Nα-Boc group from histidine methyl ester. The two most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[2]

The deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][3]

Comparative Data of Deprotection Reagents

The selection of the deprotection reagent and conditions is crucial to minimize side reactions and ensure a high yield of the desired product.[4] The following table summarizes the key quantitative and qualitative differences between the most common reagents used for Boc deprotection.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[2], neat TFA[5]4M in 1,4-dioxane[6][7], 1M-4M in other organic solvents (e.g., MeOH, EtOAc)[2]
Reaction Time Generally 30 minutes to a few hours at room temperature.[2][5]Can be rapid (e.g., 30 minutes with 4M HCl in dioxane)[6], but can vary depending on the solvent and concentration.[2]
Yield Typically high to quantitative.[2]Typically high to quantitative.[2]
Product Form Trifluoroacetate salt, which can sometimes be oily.[2]Hydrochloride salt, which is often a crystalline solid, aiding in purification.[2]
Selectivity Can be less selective and may cleave other acid-sensitive protecting groups.[2][5]Generally offers good selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[5][6]
Work-up Typically involves removal of excess TFA by evaporation, followed by precipitation or extraction.[8]Often involves precipitation of the hydrochloride salt, which can be isolated by filtration.[4]

Experimental Protocols

The following are detailed protocols for the deprotection of the Boc group from histidine methyl ester using trifluoroacetic acid and hydrogen chloride.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for the removal of the Boc group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[2] For example, for a 25% TFA/DCM solution, add an equal volume of TFA to the DCM solution of the starting material.[8] The reaction is typically conducted at room temperature.[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] The reaction is generally complete within 30 minutes to 2 hours.[2][8]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[8]

  • Work-up for the Free Amine: a. Dissolve the crude residue in a suitable organic solvent like ethyl acetate. b. Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[8] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected histidine methyl ester.

  • Work-up for the TFA Salt: a. After removing the volatiles, the resulting residue, which is the TFA salt of histidine methyl ester, can be used directly for the next step or purified further if necessary.[1]

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453)

This method is known for its efficiency and often results in the precipitation of the product as a crystalline hydrochloride salt.[2]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a minimal amount of a suitable co-solvent like methanol (B129727) or DCM if necessary.[2]

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature with stirring.[2][4]

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.[2]

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[2][7]

  • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.[2][4]

  • If the product remains in solution, remove the solvent in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and then washed.[2]

  • Dry the resulting solid under vacuum to obtain the pure histidine methyl ester hydrochloride.[4]

Analytical Methods for Monitoring Deprotection

Consistent monitoring of the reaction is crucial for determining the reaction endpoint and ensuring high yields.

Analytical TechniquePrincipleObservations for Successful Deprotection
Thin-Layer Chromatography (TLC) Separates components based on polarity.[11]Disappearance of the less polar starting material spot (this compound) and the appearance of a new, more polar product spot (His-OMe) at a lower Rf. The product spot can be visualized with ninhydrin (B49086) stain (appears as a color change).[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components by chromatography and detects them by mass.The mass spectrum will show the disappearance of the molecular ion peak corresponding to the Boc-protected starting material and the appearance of a new peak corresponding to the molecular weight of the deprotected product.[11]
¹H NMR Spectroscopy Measures the magnetic environment of protons.[11]Disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group of the Boc protecting group.[11]

Visualizations

General Workflow for Boc Deprotection

The following diagram illustrates the general experimental workflow for the deprotection of the Boc group from histidine methyl ester.

Boc_Deprotection_Workflow start Start: This compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve add_acid Add Acidic Reagent (TFA or HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No workup Work-up is_complete->workup Yes isolate Isolate Product (Free Amine or Salt) workup->isolate end End: His-OMe or His-OMe Salt isolate->end

General workflow for Boc deprotection of histidine methyl ester.
Mechanism of Acid-Catalyzed Boc Deprotection

The diagram below outlines the chemical pathway for the acid-catalyzed removal of the Boc protecting group.

Boc_Deprotection_Mechanism boc_amine Boc-Protected Amine protonation Protonation of Carbonyl Oxygen boc_amine->protonation + H⁺ protonated_intermediate Protonated Intermediate protonation->protonated_intermediate cleavage Cleavage of C-O Bond protonated_intermediate->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid tert_butyl_cation tert-Butyl Cation cleavage->tert_butyl_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation free_amine Free Amine decarboxylation->free_amine co2 CO₂ decarboxylation->co2

Mechanism of acid-catalyzed Boc deprotection.

References

Application of Boc-His-OMe in Solution-Phase Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides comprehensive application notes and detailed protocols for the utilization of Nα-tert-butyloxycarbonyl-L-histidine methyl ester (Boc-His-OMe) and its side-chain protected derivatives in solution-phase peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide offers a thorough overview of best practices, quantitative data on reaction efficiency and stereochemical purity, and step-by-step experimental methodologies.

The incorporation of histidine into peptide sequences is a frequent necessity in the design of biologically active peptides, owing to the unique properties of its imidazole (B134444) side chain. However, this same feature presents significant challenges during chemical synthesis, most notably a high propensity for racemization. This document addresses these challenges by providing a framework for the successful application of Boc-protected histidine derivatives in a solution-phase context, a methodology that remains crucial for the synthesis of short peptides, peptide fragments, and for process scale-up.

Introduction to Histidine-Containing Peptide Synthesis

The synthesis of peptides containing histidine is complicated by the nucleophilic and basic nature of the imidazole side chain. The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, leading to the abstraction of the α-proton of the activated amino acid. This results in the formation of a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity and the formation of the undesired D-enantiomer.

To mitigate this, the imidazole side chain must be protected. In the context of Boc-chemistry, several protecting groups are commonly employed, each with its own advantages and limitations. This guide will focus on the use of Boc-His(Boc)-OH, a derivative where the side chain is also protected with a Boc group, in coupling reactions with amino acid methyl esters, a standard approach in solution-phase peptide synthesis.

Comparative Performance of Histidine Side-Chain Protecting Groups

The choice of the side-chain protecting group for histidine is a critical factor that influences the degree of racemization, the stability of the protected amino acid, and the final deprotection strategy. The following table summarizes the performance of common histidine side-chain protecting groups used in Boc-based peptide synthesis.

Protecting GroupPosition of ProtectionRacemization SuppressionDeprotection ConditionsKey Considerations
Boc τ-NitrogenModerateTFA (concomitant with Nα-Boc removal)Suitable for short peptides or for introducing His near the N-terminus.[1]
Dnp (2,4-dinitrophenyl)Imidazole NitrogenHighThiolysis (e.g., thiophenol)Stable to acid.[1] The byproducts are highly colored, facilitating monitoring.[1]
Tos (Tosyl)Imidazole NitrogenLow to ModerateHOBt, HFCan be labile to HOBt, which is often used as a coupling additive.[1]
Bom (Benzyloxymethyl)π-NitrogenVery HighStrong acid (e.g., HF)Highly effective at suppressing racemization but is more expensive.[1]
Trt (Trityl)τ-NitrogenLowMild acidOffers minimal suppression of racemization.[2]

Quantitative Data on Racemization

The following table presents a summary of quantitative data on the percentage of D-histidine formation for various protected histidine derivatives under different coupling conditions. While much of the direct comparative data has been generated in the context of Fmoc-based solid-phase peptide synthesis (SPPS), the principles of racemization suppression are transferable to solution-phase synthesis.

Histidine DerivativeCoupling Conditions% D-His FormationReference
Fmoc-His(Trt)-OHDIC/HOBt10-50%[2]
Fmoc-His(Boc)-OHDIC/HOBt<1%[2]
Fmoc-His(Trt)-OHHBTU/DIEA12.8%[2]
Fmoc-His(Boc)-OHHBTU/DIEA1.2%[2]
Fmoc-His(Trt)-OHHATU/DIEA5.6%[2]
Fmoc-His(Boc)-OHHATU/DIEA0.8%[2]

Note: The data strongly indicates that protection of the π-nitrogen of the imidazole ring, as is the case with the Boc and Bom protecting groups, is significantly more effective at suppressing racemization than protection of the τ-nitrogen (e.g., with the Trityl group).[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a dipeptide containing histidine using Boc-His(Boc)-OH and an amino acid methyl ester in solution.

Protocol 1: Coupling of Boc-His(Boc)-OH with an Amino Acid Methyl Ester

This protocol describes the synthesis of a protected dipeptide, Boc-His(Boc)-Ala-OMe, using a carbodiimide-mediated coupling method.

Materials:

  • Boc-His(Boc)-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Free Amine:

    • Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.

    • Add DIPEA (1.0 equivalent) and stir the solution at room temperature for 15-20 minutes to generate the free amine.

  • Activation of Boc-His(Boc)-OH:

    • In a separate flask, dissolve Boc-His(Boc)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-form the active ester.

  • Coupling Reaction:

    • To the pre-activated Boc-His(Boc)-OH solution, add the solution of H-Ala-OMe (from step 1).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1 M citric acid, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Protocol 2: Nα-Boc Deprotection

This protocol describes the removal of the Nα-Boc protecting group from the synthesized dipeptide. Note that in the case of Boc-His(Boc)-Ala-OMe, the side-chain Boc group will also be removed under these conditions.

Materials:

  • Protected dipeptide (e.g., Boc-His(Boc)-Ala-OMe)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the protected dipeptide (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an equal volume of TFA to the solution with stirring.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC.

  • Isolation of the Deprotected Dipeptide:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as a TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Saponification of the C-Terminal Methyl Ester

This protocol outlines the hydrolysis of the C-terminal methyl ester to yield the free carboxylic acid.

Materials:

Procedure:

  • Hydrolysis Reaction:

    • Dissolve the dipeptide methyl ester in a mixture of methanol or THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1 M NaOH solution (1.1 equivalents) and stir the mixture.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up and Isolation:

    • Carefully neutralize the reaction mixture by the dropwise addition of 1 M HCl to a pH of approximately 7.

    • Remove the organic solvent under reduced pressure.

    • The resulting aqueous solution containing the dipeptide can be purified by ion-exchange chromatography or lyophilized directly if the salt content is acceptable.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of histidine racemization.

SolutionPhasePeptideSynthesis N_Protected_His Boc-His(X)-OH Activation Activation (Coupling Reagent, Additive) N_Protected_His->Activation C_Protected_AA H-AA-OMe·HCl Free_Amine H-AA-OMe C_Protected_AA->Free_Amine DIPEA Coupling Peptide Bond Formation Free_Amine->Coupling Activation->Coupling Protected_Dipeptide Boc-His(X)-AA-OMe Coupling->Protected_Dipeptide N_Deprotection Nα-Boc Deprotection (TFA) Protected_Dipeptide->N_Deprotection Deprotected_Dipeptide_Ester H-His(X)-AA-OMe·TFA N_Deprotection->Deprotected_Dipeptide_Ester C_Deprotection C-Terminal Saponification (NaOH) Deprotected_Dipeptide_Ester->C_Deprotection Final_Dipeptide H-His(X)-AA-OH C_Deprotection->Final_Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis.

HistidineRacemization L_His L-Histidine Derivative (Activated) Proton_Abstraction α-Proton Abstraction (Imidazole Nπ) L_His->Proton_Abstraction - H+ Enolate Planar Enolate Intermediate (Achiral) Reprotonation Reprotonation Enolate->Reprotonation + H+ D_His D-Histidine Derivative (Racemized Product) Proton_Abstraction->Enolate Reprotonation->L_His Retention Reprotonation->D_His Inversion

Caption: Mechanism of histidine racemization.

References

Application Notes and Protocols for the Synthesis of Histidine-Containing Peptides using Boc-His(Trt)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of histidine-containing peptides utilizing Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine methyl ester (Boc-His(Trt)-OMe). This document outlines the critical considerations for incorporating the unique and reactive imidazole (B134444) side chain of histidine, detailed experimental protocols for solution-phase synthesis, and methods for purification and characterization.

Introduction

Histidine residues are integral to the function of many biologically active peptides, participating in catalysis, receptor binding, and metal ion coordination.[1] However, the imidazole side chain of histidine presents significant challenges during peptide synthesis, primarily due to its propensity to catalyze racemization of the adjacent α-carbon upon activation of the carboxyl group.[2][3] Furthermore, the nucleophilic nature of the imidazole ring can lead to undesirable side reactions if left unprotected.[4]

To mitigate these issues, a robust protection strategy is essential. The use of a trityl (Trt) group to protect the τ-nitrogen of the imidazole ring is a widely adopted strategy. The bulky Trt group effectively prevents side-chain acylation and significantly suppresses racemization.[4] The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group and is readily removed under acidic conditions.[5]

This guide focuses on the application of Boc-His(Trt)-OMe, a derivative well-suited for the solution-phase synthesis of peptides where histidine is the C-terminal residue.

Data Presentation

Table 1: Comparative Racemization of Histidine Derivatives

The choice of protecting group for the histidine side chain has a significant impact on the degree of racemization during peptide coupling. The following table summarizes representative data on the formation of the D-isomer for different protected histidine derivatives under various coupling conditions.

Histidine DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OH50°C, 10 min2.88%
Fmoc-His(Boc)-OH90°C, 2 min1.29%

Note: Data is illustrative and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 2: Common Coupling Reagents for Peptide Synthesis

A variety of coupling reagents are available for the formation of the amide bond. The choice of reagent can influence coupling efficiency and the extent of side reactions.

Coupling ReagentAbbreviationKey Features
N,N'-DicyclohexylcarbodiimideDCCOne of the original and highly effective coupling reagents.[6]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCA water-soluble carbodiimide, useful for reactions in aqueous or mixed-aqueous solvents.[6]
Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphateBOPEffective coupling reagent, though its use has been somewhat superseded due to safety concerns.[5]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUA widely used and highly efficient coupling reagent that forms stable intermediates, reducing side reactions.[6]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUA modern, safer alternative to HOBt- or HOAt-based reagents with comparable or superior efficiency.[7]

Experimental Protocols

Protocol 1: Nα-Boc Deprotection of Boc-His(Trt)-OMe

This protocol describes the removal of the Boc protecting group from Boc-His(Trt)-OMe to yield H-His(Trt)-OMe, which can then be used as the C-terminal component in a peptide coupling reaction.

Materials:

  • Boc-His(Trt)-OMe

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-His(Trt)-OMe in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) or DCM.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Repeat the wash until CO₂ evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain H-His(Trt)-OMe as an oil or solid. The product is typically used in the next step without further purification.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-His(Trt)-OMe)

This protocol details the coupling of a Boc-protected amino acid (Boc-Ala-OH) to the deprotected histidine methyl ester (H-His(Trt)-OMe) using EDC/HOBt as coupling reagents.

Materials:

  • H-His(Trt)-OMe (from Protocol 1)

  • Boc-Ala-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.1 equivalents) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve H-His(Trt)-OMe (1.0 equivalent) in the same anhydrous solvent.

  • Add the solution of H-His(Trt)-OMe to the activated Boc-Ala-OH solution.

  • Add DIPEA or NMM (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Protocol 3: Final Deprotection and Cleavage

This protocol describes the removal of the Trt and methyl ester groups to yield the final unprotected dipeptide.

Materials:

  • Protected peptide (e.g., Boc-Ala-His(Trt)-OMe)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Dissolve the protected peptide in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.[8]

  • Stir the mixture at room temperature for 2-4 hours.

  • Precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Protocol 4: Purification of the Final Peptide

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient optimized for the specific peptide's hydrophobicity (e.g., 5% to 65% Mobile Phase B over 30 minutes).

  • Detection: 220 nm and/or 280 nm.

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Solution-Phase Synthesis cluster_final Final Steps BocHisOMe Boc-His(Trt)-OMe Deprotection 1. Boc Deprotection (TFA/DCM) BocHisOMe->Deprotection BocAA Boc-Amino Acid-OH Activation 2. Carboxyl Activation (EDC/HOBt) BocAA->Activation Coupling 3. Peptide Bond Formation Deprotection->Coupling Activation->Coupling ProtectedPeptide Protected Peptide Coupling->ProtectedPeptide Cleavage 4. Final Cleavage & Deprotection (TFA/Scavengers) ProtectedPeptide->Cleavage Purification 5. RP-HPLC Purification Cleavage->Purification Lyophilization 6. Lyophilization Purification->Lyophilization FinalPeptide Pure Peptide Lyophilization->FinalPeptide

Caption: Workflow for solution-phase synthesis of a histidine-containing peptide.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Drug-loaded Nanoparticle (with His-rich peptides) Endocytosis Endocytosis Nanoparticle->Endocytosis 1. Uptake Endosome Early Endosome (pH ~6.5-6.0) Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (pH ~5.5-4.5) Endosome->LateEndosome 2. Maturation & Acidification Protonation Histidine Protonation (Imidazole pKa ~6.0) LateEndosome->Protonation 3. Low pH triggers ProtonSponge Proton Sponge Effect Protonation->ProtonSponge 4. Influx of H+ & Cl- MembraneDisruption Endosomal Membrane Disruption ProtonSponge->MembraneDisruption 5. Osmotic Swelling DrugRelease Drug Release to Cytosol MembraneDisruption->DrugRelease 6. Endosomal Escape

Caption: Role of histidine-rich peptides in endosomal escape for drug delivery.[9]

References

Application Notes and Protocols: Boc-His-OMe in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-(tert-butyloxycarbonyl)-L-histidine methyl ester (Boc-His-OMe) is a pivotal protected amino acid derivative utilized extensively in the synthesis of pharmaceutical compounds, particularly peptide-based therapeutics.[1][2] The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino function, which can be readily removed under acidic conditions, while the methyl ester protects the C-terminal carboxyl group.[3][4] This dual-protection strategy allows for precise, stepwise elongation of peptide chains and makes this compound a versatile building block in both solution-phase and solid-phase peptide synthesis (SPPS).[5][]

A primary challenge in synthesizing histidine-containing peptides is the propensity of the histidine residue to undergo racemization during the carboxyl group activation step required for peptide bond formation.[7][8] The use of Nα-protected histidine derivatives like this compound is a critical strategy to suppress this epimerization, ensuring the stereochemical integrity and, ultimately, the biological activity of the final pharmaceutical compound.[7][8]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
CAS Number 2488-14-4[9][10][11]
Molecular Formula C₁₂H₁₉N₃O₄[9][10]
Molecular Weight 269.30 g/mol [9][10]
Appearance White to off-white solid[12]
Purity ≥97%[11]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[12][13]

Application Notes

Strategic Use in Peptide Synthesis

This compound is a cornerstone in Boc-based peptide synthesis strategies. In solution-phase synthesis, it serves as a key starting material. The Boc group is removed to expose the free amine, which can then be coupled with the activated carboxyl group of another N-Boc protected amino acid. Conversely, the methyl ester can be hydrolyzed to reveal a free carboxyl group for subsequent activation and coupling.

In Solid-Phase Peptide Synthesis (SPPS), while derivatives with side-chain protection like Boc-His(Boc)-OH are common, the principles of Nα-Boc deprotection and coupling are directly applicable.[14] The Boc group is stable to the basic conditions used in the alternative Fmoc-based SPPS, making it an orthogonal protecting group.[15]

Minimization of Racemization

The imidazole (B134444) side chain of histidine can act as an intramolecular base, abstracting the α-proton during the activation of the carboxyl group, which leads to racemization (the formation of the D-isomer).[7][8] The urethane-based Boc protecting group on the α-amino nitrogen mitigates this risk by reducing the acidity of the α-proton, thereby preserving the enantiomeric purity of the peptide, which is critical for its therapeutic efficacy.[7]

Advanced Synthetic Applications

Beyond standard peptide bond formation, derivatives of this compound serve as intermediates in more complex organic transformations for creating novel pharmaceutical analogs. For example, modified this compound derivatives can participate in palladium-catalyzed cross-coupling reactions to form pseudopeptides with unique side-chain linkages, expanding the chemical diversity of potential drug candidates.[16]

Experimental Protocols

Protocol 1: Nα-Boc Deprotection of this compound

This protocol describes the removal of the Nα-Boc protecting group using Trifluoroacetic Acid (TFA) to yield L-histidine methyl ester trifluoroacetate, ready for subsequent coupling reactions. This method is adapted from standard protocols for Boc deprotection of amino acid esters.[3][17]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Anhydrous diethyl ether, cold

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a clean, dry round-bottom flask.

  • Cooling: Cool the flask to 0°C in an ice bath with continuous stirring.

  • TFA Addition: Slowly add TFA to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[17]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Remove the solvent and excess TFA by rotary evaporation.

    • Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the product salt.[17]

    • Stir or sonicate the mixture to form a fine precipitate.

  • Isolation:

    • Isolate the solid product by vacuum filtration or centrifugation.

    • Wash the solid with fresh, cold diethyl ether to remove organic impurities.

    • Dry the final product, L-histidine methyl ester trifluoroacetate, under vacuum.[17]

start Start: Dissolve This compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA/DCM (25-50%) cool->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor Monitor by TLC react->monitor monitor->react Incomplete evaporate Rotary Evaporation monitor->evaporate Complete precipitate Precipitate with Cold Diethyl Ether evaporate->precipitate isolate Filter and Dry Product Salt precipitate->isolate end End: His-OMe·TFA isolate->end cluster_activation Activation Vessel (0°C) cluster_coupling Coupling Vessel cluster_workup Work-up & Purification dissolve_aa Dissolve Boc-AA-OH and HOBt in DMF add_dic Add DIC dissolve_aa->add_dic preactivate Stir for 15-30 min add_dic->preactivate couple Add His-OMe to Activated Mixture preactivate->couple neutralize Neutralize His-OMe·TFA with DIEA neutralize->couple react Stir at RT Overnight filter_workup Filter DIU react->filter_workup extract Aqueous Extraction filter_workup->extract purify Column Chromatography extract->purify end end purify->end Boc-Dipeptide-OMe his_deriv Boc-His(I)-OMe (Derivative) plus1 + his_deriv->plus1 aa_ester α-Amino Acid Ester plus2 + aa_ester->plus2 reagents Pd(OAc)₂ Xantphos Base product Cross-Linked Pseudopeptide reagents->product co CO (from CHCl₃) co->product [Pd] plus1->aa_ester plus2->co ang_ii Angiotensin II (Peptide) at1r AT1 Receptor (GPCR) ang_ii->at1r Binds gq11 Gq/11 at1r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_inc Intracellular Ca²⁺ Increase er->ca_inc Releases Ca²⁺ vaso Vasoconstriction ca_inc->vaso Leads to aldo Aldosterone Secretion ca_inc->aldo Stimulates

References

Standard Operating Procedure for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the standard operating procedures for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group in solid-phase peptide synthesis (SPPS). The Boc group is a cornerstone of peptide chemistry, valued for its stability under various conditions and its facile removal under acidic conditions.[1] This protocol outlines the chemical mechanism, detailed experimental procedures, quantitative data for reaction conditions, and potential side reactions associated with Boc deprotection, primarily using trifluoroacetic acid (TFA).

Introduction

In solid-phase peptide synthesis, the temporary protection of the α-amino group of amino acids is crucial to ensure controlled, stepwise elongation of the peptide chain. The Boc group is a widely used protecting group in one of the two primary SPPS strategies, known as Boc/Bzl chemistry.[2][3] This strategy relies on the graduated acid lability of the protecting groups; the Nα-Boc group is removed under moderately acidic conditions, typically with TFA, while the more permanent benzyl-based side-chain protecting groups require strong acids like hydrofluoric acid (HF) for cleavage.[2][3]

The successful removal of the Boc group at each cycle of SPPS is critical for achieving high peptide purity and yield. Incomplete deprotection can lead to deletion sequences, while overly harsh conditions can cause premature cleavage of the peptide from the resin or removal of acid-labile side-chain protecting groups. This document provides detailed protocols to ensure efficient and clean Boc deprotection.

Chemical Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[1] The process involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as TFA.[1][4]

  • Formation of a tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage. This step results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][4][5]

  • Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate (B77799) salt.[1][4]

It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.[1]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine Boc-Protected Amine (R-NHBoc) Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid (R-NHCOOH) Protonated_Boc->Carbamic_Acid Cleavage Tert_Butyl_Cation tert-butyl cation Protonated_Boc->Tert_Butyl_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Release Amine_Salt Amine Salt (R-NH3+ TFA-) Free_Amine->Amine_Salt + H+ (from TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by the concentration of TFA, the reaction time, and the presence of scavengers. The following table summarizes common conditions for Boc deprotection in SPPS.

ParameterConditionExpected Outcome/NotesReference(s)
Deprotection Reagent 50% TFA in Dichloromethane (DCM) (v/v)Standard and most common condition for routine SPPS.[6]
Neat TFACan be used but is less common.[6][6]
4 M Hydrogen Chloride (HCl) in 1,4-dioxaneAn alternative to TFA, typically used in solution-phase synthesis.[7]
Reaction Time 20-30 minutesStandard duration for complete deprotection at room temperature.[7][8][7][8]
5-minute pre-wash + 15-25 minute reactionA two-step procedure to ensure efficient penetration of the resin.[6][6]
Scavengers 0.5% Dithiothreitol (DTE)Recommended when the sequence contains Cys, Met, or Trp to prevent alkylation by the tert-butyl cation.[2][6][2][6]
2.5% Water and 2.5% Triisopropylsilane (TIS)A common scavenger cocktail for final cleavage, but can also be adapted for deprotection steps if sensitive residues are present.[1][1]
AnisoleOften used during the final HF cleavage step to scavenge reactive cations.[9][9]
Neutralization Reagent 10% Diisopropylethylamine (DIEA) in DCM (v/v)Used to neutralize the trifluoroacetate salt to the free amine before the next coupling step.[8][9][8][9]
5% DIPEA in DCMAn alternative concentration for neutralization.[7][7]

Experimental Protocols

This section provides detailed step-by-step protocols for the deprotection of the N-terminal Boc group during solid-phase peptide synthesis.

Protocol 1: Standard Boc Deprotection in SPPS

This protocol is suitable for the routine deprotection of Boc groups on a peptide-resin.

Materials and Reagents:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • Isopropanol (IPA) or Methanol (MeOH)

  • Scavengers (e.g., Dithiothreitol - DTE), if required

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for at least 30 minutes in the SPPS reaction vessel.[8] Drain the DCM.

  • Pre-wash (Optional but Recommended): Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.[6] Drain the solution.

  • Deprotection: Add a fresh solution of 50% TFA in DCM (approximately 10 mL per gram of resin) to the swollen resin.[6][7] If the peptide sequence contains sensitive residues like Cys, Met, or Trp, add 0.5% DTE to the deprotection solution.[2][6]

  • Reaction: Agitate the mixture for 20-30 minutes at room temperature.[7][8]

  • Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is:

    • DCM (3-5 times)[8]

    • IPA or MeOH (2 times)[6][8]

    • DCM (3-5 times)[8]

  • Neutralization: To deprotonate the newly formed N-terminal ammonium (B1175870) salt to a free amine for the subsequent coupling step, a neutralization step is required.

    • Add a solution of 10% DIEA in DCM to the resin.[8][9]

    • Agitate for 2 minutes and drain.[8]

    • Repeat the neutralization step one more time.[9]

  • Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[8]

  • Monitoring (Optional): The completion of the deprotection and neutralization can be confirmed using the Kaiser test (ninhydrin test). A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection.[8]

SPPS_Boc_Deprotection_Workflow Start Start: Boc-Protected Peptide-Resin Swell 1. Resin Swelling in DCM Start->Swell Prewash 2. Pre-wash with 50% TFA/DCM (Optional) Swell->Prewash Deprotection 3. Deprotection with 50% TFA/DCM +/- Scavengers Prewash->Deprotection Wash1 4. Washing (DCM, IPA/MeOH, DCM) Deprotection->Wash1 Neutralization 5. Neutralization with 10% DIEA/DCM Wash1->Neutralization Wash2 6. Final Washing with DCM Neutralization->Wash2 Kaiser_Test 7. Kaiser Test (Optional Monitoring) Wash2->Kaiser_Test End End: Deprotected Peptide-Resin (Free Amine) Kaiser_Test->End

Caption: Experimental workflow for Boc deprotection in SPPS.

Potential Side Reactions and Troubleshooting

Several side reactions can occur during Boc deprotection, potentially compromising the purity and yield of the final peptide.

  • tert-butylation of Sensitive Residues: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic side chains of amino acids such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[2][7] The addition of scavengers like DTE, TIS, or thioanisole (B89551) can effectively trap these cations and prevent this side reaction.[2][7]

  • Premature Cleavage of Side-Chain Protecting Groups: While most benzyl-based side-chain protecting groups are stable to the conditions used for Boc deprotection, some may be partially labile, especially with prolonged exposure to TFA. It is important to adhere to the recommended reaction times.

  • Diketopiperazine Formation: This side reaction can occur after the deprotection of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is more prevalent with sequences containing Proline or Glycine at the C-terminus. In Boc-SPPS, the protonated state of the N-terminal amine after deprotection helps to minimize this side reaction compared to Fmoc-SPPS.[6]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to the formation of a stable five-membered aspartimide ring, which can undergo rearrangement.[6]

Conclusion

The deprotection of the Boc group is a fundamental and repetitive step in SPPS using the Boc/Bzl strategy. A well-defined and consistently executed protocol is essential for the successful synthesis of high-quality peptides. By understanding the underlying chemical mechanism, adhering to optimized reaction conditions, and being aware of potential side reactions, researchers can effectively manage the Boc deprotection step and improve the overall efficiency of their peptide synthesis endeavors.

References

Application Notes and Protocols: The Role of Nα-Boc-L-histidine methyl ester (Boc-His-OMe) in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Histidine is a crucial amino acid residue in many bioactive peptides, contributing significantly to their biological function, structure, and activity. However, the unique imidazole (B134444) side chain of histidine presents considerable challenges during chemical peptide synthesis, most notably a high propensity for racemization.[1][2] This can lead to the formation of undesirable D-isomer impurities, compromising the final peptide's purity, yield, and biological efficacy. To overcome these challenges, various protection strategies are employed.

Nα-Boc-L-histidine methyl ester (Boc-His-OMe) is a valuable derivative of L-histidine used in peptide synthesis and pharmaceutical research.[3] In this compound, the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester (OMe). While not typically used directly in standard solid-phase peptide synthesis (SPPS) due to the C-terminal ester, this compound serves as a key intermediate for creating more complex, side-chain protected histidine derivatives required for SPPS and is also applicable in solution-phase synthesis strategies.[3][4][5]

These application notes provide a comprehensive overview of the role of protected histidine derivatives, contextualized around this compound, in the synthesis of bioactive peptides like Angiotensin II. Detailed protocols for synthesis, cleavage, and purification are provided for researchers, scientists, and drug development professionals.

Application Notes

The Challenge: Histidine Racemization

During the coupling step of peptide synthesis, the carboxylic acid group of the amino acid is activated. This activation increases the acidity of the α-proton, making it susceptible to abstraction. The lone pair of electrons on the imidazole nitrogen of histidine can act as an internal base, facilitating this proton removal. This leads to the formation of an achiral intermediate, which can then be re-protonated to form either the desired L-isomer or the undesired D-isomer, resulting in racemization.[1] Effective protection of the imidazole side chain is the primary strategy to suppress this side reaction.[6]

Role of this compound and Side-Chain Protected Derivatives

This compound is a stable and reactive building block.[3] Its primary applications include:

  • Intermediate for SPPS-Ready Derivatives: It can be used as a starting material for the synthesis of Nα-Boc-histidine derivatives with appropriate side-chain protection on the imidazole nitrogen (e.g., Boc, Trityl (Trt), Tosyl (Tos)).[4][7] For solid-phase synthesis, a free carboxylic acid is required to anchor the first amino acid to the resin, and side-chain protection is critical for subsequent steps.

  • Solution-Phase Peptide Synthesis: In solution-phase synthesis, the C-terminal methyl ester of this compound serves as a protecting group, allowing for the formation of dipeptides or smaller peptide fragments in a controlled, stepwise manner.[5][8]

For most bioactive peptide syntheses via SPPS, derivatives like Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH) are preferred. The Boc group on the imidazole side chain provides steric hindrance and electronic effects that effectively minimize racemization during coupling.[6] Both the Nα-Boc and the side-chain Boc groups are conveniently removed simultaneously during the final acidolytic cleavage step.[6]

Application in Bioactive Peptide Synthesis: Angiotensin II

Angiotensin II is an octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that plays a critical role in regulating blood pressure.[9][10] The presence of histidine in its sequence makes it a relevant example for demonstrating the importance of proper protection strategy. The synthesis of Angiotensin II requires a side-chain protected histidine derivative to ensure high purity and biological activity. The biological action of Angiotensin II is primarily mediated through the AT1 receptor, a G-protein coupled receptor, which triggers a signaling cascade leading to vasoconstriction.[6]

Data Presentation

Quantitative data from peptide synthesis is crucial for optimizing protocols and ensuring reproducibility. The following tables summarize key data related to the synthesis of peptides containing histidine.

Table 1: Comparison of Histidine Side-Chain Protecting Groups in SPPS This table compares the effectiveness of different imidazole protecting groups in minimizing side reactions and improving the quality of the crude peptide product.

Histidine DerivativeCrude Purity (%)Overall Yield (%)Racemization (D-isomer, %)
Fmoc-His(Trt)-OH75605.8
Fmoc-His(Boc)-OH 85 70 1.5
Fmoc-His(Mmt)-OH80653.2
Fmoc-His(π-Mbom)-OH8872<1
Data compiled from various sources. Actual results may vary depending on the peptide sequence and synthesis conditions.[6]

Table 2: Representative Yields of Peptides Synthesized via Boc-SPPS This table provides examples of crude and specific peptide yields obtained using Boc solid-phase peptide synthesis protocols.

Peptide SequenceCrude Yield (%)Purity (%)Peptide Specific Yield (%)
Peptide 1857059.5
Peptide 2906558.5
Peptide 3788062.4
Data adapted from studies on SPPS methodologies. Yields are sequence-dependent.[11]

Table 3: Example of Bioactivity Data for Synthesized Dipeptides This table shows the antimicrobial activity (zone of inhibition) of protected and deprotected dipeptides against various microbial strains, demonstrating a common bioassay for synthetic peptides.

Dipeptide DerivativeConcentration (ppm)Aspergillus fumigatus (mm)Penicillium chrysogenum (mm)E. Coli (mm)Salmonella typhimurium (mm)
BOC-Phe-Pro-OMe 100011543
Phe-Leu-OMe 100045910
Standard (Antibiotic)-20222422
Adapted from a study on the antimicrobial activity of synthetic dipeptides.[12]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, cleavage, and purification of a bioactive peptide containing histidine using the Boc-SPPS strategy with a side-chain protected derivative such as Boc-His(Boc)-OH.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) - Single Amino Acid Cycle

This protocol outlines the iterative steps for elongating the peptide chain on a solid support.[6]

  • Resin Preparation and Swelling:

    • Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.

    • Wash the resin with dichloromethane (B109758) (DCM).

    • Swell the resin in DCM for 30 minutes with gentle agitation. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g of resin).

    • Agitate for 1-2 minutes for a prewash, and drain.[13]

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 1-2 minutes to neutralize the protonated N-terminus. Drain the solution.

    • Repeat the neutralization step to ensure a complete reaction.

    • Wash the resin with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling:

    • Dissolve the Nα-Boc- and side-chain-protected amino acid (e.g., Boc-His(Boc)-OH) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).

    • Add DIEA to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours or until a completion test (e.g., ninhydrin (B49086) test) is negative.

    • Drain the coupling solution and wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Peptide Cleavage from Resin and Deprotection

This protocol uses anhydrous hydrogen fluoride (B91410) (HF) to cleave the peptide from the resin and remove side-chain protecting groups. Warning: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated apparatus. [6]

  • Preparation:

    • Thoroughly dry the synthesized peptide-resin under a high vacuum.

    • Place the dried resin in the reaction vessel of a dedicated HF cleavage apparatus.

    • Add scavengers (e.g., anisole, p-cresol) to the vessel to protect sensitive residues from reactive cations generated during cleavage.

  • HF Cleavage:

    • Cool the reaction vessel to 0°C in an ice bath.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the reaction mixture at 0°C for 1-2 hours.

  • HF Removal and Peptide Precipitation:

    • Evaporate the HF under a stream of inert gas (e.g., nitrogen).

    • Wash the resin with cold diethyl ether to precipitate the cleaved peptide and remove the scavengers.

    • Collect the crude peptide precipitate by filtration or centrifugation.

Protocol 3: Peptide Purification and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying and analyzing synthetic peptides.[2]

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in an appropriate solvent (e.g., 0.1% TFA in water or a solution containing acetonitrile (B52724)/water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is typical. This should be optimized based on the peptide's hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (for the peptide backbone amide bonds).

    • Column Temperature: 25-40°C.

  • Purification and Analysis:

    • Inject the prepared sample onto the column.

    • Collect fractions corresponding to the main peptide peak based on the UV chromatogram.

    • Analyze the purity of the collected fractions using the same or a shallower gradient.

    • Pool the pure fractions and confirm the identity and mass of the peptide using mass spectrometry (MS).

    • Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis of bioactive peptides containing histidine.

Boc_SPPS_Workflow Start Start with Resin-Bound Protected Amino Acid Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Activated Boc-His(Boc)-OH) Wash2->Coupling Wash3 Wash (DMF, DCM, IPA) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Cycle->Deprotection Next cycle

Caption: General workflow for a single cycle in Boc-SPPS.

Histidine_Racemization_Mechanism cluster_0 Unprotected Imidazole cluster_1 Side-Chain Protection Unprotected_His L-Histidine (Activated) Internal_Base Imidazole N acts as internal base Enolate Achiral Enolate Intermediate Unprotected_His->Enolate α-proton abstraction Racemized L- and D-Histidine (Racemization) Enolate->Racemized Re-protonation Protected_His Boc-His(Boc)-OH (Activated) No_Base Imidazole N is blocked (Steric/Electronic hindrance) No_Racemization L-Histidine only (Chiral Purity Retained) Protected_His->No_Racemization No abstraction

Caption: Mechanism of histidine racemization and its suppression by Boc protection.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds to Gq Gq/11 Protein Activation AT1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Vasoconstriction) Ca->Response PKC->Response

References

Application Notes and Protocols for the Use of Coupling Reagents with Boc-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid residue in many biologically active peptides due to the unique properties of its imidazole (B134444) side chain. The synthesis of peptides containing histidine, however, presents a significant challenge due to the high propensity of this amino acid to racemize during the coupling step. This application note provides a detailed guide on the use of coupling reagents with Nα-Boc-protected histidine methyl ester (Boc-His-OMe), with a focus on minimizing racemization and maximizing yield and purity. Both imidazole-protected and unprotected forms, specifically Boc-His(Trt)-OMe and Boc-His(Boc)-OMe, will be discussed. These guidelines are intended for researchers in academia and industry involved in peptide synthesis and drug development.

Histidine's imidazole side chain can act as an intramolecular base, abstracting the proton at the α-carbon of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a loss of stereochemical integrity.[1] Side-chain protection of the imidazole ring is a critical strategy to mitigate this side reaction.[1]

Side-Chain Protection Strategies for this compound

The choice of protecting group for the imidazole side chain is a critical consideration in designing a peptide synthesis strategy. The two most common protecting groups in Boc-chemistry are the Trityl (Trt) and the tert-Butyloxycarbonyl (Boc) groups.

  • Boc-His(Trt)-OMe: The bulky trityl group offers good steric hindrance, effectively preventing side reactions at the imidazole nitrogen. It is labile to acidic conditions, allowing for its removal during the final cleavage of the peptide from the resin in solid-phase peptide synthesis (SPPS) or in the final deprotection step in solution-phase synthesis.

  • Boc-His(Boc)-OMe: The use of a second Boc group to protect the imidazole nitrogen is another effective strategy. The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, thereby suppressing its catalytic role in racemization.[2] The side-chain Boc group is also removed under the final strong acid cleavage conditions.[2]

Common Coupling Reagents

A variety of coupling reagents are available for peptide bond formation. They can be broadly categorized into carbodiimides and onium salts (phosphonium and aminium).

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[3] They are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency.[4] The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble, making it less ideal for SPPS but manageable in solution-phase synthesis. DIC forms a soluble urea (B33335) byproduct, making it more suitable for SPPS.[3]

  • Onium Salts:

    • Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient coupling reagents.[4] However, BOP is now used less frequently due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[4]

    • Aminium/Uronium Salts: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) are among the most effective coupling reagents, known for fast reaction times and low levels of racemization, especially when used with HOAt.[5]

Data Presentation: Comparison of Coupling Reagents

While direct head-to-head quantitative comparisons for the solution-phase coupling of this compound with a wide range of reagents are not extensively documented in a single source, the following tables summarize the expected performance based on data from solid-phase synthesis of related histidine derivatives and general knowledge of coupling reagent efficacy.

Table 1: Qualitative Comparison of Common Coupling Reagents for this compound Coupling

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Considerations
DCC/HOBtCarbodiimideLow to ModerateCost-effective; DCU byproduct precipitation can be an issue in solution phase.[3]
DIC/HOBtCarbodiimideModerateSoluble urea byproduct; widely used in both solution and solid-phase synthesis.[3]
HBTU/HOBtAminium/UroniumHighVery effective and widely used; can be less effective than HATU for very difficult couplings.[6]
HATU/HOAtAminium/UroniumVery HighExcellent for sterically hindered couplings and minimizing racemization.[5] Higher cost.
PyBOPPhosphoniumHighEfficient and avoids the toxic byproduct of BOP.[4]

Table 2: Racemization Potential of Different Protected Histidine Derivatives

Histidine DerivativeSide-Chain ProtectionRacemization PotentialNotes
This compoundNoneHighThe unprotected imidazole side chain can catalyze racemization.[1]
Boc-His(Trt)-OMeTrityl (Trt)Moderate to LowThe bulky Trt group provides steric hindrance, reducing racemization.[7]
Boc-His(Boc)-OMetert-Butyloxycarbonyl (Boc)LowThe electron-withdrawing Boc group effectively suppresses racemization.[2]

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound derivatives to an amino acid ester. These should be optimized for specific substrates and reaction scales.

Protocol 1: Solution-Phase Peptide Coupling using DIC/HOBt

This protocol is a standard and cost-effective method for peptide bond formation.

Materials:

  • Boc-His(Trt)-OMe or Boc-His(Boc)-OMe (1.0 eq)

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Amine Salt Neutralization: Dissolve the amino acid methyl ester hydrochloride in anhydrous DCM. Add DIEA (1.0 eq) and stir at room temperature for 15-30 minutes.

  • Activation: In a separate flask, dissolve Boc-His(Trt)-OMe or Boc-His(Boc)-OMe and HOBt in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: To the cooled solution from step 2, add DIC and stir for 5-10 minutes for pre-activation. Add the neutralized amino acid ester solution from step 1 to this mixture. Add the remaining equivalent of DIEA (1.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Protocol 2: High-Efficiency Solution-Phase Peptide Coupling using HATU

This protocol is recommended for difficult couplings or when minimal racemization is critical.

Materials:

  • Boc-His(Trt)-OMe or Boc-His(Boc)-OMe (1.0 eq)

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • Diisopropylethylamine (DIEA) or 2,4,6-Collidine (TMP) (3.0 eq)

  • HATU (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve Boc-His(Trt)-OMe or Boc-His(Boc)-OMe, the amino acid methyl ester hydrochloride, and HATU in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIEA or TMP to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

PeptideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Boc-His-OMe_Derivative Boc-His(Trt)-OMe or Boc-His(Boc)-OMe Activation Activation of Carboxylic Acid Boc-His-OMe_Derivative->Activation Amino_Acid_Ester_HCl Amino Acid Ester HCl Base Base (DIEA/NMM) Amino_Acid_Ester_HCl->Base Neutralization Coupling Peptide Bond Formation Base->Coupling Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt, HATU) Coupling_Reagent->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Chromatography Workup->Purification Final_Product Purified Dipeptide Purification->Final_Product Angiotensin_Signaling Angiotensin_II Angiotensin II (contains Histidine) AT1R AT1 Receptor (GPCR) Angiotensin_II->AT1R Gq_11 Gq/11 Protein AT1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Effects Vasoconstriction, Aldosterone Secretion Ca_Release->Physiological_Effects PKC_Activation->Physiological_Effects LHRH_Signaling LHRH LHRH (GnRH) (contains Histidine) LHRH_Receptor LHRH Receptor (GPCR) on Pituitary Gonadotrophs LHRH->LHRH_Receptor Gq_11 Gq/11 Protein LHRH_Receptor->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC LH_FSH_Release LH & FSH Release Ca_PKC->LH_FSH_Release Glucagon_Signaling Glucagon Glucagon (contains Histidine) Glucagon_Receptor Glucagon Receptor (GPCR) on Hepatocytes Glucagon->Glucagon_Receptor Gs Gs Protein Glucagon_Receptor->Gs Adenylyl_Cyclase Adenylyl Cyclase Gs->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Glycogenolysis_Gluconeogenesis Increased Glycogenolysis & Gluconeogenesis PKA->Glycogenolysis_Gluconeogenesis

References

A Comparative Analysis of Manual and Automated Solid-Phase Peptide Synthesis Utilizing Boc-His-OMe Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Peptide Chemistry and Drug Development

Introduction

Histidine is a cornerstone amino acid in a vast array of biologically active peptides, contributing to crucial functions such as catalytic activity and receptor binding through its unique imidazole (B134444) side chain. The synthesis of histidine-containing peptides via solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the propensity for racemization during amino acid activation and the potential for side reactions involving the imidazole ring. To mitigate these issues, the use of side-chain protected histidine derivatives is essential. Within the Boc/Bzl solid-phase peptide synthesis strategy, Nα-Boc-Nτ-trityl-L-histidine methyl ester (Boc-His(Trt)-OMe) and Nα-Boc-Nτ-tert-butyloxycarbonyl-L-histidine methyl ester (Boc-His(Boc)-OMe) are two commonly employed building blocks.

The choice between manual and automated synthesis methodologies is a critical decision point in the workflow of peptide synthesis, impacting throughput, cost, purity, and the complexity of achievable peptide sequences.[1] Manual synthesis offers a high degree of flexibility and lower initial capital investment, making it well-suited for small-scale synthesis, troubleshooting, and the optimization of coupling conditions.[1][2] In contrast, automated synthesis provides superior reproducibility, higher throughput, and reduced hands-on time, which is highly advantageous for the routine production of multiple peptide sequences or for the synthesis of long and complex peptides.[3]

These application notes provide a detailed comparison of manual and automated synthesis approaches for the incorporation of Boc-His(Trt)-OMe and Boc-His(Boc)-OMe into peptide chains. This document includes a quantitative comparison of the two methods, detailed experimental protocols, and workflow diagrams to guide researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific needs.

Data Presentation: A Quantitative Comparison

The decision to adopt a manual or automated approach to peptide synthesis is often guided by quantitative factors such as synthesis time, expected crude purity and yield, and overall cost. The following tables summarize key performance indicators for a single coupling cycle and the overall synthesis process, providing a direct comparison between the two methodologies.

Table 1: Quantitative Comparison of a Single Coupling Cycle

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Coupling Efficiency 95 - 99%> 99%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh

Table 2: Overall Synthesis Performance Comparison

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Final Crude Purity 70 - 90%85 - 98%
Final Yield Highly dependent on operator skillGenerally higher and more consistent
Throughput Low (typically one peptide at a time)High (multiple peptides can be synthesized in parallel)
Flexibility & Optimization High flexibility for real-time adjustmentsProtocol-dependent, less flexible for on-the-fly changes
Initial Equipment Cost LowHigh

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for manual and automated solid-phase peptide synthesis using Boc-His(Trt)-OMe and Boc-His(Boc)-OMe.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Histidine-Containing Peptide

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • Boc-His(Trt)-OMe or Boc-His(Boc)-OMe

  • Other required Boc-protected amino acids

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) of peptide synthesis grade

  • Washing Solvents: DMF, DCM, IPA

  • Cleavage Cocktail (for Boc-His(Trt)-OMe): 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cleavage Cocktail (for Boc-His(Boc)-OMe): Anhydrous HF with anisole (B1667542) as a scavenger

  • Reaction vessel with a sintered glass filter

  • Shaker

Methodology for a Single Coupling Cycle:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) to the resin and shake for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and shake for 20-25 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add the neutralization solution (10% DIEA in DCM) to the resin and shake for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of Boc-His-OMe:

    • Activation: In a separate vial, dissolve Boc-His(Trt)-OMe or Boc-His(Boc)-OMe (3 equivalents relative to resin loading), HOBt (3 equivalents), and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

    • Coupling: Add the activated amino acid solution to the neutralized resin. Shake the reaction vessel for 1-2 hours. For the sterically hindered Boc-His(Boc)-OMe, the coupling time may need to be extended, or a double coupling may be necessary.[4]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete reaction, in which case a second coupling should be performed.[5]

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection:

  • For Peptides with Boc-His(Trt)-OMe:

    • After the final deprotection and washing steps, dry the peptide-resin under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin and shake for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • For Peptides with Boc-His(Boc)-OMe:

    • Follow the same initial steps as for Boc-His(Trt)-OMe.

    • Due to the higher acid stability of the side-chain Boc group, a stronger acid is required for cleavage. Use anhydrous HF with anisole as a scavenger at 0°C for 1-2 hours. This procedure requires specialized equipment and safety precautions.[7]

    • After HF evaporation, triturate the residue with cold diethyl ether to precipitate the peptide.

    • Collect and dry the crude peptide as described above.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) of a Histidine-Containing Peptide

Materials and Instrument Setup:

  • Automated peptide synthesizer

  • Resin, Boc-protected amino acids (including Boc-His(Trt)-OMe or Boc-His(Boc)-OMe), and all necessary solvents and reagents loaded into the synthesizer's reservoirs.

  • Automated Synthesis Program: Program the synthesizer to perform the following cycle for each amino acid.

Automated Synthesis Cycle:

  • DCM Wash: The synthesizer will perform a series of washes with DCM to swell the resin.

  • Boc Deprotection: The instrument will deliver the deprotection solution (e.g., 50% TFA in DCM) and allow it to react for a pre-programmed time (typically 20-30 minutes).

  • Washing: A series of washes with DCM, IPA, and DMF will be automatically performed to remove residual TFA and prepare the resin for coupling.

  • Neutralization: The synthesizer will deliver the neutralization solution (e.g., 10% DIEA in DCM or DMF) and perform the reaction for a set time, followed by washing.

  • Coupling: The instrument will deliver the pre-activated solution of the Boc-amino acid (including Boc-His(Trt)-OMe or Boc-His(Boc)-OMe), coupling reagents (e.g., HBTU/HOBt), and base (DIEA) to the reaction vessel. The coupling reaction will proceed for a pre-set time (e.g., 1-2 hours). For difficult couplings, the program can be set to perform a double coupling.

  • Final Wash: After the coupling step, the synthesizer will perform a final wash cycle with DMF and DCM to prepare the resin for the next amino acid addition.

Final Cleavage and Purification (Offline Manual Step):

Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer. The final cleavage from the resin and deprotection of side-chain protecting groups are typically performed manually as described in the manual protocol (Protocol 1), using the appropriate cleavage cocktail for either Boc-His(Trt)-OMe or Boc-His(Boc)-OMe. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in manual and automated peptide synthesis.

Manual_SPPS_Workflow Resin Start: Pre-loaded Resin Swell 1. Resin Swelling (DCM) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIEA/DCM) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Couple 4. Coupling (this compound, HBTU/HOBT, DIEA) Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Kaiser 5. Kaiser Test Wash3->Kaiser Kaiser->Couple Positive (Recouple) Repeat Repeat for next amino acid Kaiser->Repeat Negative Cleavage Final Cleavage & Deprotection Kaiser->Cleavage Final Cycle Complete Repeat->Deprotect

Manual SPPS Workflow for a single coupling cycle.

Automated_SPPS_Workflow Start Start: Load Resin & Reagents into Synthesizer Cycle Automated Synthesis Cycle (Deprotection, Washes, Neutralization, Coupling) Start->Cycle Loop Repeat for all amino acids Cycle->Loop Loop->Cycle Next amino acid Unload Unload Peptide-Resin from Synthesizer Loop->Unload Synthesis Complete Cleavage Manual Offline Cleavage & Deprotection Unload->Cleavage Purify Purification (RP-HPLC) Cleavage->Purify Cleavage_Pathway cluster_resin Peptide-Resin cluster_reagents Cleavage Cocktail cluster_products Products PeptideResin H₂N-Peptide-His(PG)-CO-Resin FreePeptide H₂N-Peptide-His-COOH PeptideResin->FreePeptide Acidolysis Byproducts PG⁺ + Resin fragments PeptideResin->Byproducts Reagents TFA or HF + Scavengers

References

Application Notes and Protocols for the Incorporation of Boc-His-OMe in Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine residues into complex peptide sequences is a critical step in the synthesis of many biologically active peptides and therapeutic candidates. The unique properties of the imidazole (B134444) side chain of histidine present significant challenges during solid-phase peptide synthesis (SPPS), including a high propensity for racemization and various side reactions. The use of Nα-tert-butyloxycarbonyl (Boc) protected histidine derivatives, such as Boc-His(Boc)-OMe and Boc-His(Trt)-OMe, is a key strategy to mitigate these issues and ensure the synthesis of high-purity peptides.

These application notes provide a comprehensive guide to the use of Boc-protected histidine methyl esters in SPPS. We will delve into the nuances of different side-chain protecting groups, present quantitative data on their performance, and provide detailed experimental protocols for their successful incorporation into complex peptide chains.

Challenges in Histidine Incorporation

The primary challenges associated with the incorporation of histidine in peptide synthesis stem from the chemical nature of its imidazole side chain:

  • Racemization: The imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral intermediate and subsequent loss of stereochemical integrity, resulting in the formation of the D-isomer.[1]

  • Side-Chain Acylation: The unprotected imidazole ring is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities.

  • Guanidinylation: Some common coupling reagents, particularly uronium/aminium salts like HBTU, can react with the unprotected imidazole ring to form a guanidinyl group, which terminates the peptide chain.

To overcome these challenges, protection of the imidazole side chain is essential. The choice of the protecting group significantly impacts the efficiency of the synthesis and the purity of the final peptide.

Comparison of Boc-His(Boc)-OMe and Boc-His(Trt)-OMe

The two most commonly used side-chain protecting groups for Boc-histidine are the tert-butyloxycarbonyl (Boc) group and the trityl (Trt) group.

  • Boc-His(Boc)-OMe: In this derivative, a Boc group protects the τ-nitrogen of the imidazole ring. The Boc group is electron-withdrawing, which reduces the basicity of the imidazole nitrogen and significantly suppresses racemization.[2]

  • Boc-His(Trt)-OMe: Here, the bulky trityl group protects the π-nitrogen of the imidazole ring. The steric hindrance provided by the Trt group effectively prevents side-chain acylation.

Data Presentation: Performance of Protected Histidine Derivatives

While direct head-to-head quantitative data for the coupling efficiency and yield of Boc-His(Boc)-OMe versus Boc-His(Trt)-OMe in Boc-chemistry SPPS is limited in the literature, extensive studies have been conducted on their Fmoc-protected counterparts. The chemical principles governing racemization and coupling efficiency are largely transferable. The following tables summarize key quantitative data, primarily from studies using Fmoc-protected histidine derivatives, which provide valuable insights into the expected performance in a Boc-SPPS context.

Table 1: Racemization of Protected Histidine Derivatives

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[2][3]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[2][3]
Fmoc-His(Trt)-OH90°C, 2 min>16%[2][3]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[2][3]

Note: The data strongly suggests that protection of the imidazole nitrogen with a Boc group is significantly more effective at suppressing racemization than the Trt group, especially at elevated temperatures.[1][2] A similar trend is expected for the corresponding Boc-protected histidine derivatives.

Table 2: Coupling Efficiency of Amino Acids in Boc-SPPS

Carboxyl-Reacting Amino AcidAmine-Reacting ResidueCoupling EfficiencyNotesReference
Histidine Glutamine, Leucine, Alanine, Arginine, IsoleucineConsidered one of the most difficult couplingsOften requires double coupling or more potent coupling reagents.[4]
Threonine(various)Difficult couplingSteric hindrance from the β-hydroxyl group.[4]
Arginine(various)Difficult couplingGuanidinium side chain can interfere with coupling.[4]
Valine(various)Difficult couplingSterically hindered β-branched side chain.[4]
Isoleucine(various)Difficult couplingSterically hindered β-branched side chain.[4]
Glutamine(various)Difficult couplingSide-chain amide can undergo side reactions.[4]

Note: Histidine is consistently reported as one of the most challenging amino acids to couple efficiently in Boc-SPPS.[5][4] The choice of protecting group and coupling conditions is therefore critical to achieving high yields.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Boc-His(Boc)-OMe into a peptide sequence using standard Boc-SPPS chemistry.

Protocol 1: Standard Boc-SPPS Cycle for Boc-His(Boc)-OMe Incorporation

This protocol outlines a single coupling cycle for adding Boc-His(Boc)-OMe to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Ninhydrin (B49086) test solutions

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).[6]

  • Neutralization:

    • Neutralize the resin with a 5-10% solution of DIEA in DMF for 2-5 minutes (repeat twice).

    • Wash the resin thoroughly with DMF (3-5 times).[6]

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve Boc-His(Boc)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.

    • Add DIC (2-4 equivalents) to the activation mixture.

    • Immediately add the activation mixture to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines.

    • A yellow color of the beads indicates a complete reaction.

    • If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents.[6]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: High-Efficiency Coupling using HBTU/HOBt

For difficult couplings, including the incorporation of histidine, more potent activating agents such as HBTU are often employed.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Boc)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Ninhydrin test solutions

Procedure:

  • Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve Boc-His(Boc)-OH (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF.[6]

    • Add DIEA (4-8 equivalents) to the activation mixture.[6]

    • Immediately add the activation mixture to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

Experimental Workflow for Boc-SPPS

G cluster_cycle Boc-SPPS Cycle cluster_final Final Steps Resin Start: Resin-Bound Peptide (Boc-AA_n-...-AA_1-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling (Boc-His(Boc)-OMe + Coupling Reagents) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Ready for Next Cycle (Boc-His-AA_n-...-AA_1-Resin) Washing3->NextCycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) NextCycle->Cleavage After final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis FinalPeptide Final Peptide Analysis->FinalPeptide

Caption: General workflow for Boc solid-phase peptide synthesis.

Signaling Pathway of Substance P

Substance P is an 11-amino acid neuropeptide that contains a histidine residue. It is involved in a variety of biological processes, including pain transmission and inflammation.[7] The following diagram illustrates the signaling pathway initiated by the binding of Substance P to its receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates CellularResponse Cellular Response (Pain Transmission, Inflammation) MAPK->CellularResponse

Caption: Substance P signaling pathway via the NK1 receptor.

Conclusion

The successful incorporation of histidine residues into complex peptides using Boc chemistry is achievable with careful consideration of the protecting group strategy and optimization of coupling conditions. The use of Boc-His(Boc)-OMe is highly recommended for minimizing racemization, a critical factor in the synthesis of stereochemically pure and biologically active peptides. While histidine remains a challenging amino acid to incorporate, the protocols and data presented in these application notes provide a solid foundation for researchers to overcome these challenges and achieve high-yield, high-purity synthesis of histidine-containing peptides for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Preventing racemization of histidine during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) specifically addressing the prevention of histidine racemization during peptide coupling.

Troubleshooting Guide: Histidine Racemization

Issue: You observe a significant diasteriomeric impurity in your crude peptide, and sequencing or chiral analysis confirms the presence of D-Histidine.

This guide will walk you through the potential causes and solutions to minimize or eliminate histidine racemization during peptide coupling.

Step 1: Review Your Histidine Protection Strategy

The imidazole (B134444) side chain of histidine is a primary catalyst for racemization.[1][2][3] Protecting this functionality is the most critical step in preventing the loss of stereochemical integrity.

Troubleshooting Questions:

  • Is the histidine side chain protected? An unprotected imidazole ring readily facilitates racemization and can lead to other side reactions like N-acylation.[1][4]

  • Which nitrogen of the imidazole is protected? Protection at the π-nitrogen (N-pi) is more effective at suppressing racemization than protection at the τ-nitrogen (N-tau).[3][5][6] The Trityl (Trt) group, which protects the N-tau, is widely used but offers only minor suppression of racemization.[7]

  • What protecting group are you using? The choice of protecting group has a significant impact on the extent of racemization.

Recommended Actions:

  • If using Fmoc-His(Trt)-OH, which is prone to racemization, consider switching to a derivative with a π-nitrogen protecting group.

  • For Fmoc-based solid-phase peptide synthesis (SPPS), consider using Fmoc-His(Boc)-OH, Fmoc-His(Momb)-OH, or Fmoc-His(MBom)-OH, as these have been shown to be highly effective at reducing racemization, even at elevated temperatures.[6][7]

Step 2: Evaluate Your Coupling Method

The choice of coupling reagent and the use of additives are critical factors in controlling histidine racemization.[1][8]

Troubleshooting Questions:

  • Are you using a carbodiimide (B86325) reagent (e.g., DCC, DIC) alone? Carbodiimides can lead to significant racemization if used without suppressive additives.[7][9]

  • Are you using an appropriate additive? Additives form active esters that are less prone to racemization.[5][7][8]

  • What is your pre-activation time? Intensive pre-activation of Fmoc-His-OH derivatives can increase the risk of racemization.[10]

Recommended Actions:

  • Always use additives with carbodiimide reagents. 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at suppressing racemization.[1][5][8] Oxyma is a non-explosive and effective alternative to HOBt and HOAt.[7][11]

  • Consider using onium salt-based coupling reagents. Reagents like HBTU, HATU, and PyBOP generally lead to less racemization than carbodiimides alone.[7]

  • Minimize pre-activation time. While pre-activation can be necessary, prolonged activation of the carboxylic acid can increase racemization. An alternative is in-situ activation.[10]

Step 3: Assess Your Reaction Conditions

Parameters such as the base used, solvent, and temperature can significantly influence the degree of racemization.[1][8][12]

Troubleshooting Questions:

  • What base are you using for neutralization? The basicity and steric hindrance of the base can impact racemization.[8]

  • What is the reaction temperature? Higher temperatures, especially in microwave-assisted synthesis, can accelerate racemization.[13][14]

  • What solvent are you using? The polarity of the solvent can play a role in the rate of racemization.[9][12]

Recommended Actions:

  • Use a hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are recommended over less hindered bases. Use the minimum amount of base required.

  • Lower the reaction temperature. For particularly sensitive couplings involving histidine, performing the reaction at a lower temperature (e.g., 0°C to room temperature) can reduce the rate of racemization.[9] For microwave-assisted SPPS, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine.[13][14]

  • Consider the solvent. While solvent choice is often dictated by resin swelling and solubility, using less polar solvents may help reduce racemization where feasible.[9]

Frequently Asked Questions (FAQs)

Q1: Why is histidine so prone to racemization during peptide coupling?

A1: The racemization of histidine is primarily caused by intramolecular base catalysis. The lone pair of electrons on the π-nitrogen of the imidazole side chain can abstract the alpha-proton of the activated histidine residue. This leads to the formation of a planar carbanion intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.[1]

Q2: Which protecting groups are most effective at preventing histidine racemization?

A2: Protecting the π-nitrogen of the imidazole ring is the most effective strategy.[3] The following table summarizes the effectiveness of common protecting groups used in Fmoc-SPPS.

Protecting GroupPosition ProtectedRacemization SuppressionKey Considerations
Trityl (Trt) τ-nitrogen (N-tau)LowWidely used but offers minimal protection against racemization.[7]
tert-Butoxycarbonyl (Boc) π-nitrogen (N-pi)HighHighly effective, even at elevated temperatures.[7]
Benzyloxymethyl (Bom) π-nitrogen (N-pi)Very HighVery effective at preventing racemization.[1][7]
4-methoxybenzyloxymethyl (MBom) π-nitrogen (N-pi)Very HighEffectively prevents racemization, even in microwave-assisted SPPS at high temperatures.[6][7]

Q3: How do different coupling reagents and additives compare in suppressing histidine racemization?

A3: The choice of coupling reagent and additive is crucial. The following table provides a comparative overview.

Coupling ReagentAdditiveRacemization RiskRecommendations
Carbodiimides (DCC, DIC) NoneHighNot recommended without an additive.[7][9]
Carbodiimides (DCC, DIC) HOBt, HOAt, OxymaLowHighly recommended. These additives significantly suppress racemization.[5][8][11]
Onium Salts (HBTU, HATU, PyBOP) N/ALow to ModerateGenerally a better choice than carbodiimides alone. Can still cause some racemization.[7]
Phosphonium Salts (PyAOP, PyOxim) N/ALowPyAOP and PyOxim are reported to have fast coupling rates and low racemization.[11][15]

Q4: Can I still use microwave-assisted synthesis when incorporating histidine?

A4: Yes, but with caution. Microwave energy accelerates both coupling and deprotection reactions but can also increase the rate of side reactions like racemization.[13][14] To safely use microwave assistance for histidine coupling, it is recommended to:

  • Use a highly effective side-chain protecting group like Boc or MBom on the π-nitrogen.[6][7]

  • Lower the coupling temperature to 50°C.[13][14]

  • Alternatively, the coupling of histidine can be performed at room temperature while the rest of the peptide is synthesized using microwave energy.[13][14]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma

This protocol is a standard approach for minimizing racemization when using the common Fmoc-His(Trt)-OH derivative.

  • Resin Preparation: Swell the resin-bound peptide in DMF (N,N-dimethylformamide).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), Oxyma (3 equivalents) in DMF.

  • Activation: Add DIC (N,N'-diisopropylcarbodiimide) (3 equivalents) to the amino acid solution. Do not pre-activate for an extended period.

  • Coupling: Immediately add the activated coupling solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

Protocol 2: High-Suppression Coupling using Fmoc-His(π-MBom)-OH

This protocol is recommended for sequences that are particularly prone to racemization or when performing microwave-assisted synthesis.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(MBom)-OH (3 equivalents) and a suitable coupling reagent such as HATU (2.9 equivalents) in DMF.

  • Activation & Coupling: Add DIPEA (6 equivalents) to the reaction vessel containing the resin, followed by the amino acid/coupling reagent solution.

  • Reaction: Agitate the mixture. For room temperature synthesis, allow to react for 1-2 hours. For microwave-assisted synthesis, perform the coupling at a reduced temperature of 50°C.

  • Monitoring and Washing: Monitor the reaction for completion and wash the resin as described in Protocol 1.

Visual Guides

RacemizationMechanism L_His Activated L-His (Chiral α-carbon) Planar_Intermediate Planar Carbanion Intermediate (Achiral α-carbon) L_His->Planar_Intermediate α-proton abstraction by imidazole N-pi D_His D-His Planar_Intermediate->D_His Reprotonation L_His_Product L-His Planar_Intermediate->L_His_Product Reprotonation

Caption: Mechanism of Histidine Racemization.

DecisionWorkflow start Start: Coupling Histidine q_protect Is the His side chain protected with a π-N group (Boc, MBom)? start->q_protect use_pi_protect Action: Use Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH q_protect->use_pi_protect No q_reagent Are you using a carbodiimide (DIC/DCC)? q_protect->q_reagent Yes use_pi_protect->q_reagent use_onium Recommendation: Use Onium Salt (HATU/HBTU) with DIPEA q_reagent->use_onium No add_additive Action: Add Oxyma or HOAt to the coupling reaction q_reagent->add_additive Yes q_temp Are you using microwave synthesis? use_onium->q_temp add_additive->q_temp lower_temp Action: Lower coupling temperature to 50°C q_temp->lower_temp Yes proceed Proceed with coupling at room temperature q_temp->proceed No lower_temp->proceed

Caption: Decision workflow for minimizing His racemization.

References

Technical Support Center: Troubleshooting Side Reactions with Boc-Protected Histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering common side reactions during the incorporation of Boc-protected histidine (Boc-His) derivatives in solid-phase peptide synthesis (SPPS). This guide is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with incorporating Boc-protected histidine in peptide synthesis?

A1: The incorporation of histidine is one of the more challenging steps in peptide synthesis due to the unique reactivity of its imidazole (B134444) side chain. Even when using Nα-Boc protected histidine, several side reactions can occur. The most critical of these is racemization (the loss of stereochemical purity). Other significant side reactions include side-chain acylation (if the imidazole nitrogen is unprotected), sequence-dependent issues like diketopiperazine formation at the N-terminus, and aspartimide formation in sequences containing Asp-His.[1][2][3] The choice of protecting group for the imidazole side chain is the most critical factor in preventing these issues.[3][4]

Q2: Why is racemization such a significant problem for histidine, and how can it be minimized?

A2: Histidine is highly prone to racemization because the lone pair of electrons on the π-nitrogen of its imidazole ring can act as an internal base.[4][5] During the carboxyl group activation step, this nitrogen can abstract the α-proton, forming a planar, achiral intermediate that leads to a loss of stereochemical integrity upon peptide bond formation.[4][5]

To minimize racemization:

  • Protect the Imidazole Side Chain: This is the most effective strategy. Protecting groups like Benzyloxymethyl (Bom), Dinitrophenyl (Dnp), or an additional Boc group on the imidazole nitrogen reduce the basicity of the ring and sterically hinder proton abstraction.[3][4][6][7]

  • Choose Appropriate Coupling Reagents: Avoid using carbodiimides like DCC or DIC alone. Always use them in combination with racemization-suppressing additives such as HOBt, HOAt, or OxymaPure.[4][8][9] Reagents like HATU can be highly efficient but should be used with caution and optimized conditions.[9][10]

  • Optimize Reaction Conditions: Avoid prolonged activation times and elevated temperatures.[4][11] If using microwave-assisted synthesis, reducing the coupling temperature for the histidine residue can significantly limit racemization.[11][12] Use weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA where possible.[13]

Q3: What are side-chain acylation and alkylation of the histidine imidazole ring, and how are they prevented?

A3: Side-chain acylation occurs when the nucleophilic imidazole nitrogen of an unprotected or inadequately protected histidine residue attacks the activated carboxyl group of another amino acid.[3] This diverts the activated amino acid from the desired peptide bond formation, reducing coupling efficiency. While sometimes reversible in subsequent steps, it is a significant side reaction.[3]

Side-chain alkylation is a less common but possible reaction where an alkyl group is added to the imidazole nitrogen. This can be promoted by certain reagents or conditions, such as the use of DMF as a solvent during cleavage which can lead to formylation.

Prevention for both reactions is straightforward: always use a histidine derivative with a robust protecting group on the imidazole side chain, such as Trt, Boc, Bom, or Dnp.[14]

Q4: Are there sequence-dependent side reactions I should be aware of when using histidine?

A4: Yes, two common sequence-dependent side reactions are:

  • Diketopiperazine (DKP) Formation: This occurs when a peptide chain is at the dipeptide stage. The free N-terminal amine attacks the amide bond of the second residue, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is especially prevalent when the N-terminal or the second residue is proline, but can also occur with other residues like histidine.[1][2] In Boc-SPPS, using in situ neutralization protocols can help suppress DKP formation.[1]

  • Aspartimide Formation: In sequences containing Asp-Xxx (especially Asp-Gly, Asp-Ala, Asp-Ser, and Asp-His), the peptide backbone nitrogen can attack the side-chain ester of aspartic acid, forming a succinimide (B58015) ring. This can lead to racemization of the aspartic acid residue and the formation of β-peptide impurities.[1][11] In Boc chemistry, using a cyclohexyl ester (OcHex) for the Asp side chain instead of a benzyl (B1604629) ester can significantly reduce this side reaction.[1]

Q5: How does the choice of side-chain protection for histidine (e.g., Trt, Boc, Bom, Dnp) affect side reactions in Boc chemistry?

A5: The choice of the imidazole protecting group is critical and involves trade-offs between racemization suppression, stability, and deprotection conditions.

  • Boc (N-im-Boc): Offers excellent suppression of racemization.[4][6] However, it is acid-labile and is removed during the standard Nα-Boc deprotection with TFA. This leaves the histidine side chain unprotected for the remainder of the synthesis, making this derivative suitable mainly for short peptides or for introducing histidine near the N-terminus.[3][15]

  • Dnp (N-im-Dinitrophenyl): Provides strong protection and low risk of racemization.[10] The Dnp group is stable to the strong acids (TFA, HF) used in Boc-SPPS. It requires a separate deprotection step using a nucleophile like thiophenol, which is typically performed before the final cleavage from the resin.[16][17][18]

  • Bom (N-π-Benzyloxymethyl): Specifically designed to mitigate racemization and is very effective.[3][7] It is stable to TFA and is removed during the final HF cleavage.

  • Tos (N-im-Tosyl): Reduces the basicity of the imidazole ring. However, it can be labile to HOBt, which is often used as an additive during coupling.[3]

  • Trt (N-im-Trityl): A bulky, acid-labile group that is widely used. While it prevents side-chain acylation, its effectiveness at suppressing racemization is moderate to high compared to other options.[10][14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Actions & Solutions
HPLC/MS shows a diastereomer impurity (a peak with the same mass but different retention time). Racemization of Histidine: The α-carbon of the activated histidine has lost its stereochemical integrity.1. Review Coupling Protocol: • Ensure a racemization-suppressing additive (HOBt, HOAt, OxymaPure) was used with your coupling reagent, especially if using a carbodiimide (B86325) like DIC.[4][8] • Switch to a protecting group known for superior racemization suppression, such as Boc-His(Bom)-OH or Boc-His(Dnp)-OH.[3][7]2. Optimize Conditions: • Reduce coupling temperature and minimize pre-activation time.[4][11] • If using a strong base like DIPEA, consider switching to a weaker base like NMM.[13]
MS analysis shows an unexpected mass addition to the peptide. 1. Side-Chain Acylation: An unprotected imidazole nitrogen may have been acylated (+42 Da for acetylation from capping, or addition of another amino acid).2. Solvent Modification: Formylation (+28 Da) can occur from DMF breakdown, especially during cleavage.1. Use Side-Chain Protection: Always use a histidine derivative with a protected imidazole ring (e.g., Trt, Dnp, Bom).[3]2. Verify Reagent Purity: Ensure high-purity, peptide-synthesis-grade solvents and reagents are used.
Synthesis yield drops significantly after incorporating a dipeptide with N-terminal His. Diketopiperazine (DKP) Formation: The N-terminal dipeptide has likely cyclized and cleaved from the resin.[1][2]1. Use In Situ Neutralization: For Boc-SPPS, this protocol can suppress DKP formation.[1]2. Dipeptide Strategy: If possible, couple the third amino acid as a pre-formed dipeptide (e.g., coupling Boc-Xaa-His-OH) to bypass the vulnerable dipeptide-resin stage.[1]
HPLC shows multiple peaks around the target mass, especially in an Asp-His sequence. Aspartimide Formation: The aspartic acid residue has likely formed a succinimide intermediate, leading to α- and β-peptide byproducts and racemization.[1]1. Change Asp Protecting Group: In Boc chemistry, use Boc-Asp(OcHex)-OH instead of Boc-Asp(OBzl)-OH to minimize this side reaction.[1]2. Optimize Deprotection: Minimize the time the peptide is exposed to basic conditions if applicable, although this is more of a concern in Fmoc chemistry.

Data Presentation

Table 1: Relative Risk of Racemization for Different Histidine Derivatives in Boc-SPPS

Histidine DerivativeSide-Chain Protecting GroupKey FeatureRelative Racemization RiskReference(s)
Boc-His(Bom)-OH Benzyloxymethyl (Bom)Designed to suppress racemization; stable to TFA.Low[3][7][19]
Boc-His(Dnp)-OH Dinitrophenyl (Dnp)Stable to acid; requires separate thiolysis for removal.Low[3][10][16]
Boc-His(Boc)-OH tert-Butoxycarbonyl (Boc)Acid-labile; side chain deprotected with Nα-Boc group.Moderate (but high if used internally in long peptides)[10][15]
Boc-His(Trt)-OH Trityl (Trt)Bulky and acid-labile.Moderate to High[10][19]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-His(X)-OH using DIC/HOBt

This protocol is a standard, cost-effective method that incorporates an additive to suppress racemization.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash thoroughly with DCM and a neutralization solution (e.g., 10% DIEA in DMF).

  • Pre-activation: In a separate vial, dissolve the Boc-His(X)-OH derivative (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Activation: Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[6][10]

  • Coupling: Drain the neutralization solution from the resin. Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.[10] Avoid unnecessarily extending the coupling time.

  • Washing: Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) before proceeding to the next cycle.

Protocol 2: Qualitative Ninhydrin (Kaiser) Test

This test is used to detect the presence of free primary amines on the resin, confirming the completeness of a coupling step.[20][21][22]

Reagents:

  • Reagent A: 1.0 mL of 0.01 M aqueous KCN diluted in 49 mL of pyridine.[21]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[21]

  • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[21]

Procedure:

  • Sample Collection: Remove a small sample of peptide-resin (10-15 beads) and place it in a small glass test tube.

  • Washing: Wash the beads with DMF and DCM to remove residual reagents and decant the solvent.

  • Reaction: Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Incubation: Heat the tube at 100-110°C for 5 minutes.[21][23]

  • Observation:

    • Intense Blue Solution/Beads: Positive result. Free amines are present; coupling is incomplete. Recouple the amino acid.[21]

    • Yellow/Colorless Solution/Beads: Negative result. No free primary amines detected; coupling is complete. Proceed to the next deprotection step.[20]

Visualizations

Caption: Mechanism of histidine racemization via an achiral enolate intermediate.

TroubleshootingWorkflow Start Unexpected Peak(s) in HPLC/MS Analysis CheckMass Check Mass of Impurity Start->CheckMass SameMass Same Mass, Different Retention Time CheckMass->SameMass Yes DiffMass Different Mass CheckMass->DiffMass No Racemization Likely Cause: Racemization SameMass->Racemization DKP Mass = Dipeptide - H2O (at N-terminus) DiffMass->DKP Acylation Mass = Peptide + 42 Da (or other additions) DiffMass->Acylation Aspartimide Mass = Peptide - H2O (in Asp-His sequence) DiffMass->Aspartimide SolveRace Solution: 1. Use additives (HOBt/HOAt) 2. Change His protecting group (Bom/Dnp) 3. Lower temperature & coupling time Racemization->SolveRace DKP_Cause Likely Cause: Diketopiperazine Formation DKP->DKP_Cause Acylation_Cause Likely Cause: Side-chain Acylation Acylation->Acylation_Cause Aspartimide_Cause Likely Cause: Aspartimide Formation Aspartimide->Aspartimide_Cause SolveDKP Solution: Use in situ neutralization or couple as a dipeptide DKP_Cause->SolveDKP SolveAcyl Solution: Ensure robust side-chain protection on Histidine (Trt, Dnp) Acylation_Cause->SolveAcyl SolveAsp Solution: Use Boc-Asp(OcHex)-OH Aspartimide_Cause->SolveAsp Boc_SPPS_Cycle cluster_SideReactions Potential Side Reactions Start Start: Peptide-Resin Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Wash1 2. Washing & Neutralization Deprotection->Wash1 Coupling 3. Coupling (Boc-His(X)-OH + Reagent) Wash1->Coupling DKP DKP Formation (if n=1) Wash1->DKP Wash2 4. Washing Coupling->Wash2 Racemization Racemization Coupling->Racemization Check Kaiser Test? Wash2->Check Check->Coupling Positive (incomplete) End End of Cycle: Peptide-Resin (n+1) Check->End Negative (complete) End->Deprotection Continue Synthesis

References

Technical Support Center: Troubleshooting Boc Deprotection of Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the incomplete deprotection of Boc-protected histidine residues. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of Boc-His(Boc)-OH?

The standard method for removing both the Nα-Boc and the side-chain (Nim-Boc) groups of Boc-His(Boc)-OH involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1] A typical solution is 50% TFA in a solvent like dichloromethane (B109758) (DCM), and the reaction is usually performed at room temperature.[1]

Q2: Why can the deprotection of the side-chain Boc group on histidine be challenging?

While the Nim-Boc group is generally susceptible to the same acidic conditions as the Nα-Boc group, incomplete deprotection can occur.[1] This is often due to factors like steric hindrance within the peptide sequence or non-optimized reaction conditions, such as insufficient time or a low concentration of TFA.[1][2]

Q3: What are the most common side reactions during the Boc deprotection of histidine, and how can they be minimized?

The primary side reactions include:

  • N-Alkylation: The nucleophilic imidazole (B134444) ring of histidine can be alkylated by carbocations that are generated during the cleavage of other side-chain protecting groups.[1]

  • t-Butylation: The t-butyl cation formed during Boc deprotection can reattach to nucleophilic residues.[1]

To minimize these side reactions, it is crucial to use scavengers in the cleavage cocktail.[1] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).[1] Optimizing the deprotection time to the minimum required for complete removal of the Boc group can also reduce the peptide's exposure to strong acid.[1]

Q4: How can I detect incomplete Boc deprotection?

Monitoring the deprotection step is critical for successful peptide synthesis. Two common methods are:

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly effective method for monitoring the reaction's progress. By analyzing small aliquots at different time points, you can observe the disappearance of the Boc-protected peptide peak and the appearance of the deprotected peptide peak.[2]

  • Kaiser Test (Ninhydrin Test): This is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[2] A positive result (indicated by an intense blue color) signifies the successful removal of the Boc group, while a negative result (yellow or colorless beads) suggests that the deprotection is incomplete.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient TFA concentration or reaction time.[1]Increase TFA concentration (e.g., to 95% for final cleavage) or extend the reaction time and monitor the progress.[1]
Steric hindrance around the histidine residue.[1][2]Consider using a stronger acid cocktail for the final cleavage, such as HF.[1]
Poor resin swelling.[3][4]Ensure the resin is adequately swollen in the appropriate solvent before deprotection. In some cases, a 55% TFA solution in DCM may cause better resin swelling than 100% TFA.[2]
Presence of Unexpected Peaks in HPLC (e.g., +56 Da) t-Butylation of the peptide.[1]Ensure an adequate amount of scavengers (e.g., TIS, water) is present in the deprotection/cleavage cocktail.[1]
Low Yield of Final Peptide Multiple factors including incomplete deprotection, side reactions, or issues with peptide precipitation.[1]Review the entire synthesis and purification process. For deprotection, ensure complete removal of Boc groups and optimize the precipitation and washing steps.[1]
Racemization of Histidine Although less common during acidic deprotection, it can be a concern.[1]Ensure the mildest effective conditions are used for deprotection.[1]

Experimental Protocols

Protocol 1: Standard Nα-Boc Deprotection during Solid-Phase Peptide Synthesis (SPPS)

This protocol is for the removal of the Nα-Boc group in each cycle of SPPS. The Nim-Boc group will also be removed during this step.[1]

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[5]

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) to the resin.

    • Agitate the mixture for 1-2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3-5 times).[1]

    • Wash with DMF (3-5 times) to remove residual acid.[1]

  • Neutralization: Before the next coupling step, neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.[1]

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the Nim-Boc group.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the peptide pellet under a vacuum.

Protocol 3: Kaiser Test (Ninhydrin Test)

This protocol is for the qualitative detection of free primary amines.[2]

  • Sample Preparation: Take a small sample of the peptide-resin (a few beads).

  • Reagent Preparation:

    • Reagent A: 1.0 mL of a 16.5 mg/mL KCN in distilled water solution diluted with 49 mL of pyridine.[2]

    • Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[2]

    • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[2]

  • Procedure:

    • Add 2-3 drops of each Reagent A, B, and C to the resin sample in a test tube.[2]

    • Heat the test tube at 110°C for 5 minutes.[2]

  • Interpretation:

    • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines and successful deprotection.[2]

    • Yellow or Colorless Beads and Solution: Negative result, indicating incomplete or failed deprotection.[2]

Visualizations

start Start: Incomplete Deprotection Detected check_reagents Verify Reagent Quality (Fresh TFA, Anhydrous Solvents) start->check_reagents increase_time Increase Deprotection Time (e.g., 2 x 30 min) check_reagents->increase_time Reagents OK monitor Monitor by HPLC/ Kaiser Test increase_time->monitor increase_tfa Increase TFA Concentration (e.g., 55-60% in DCM) increase_tfa->monitor monitor->increase_tfa Incomplete complete Deprotection Complete monitor->complete Successful troubleshoot_further Further Troubleshooting: - Check for aggregation - Consider alternative protecting groups monitor->troubleshoot_further Still Incomplete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

cluster_deprotection Boc Deprotection Pathway cluster_side_reactions Potential Side Reactions Boc-His(Boc)-Peptide Boc-His(Boc)-Peptide Protonation Protonation Boc-His(Boc)-Peptide->Protonation + TFA (H+) Loss_of_tBu Loss of tert-butyl cation and CO2 Protonation->Loss_of_tBu Deprotected_His-Peptide Deprotected_His-Peptide Loss_of_tBu->Deprotected_His-Peptide tBu_cation tert-butyl cation (tBu+) Loss_of_tBu->tBu_cation Generates Scavenger Scavenger (e.g., TIS, H2O) tBu_cation->Scavenger Reacts with Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) tBu_cation->Nucleophilic_Residue Can react with Trapped_tBu Trapped tBu+ Scavenger->Trapped_tBu Alkylation Side Product: Alkylated Residue Nucleophilic_Residue->Alkylation

Caption: Boc deprotection mechanism and side reaction prevention.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-His-OMe in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the coupling efficiency of Boc-His-OMe derivatives in Solid-Phase Peptide Synthesis (SPPS).

Introduction

The incorporation of histidine residues during Boc-SPPS presents unique challenges, primarily due to the imidazole (B134444) side chain, which can lead to side reactions and racemization.[1][2] The choice of the side-chain protecting group is critical to mitigating these issues. This guide focuses on two commonly used derivatives: Nα-Boc-His(τ-Trt)-OMe and Nα-Boc-His(π-Boc)-OMe, addressing common issues to enhance coupling efficiency and ensure the stereochemical integrity of the final peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound derivatives in SPPS?

A1: The primary challenges are:

  • Racemization: The imidazole ring of histidine can act as an intramolecular base, leading to the abstraction of the α-proton and loss of stereochemical integrity, especially during the activation step.[1][3]

  • Steric Hindrance: Bulky protecting groups on the α-amino group (Boc) and the side chain (Trt or Boc) can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down reaction kinetics.

  • Side-Chain Acylation: The unprotected imidazole ring can be acylated by the activated carboxyl group of another amino acid, though this is less of a concern when a side-chain protecting group is used.[4]

Q2: Which side-chain protecting group for this compound is better, Trityl (Trt) or Boc?

A2: The choice depends on the specific requirements of the synthesis.

  • Boc-His(Boc)-OMe: The Boc group on the π-nitrogen of the imidazole ring is electron-withdrawing, which reduces the basicity of the ring and significantly suppresses racemization.[5] This makes it a preferred choice when stereochemical purity is paramount, especially in syntheses involving elevated temperatures or prolonged coupling times.[5]

  • Boc-His(Trt)-OMe: The bulky Trityl group on the τ-nitrogen provides good steric protection against side-chain acylation. However, it is less effective at preventing racemization compared to the Boc group on the π-nitrogen.[5][6]

Q3: How can I detect incomplete coupling of this compound?

A3: Incomplete coupling is typically monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to identify deletion sequences.

Q4: Which coupling reagents are recommended for hindered amino acids like this compound derivatives?

A4: For sterically hindered amino acids, more potent activating reagents are generally required. Uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended over standard carbodiimides like DCC/DIC.[7][8] Effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Troubleshooting Guide

Issue 1: Positive Ninhydrin (Kaiser) Test After Coupling (Incomplete Coupling)

A positive ninhydrin test indicates the presence of unreacted free amines on the resin.

Potential Cause Recommended Solution Experimental Protocol
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents.--INVALID-LINK--
Inefficient Coupling Reagent Switch to a more potent activating agent like HATU, HBTU, or HCTU.--INVALID-LINK--
Peptide Aggregation Switch to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP), or add chaotropic salts like LiCl to the coupling mixture.[7]-
Suboptimal Reaction Conditions Increase the coupling time (e.g., to 4 hours or overnight) and/or moderately increase the temperature (e.g., to 40°C), though the latter may increase the risk of racemization.[9]-
Issue 2: High Levels of Racemization Detected in the Final Peptide

This is often identified by diastereomeric impurities in the HPLC analysis of the crude peptide.

Potential Cause Recommended Solution
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding it to the resin.[10]
Excessive Base Use the minimum required amount of a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of DIPEA.[11]
Choice of Protecting Group For sequences prone to racemization, use Boc-His(Boc)-OMe instead of Boc-His(Trt)-OMe.
High Coupling Temperature Perform the coupling at room temperature or 0°C if racemization is a significant concern.[11]

Data Presentation

Table 1: Comparison of Histidine Side-Chain Protecting Groups in Peptide Synthesis

Note: Direct head-to-head quantitative data for Boc-His derivatives in Boc-SPPS is limited. The following table includes data inferred from studies on Fmoc-protected derivatives, which highlights the principles of racemization suppression.

Protecting Group Position on Imidazole Racemization Suppression Key Advantages Key Disadvantages
Boc π-NitrogenExcellentSignificantly reduces racemization due to the electron-withdrawing nature of the urethane (B1682113) group.[5]The side-chain Boc group is removed during standard Nα-Boc deprotection, making it suitable for shorter peptides or for introducing histidine near the N-terminus.[4]
Trityl (Trt) τ-NitrogenModerateProvides good steric protection.[5]Less effective at preventing racemization compared to π-nitrogen protecting groups.[5][6]
Dinitrophenyl (Dnp) τ-NitrogenGoodRobust protection, stable to TFA.[1]Requires a separate deprotection step with a thiol-containing reagent.
Tosyl (Tos) τ-NitrogenModerateStable protecting group.Can be partially removed by HOBt, which is often used in coupling reactions.[4]
Benzyloxymethyl (Bom) π-NitrogenVery HighHighly effective at suppressing racemization.[4]Higher cost; cleavage can release formaldehyde, requiring specific scavengers.[1]
Table 2: Racemization of Fmoc-His(Trt)-OH vs. Fmoc-His(Boc)-OH at Different Coupling Temperatures

This data from Fmoc-SPPS illustrates the superior performance of π-Boc protection in suppressing racemization, a principle that is applicable to Boc-SPPS.

Histidine Derivative Coupling Conditions D-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min6.8[5]
Fmoc-His(Boc)-OH50°C, 10 min0.18[5]
Fmoc-His(Trt)-OH90°C, 2 min>16[5]
Fmoc-His(Boc)-OH90°C, 2 min0.81[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for sterically hindered amino acids like this compound derivatives.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).

  • Neutralization: Neutralize the resin with 5-10% DIPEA in DMF for 2-5 minutes (2 times), followed by DMF washes (3-5 times).

  • Activation and Coupling (In Situ): a. In a separate vial, dissolve Boc-His(Boc/Trt)-OMe (3 eq) and HATU (2.9 eq) in a minimal amount of DMF. b. Add DIPEA (6 eq) to the mixture and agitate. c. Immediately add the activation mixture to the neutralized resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for reaction completion. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Double Coupling

This procedure is used if the ninhydrin test is positive after the initial coupling.

  • First Coupling: Follow steps 1-8 of Protocol 1.

  • Wash: After the first coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of activated Boc-His(Boc/Trt)-OMe as described in step 5 of Protocol 1.

  • Reaction: Add the fresh activated amino acid solution to the resin and allow the second coupling reaction to proceed for 1-2 hours.

  • Final Wash and Monitoring: Wash the resin as described in step 8 of Protocol 1 and perform a final ninhydrin test to confirm completion.

Protocol 3: Capping of Unreacted Amines

If double coupling does not result in a negative ninhydrin test, capping is recommended to terminate unreacted chains and prevent the formation of deletion peptides.

  • Final Wash After Coupling Attempt: After the final coupling attempt, wash the peptide-resin with DMF (3 times).

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride (B1165640) and 2% DIPEA in DMF).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Visualizations

Troubleshooting_Workflow start Positive Ninhydrin Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple ninhydrin_test_2 Ninhydrin Test double_couple->ninhydrin_test_2 capping Cap Unreacted Amines ninhydrin_test_2->capping Positive proceed Proceed to Next Deprotection Step ninhydrin_test_2->proceed Negative capping->proceed troubleshoot_further Re-evaluate Conditions: - Coupling Reagent - Solvent - Temperature capping->troubleshoot_further

Caption: Troubleshooting workflow for incomplete coupling.

His_Protecting_Group_Selection start Select Histidine Derivative for Boc-SPPS racemization_risk High Risk of Racemization? (e.g., high temp, long coupling) start->racemization_risk use_boc_his_boc Use Boc-His(Boc)-OMe or Boc-His(Bom)-OMe racemization_risk->use_boc_his_boc Yes use_boc_his_trt Use Boc-His(Trt)-OMe or Boc-His(Dnp)-OMe racemization_risk->use_boc_his_trt No

Caption: Decision tree for selecting a His protecting group.

References

How to minimize side-product formation with Boc-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-His-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side-product formation during peptide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products when using this compound in peptide synthesis?

A1: The primary side-products encountered when using this compound are:

  • Racemization: The conversion of the L-histidine residue to its D-enantiomer is a major concern. The imidazole (B134444) ring of histidine can act as an internal base, facilitating the removal of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2]

  • Side-chain Acylation: The unprotected imidazole ring is nucleophilic and can be acylated by the activated carboxyl group of another amino acid, leading to branched peptides or other undesired modifications.[3]

  • Hydrolysis of the Methyl Ester: The C-terminal methyl ester can be prematurely hydrolyzed, especially under basic conditions, which can complicate purification and subsequent reaction steps.[4]

  • Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU, the free N-terminal amine of a peptide can be guanidinylated, which terminates the peptide chain.[5][6]

Q2: Why is histidine so prone to racemization?

A2: Histidine is particularly susceptible to racemization due to its imidazole side chain. The lone pair of electrons on the π-nitrogen of the imidazole ring is basic enough to abstract the acidic α-proton of the activated amino acid. This leads to the formation of a planar, achiral intermediate, which can then be protonated from either side, resulting in a mixture of L and D isomers.[2][7]

Q3: Does the methyl ester in this compound offer any protection against side reactions?

A3: The methyl ester protects the C-terminal carboxyl group, preventing it from reacting and allowing for the selective formation of a peptide bond at the N-terminus.[8] However, it does not protect the imidazole side chain, which is the primary source of histidine-related side reactions.[9] Therefore, additional side-chain protection is often necessary for multi-step syntheses.

Q4: When is it appropriate to use this compound without side-chain protection?

A4: this compound without side-chain protection is typically used for the synthesis of short peptides, often in solution-phase.[9] For longer peptides or more complex syntheses, especially in solid-phase peptide synthesis (SPPS), using a histidine derivative with a dedicated side-chain protecting group (e.g., Boc-His(Boc)-OH, Boc-His(Dnp)-OH, or Boc-His(Trt)-OH) is highly recommended to minimize side reactions.[5][9]

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected

Symptoms:

  • Purified peptide shows two closely eluting peaks on chiral HPLC.

  • Biological activity of the synthetic peptide is lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Inappropriate Coupling Reagent Use a coupling reagent known for low racemization. For histidine, phosphonium-based reagents like PyBOP or onium/uronium salt-based reagents like HATU and HBTU in the presence of an additive like HOBt or HOAt are generally preferred over carbodiimides alone.[10][11]See Protocol 2: High-Efficiency Coupling with HATU/HOAt.
Prolonged Activation Time Minimize the pre-activation time of this compound before adding the amine component. In-situ activation is often a good strategy.[5]See Protocol 1: Standard Coupling with HBTU/HOBt.
Excess Base Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIEA, and use the minimum necessary amount.[10]Adjust the base used in the recommended coupling protocols.
Elevated Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of epimerization.See Protocol 1 & 2 for temperature recommendations.
Issue 2: Presence of Side-Chain Acylated Byproducts

Symptom:

  • Mass spectrometry analysis of the crude product shows masses corresponding to the desired peptide plus the mass of an additional this compound or other coupled amino acid.

Possible Cause & Solutions:

Possible CauseRecommended Solution
Unprotected Imidazole Ring For syntheses involving multiple coupling steps, it is highly advisable to use a histidine derivative with a side-chain protecting group such as Boc, Dnp, or Trt.[5][9]
Excess Activated Amino Acid Use a smaller excess of the activated amino acid during the coupling step.

Quantitative Data Summary

The following table summarizes the racemization potential of different coupling reagents and the impact of side-chain protecting groups on minimizing side reactions. While direct quantitative data for this compound is limited, the data for other protected histidine derivatives provides valuable insights.

Table 1: Comparison of Common Coupling Reagents for Histidine Derivatives

Coupling Reagent/MethodAdditiveBaseTypical Coupling TimeRacemization Potential
DICHOBtDIEA1-2 hoursModerate[5]
HBTUHOBtDIEA30-60 minLow to Moderate[5][11]
HATUHOAtDIEA/TMP15-30 minLow[5][11]
PyBOPNoneDIEA< 15 minLow[11]

Table 2: Impact of Histidine Side-Chain Protecting Group on Racemization

Histidine DerivativeSide-Chain Protecting GroupKey FeatureRacemization Risk
Boc-His-OHNoneUnprotected side-chainHigh
Boc-His(Boc)-OHBocAcid-labile, removed with Nα-Boc groupModerate[5]
Boc-His(Dnp)-OHDinitrophenyl (Dnp)Stable to acid, removed by thiolysisLow[5]
Boc-His(Trt)-OHTrityl (Trt)Bulky, acid-labileModerate to High[5]
Boc-His(Bom)-OHBenzyloxymethyl (Bom)Designed to mitigate racemizationLow[9]

Experimental Protocols

Protocol 1: Standard Solution-Phase Coupling of this compound using HBTU/HOBt

This protocol is suitable for coupling this compound to an amino acid ester or a peptide with a free N-terminus in solution.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (or peptide with a free amine)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

    • Add DIEA or NMM (1.1 eq) and stir for 10-15 minutes at room temperature to generate the free amine.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Add HBTU (1.05 eq) to this solution.

    • Add DIEA or NMM (2.0 eq).

    • Immediately add the solution of the activated this compound to the free amine solution from step 1.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU/HOAt

This protocol is recommended for difficult couplings or when minimizing racemization is critical.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (or peptide with a free amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • 2,4,6-Collidine or NMM

  • Anhydrous DMF

Procedure:

  • Preparation of the Amine Component:

    • Follow step 1 from Protocol 1, using 2,4,6-collidine or NMM as the base.

  • In-situ Activation and Coupling:

    • To the solution of the free amine, add this compound (1.05 eq), HATU (1.05 eq), and HOAt (1.1 eq).

    • Add 2,4,6-collidine or NMM (2.0 eq) and stir the mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction as described in Protocol 1. Couplings with HATU are often faster (30-60 minutes).

  • Work-up and Purification:

    • Follow the work-up and purification procedure as described in Protocol 1.

Visual Guides

Side_Reaction_Pathways BocHisOMe This compound ActivatedEster Activated Ester Intermediate BocHisOMe->ActivatedEster Coupling Reagent DesiredPeptide Desired Peptide Product ActivatedEster->DesiredPeptide + Amine Component RacemizedProduct Racemized (D-His) Peptide ActivatedEster->RacemizedProduct α-proton abstraction (intramolecular catalysis) SideChainAcylation Side-Chain Acylated Product ActivatedEster->SideChainAcylation + another Activated Ester (at imidazole ring) AmineComponent Amine Component (R-NH2)

Caption: Key side-reaction pathways for this compound in peptide coupling.

Troubleshooting_Workflow Start Start: Side-Product Detected Identify Identify Side-Product (e.g., MS, Chiral HPLC) Start->Identify Racemization Racemization Issue Identify->Racemization D-isomer found Acylation Side-Chain Acylation Identify->Acylation Unexpected mass+ Other Other Issue Identify->Other Other ChangeReagent Switch to Low-Racemization Coupling Reagent (e.g., HATU) Racemization->ChangeReagent LowerTemp Lower Coupling Temperature Racemization->LowerTemp MinimizeActivation Minimize Pre-activation Time Racemization->MinimizeActivation UseProtectingGroup Use Side-Chain Protected Boc-His Derivative Acylation->UseProtectingGroup

Caption: Troubleshooting workflow for this compound side-product formation.

References

Technical Support Center: HPLC Purification of Boc-His(OMe)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing Boc-protected histidine methyl ester (Boc-His(Boc)-OMe).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of Boc-His(OMe)-containing peptides in a question-and-answer format.

Q1: Why is my peptide peak showing significant tailing?

A1: Peak tailing with histidine-containing peptides is a frequent issue, primarily due to secondary interactions between the imidazole (B134444) side chain of histidine and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] The basic nature of the imidazole ring can lead to strong, unwanted interactions, causing the peptide to elute slowly and asymmetrically.

Troubleshooting Steps:

  • Optimize Mobile Phase Additive: The most effective solution is to use an ion-pairing agent in your mobile phase. Trifluoroacetic acid (TFA) is the standard choice.[1][] A concentration of 0.1% TFA is typically sufficient to protonate the histidine side chain, minimizing its interaction with silanols and improving peak shape.[]

  • Consider Alternative Ion-Pairing Agents: If TFA is not providing the desired peak shape or if you require mass spectrometry (MS) compatibility, formic acid (FA) can be used.[4] However, FA is a weaker acid and may result in broader peaks compared to TFA.[4][5] Difluoroacetic acid (DFA) can be a good compromise, offering better peak shape than FA with less ion suppression than TFA for MS applications.[1][5]

  • Column Choice: Ensure you are using a high-quality, well-end-capped C18 column. Modern columns designed for peptide separations often have reduced silanol activity.[6]

Q2: My peptide appears to be degrading or I'm seeing an unexpected peak that corresponds to the deprotected peptide. What is happening?

A2: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acid and can be prematurely cleaved under certain HPLC conditions.[7] This is a critical consideration when purifying Boc-protected peptides.

Troubleshooting Steps:

  • Mobile Phase Acidity: While acidic mobile phases (like those with TFA) are necessary for good peak shape, high concentrations of strong acids can lead to on-column deprotection.[7] If you suspect this is occurring, try reducing the TFA concentration (e.g., to 0.05%).

  • Temperature during Solvent Evaporation: After collecting your fractions, avoid high temperatures when evaporating the solvent. The concentration of TFA increases as the solvent is removed, which can lead to deprotection of your purified peptide.[7] Lyophilization (freeze-drying) is the preferred method for solvent removal to avoid this issue.

  • Fraction Stability: Do not let your collected fractions sit at room temperature for extended periods in the acidic mobile phase, as deprotection can occur over time.[7] It is advisable to neutralize the fractions with a base like ammonium (B1175870) hydroxide (B78521) if they are not to be processed immediately, though this may complicate subsequent lyophilization.

Q3: I'm having trouble resolving my target peptide from a closely eluting impurity. How can I improve the separation?

A3: Achieving high resolution is key to obtaining a pure peptide. Several parameters can be adjusted to improve the separation of your Boc-His(OMe)-containing peptide from impurities.

Troubleshooting Steps:

  • Gradient Optimization: A shallower gradient will increase the separation between peaks. If your peptide and an impurity are co-eluting, try decreasing the rate of change of the organic solvent (e.g., from a 1%/minute to a 0.5%/minute gradient).

  • Change in Organic Modifier: While acetonitrile (B52724) is the most common organic solvent, sometimes switching to or adding another solvent like methanol (B129727) or isopropanol (B130326) can alter the selectivity of the separation.

  • Column Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and sometimes change the elution order, potentially resolving co-eluting peaks.[6]

  • Alternative Selectivity: If optimization of the above parameters is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) to exploit different separation mechanisms.[8]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for a generic HPLC purification protocol for a Boc-His(OMe)-containing peptide?

A4: A robust starting point for method development is crucial. The following protocol can be adapted for your specific peptide.

Experimental Protocol: RP-HPLC Purification of a Boc-His(OMe)-Containing Peptide

1. Sample Preparation:

  • Dissolve the crude peptide in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a concentration of 1-2 mg/mL.[9]
  • If solubility is an issue, a small amount of a stronger solvent like pure acetonitrile or dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the peptide first, followed by dilution with the initial mobile phase.
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[10]

2. HPLC System and Conditions:

  • System: A standard preparative or semi-preparative HPLC system with a UV detector and fraction collector.
  • Column: A reversed-phase C18 column is a common choice. For laboratory-scale purification, a column with dimensions of 10-22 mm ID x 250 mm length and a particle size of 5-10 µm is suitable.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[9]
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[9]
  • Detection: Monitor the elution at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while the aromatic side chains (if present) absorb at 280 nm.[11]
  • Flow Rate: Adjust the flow rate according to the column diameter. For a 10 mm ID column, a flow rate of 4-5 mL/min is a good starting point.
  • Gradient: A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes.[9] This should be optimized based on the hydrophobicity of your peptide.

3. Post-Purification Processing:

  • Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure peptide.
  • Pool the pure fractions and freeze-dry (lyophilize) to remove the solvent and obtain the purified peptide as a powder.

Q5: How do different mobile phase additives affect the purification of my Boc-His(OMe)-containing peptide?

A5: The choice of mobile phase additive is critical for the successful purification of peptides, especially those containing histidine. The table below summarizes the key characteristics of common additives.

Mobile Phase AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing agent, leading to sharp peaks and good resolution.[][5]Can cause ion suppression in mass spectrometry.[4][5] Can lead to Boc deprotection if not handled carefully.[7]
Formic Acid (FA) 0.1%Good MS compatibility (less ion suppression).[4][5]Weaker acid, may result in broader peaks and poorer resolution compared to TFA.[4]
Difluoroacetic Acid (DFA) 0.1%A good compromise between TFA and FA, offering reasonable peak shape and better MS compatibility than TFA.[1][5]Not as commonly used as TFA or FA.

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes in the HPLC purification of Boc-His(OMe)-containing peptides.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Peptide Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample onto HPLC Filter->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection (214/280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: General workflow for HPLC purification of peptides.

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing) Cause1 Secondary Interactions with Silanols Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Column Degradation Start->Cause3 Solution1 Use/Optimize Ion-Pairing Agent (e.g., 0.1% TFA) Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Flush or Replace Column Cause3->Solution3 End Improved Peak Shape Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Addressing Solubility Issues of Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility and aggregation of protected peptides, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you identify and resolve problems related to peptide insolubility.

Problem 1: The growing peptide chain is showing poor solvation on the resin (e.g., resin shrinking, failed couplings).

This is often a sign of on-resin aggregation, where peptide chains interact with each other, forming secondary structures like β-sheets that are insoluble in the synthesis solvents.[1][2] This is particularly common in hydrophobic sequences.[3]

Solutions:

  • Solvent Modification:

    • Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better-solvating properties for many aggregating sequences.[3]

    • Use a "magic mixture" of Dichloromethane (DCM), DMF, and NMP (1:1:1) to improve solvation.[4]

    • Incorporate chaotropic salts, such as LiCl or NaClO₄, in the DMF washes to disrupt secondary structures. It is critical to thoroughly wash the resin with DMF after the salt wash to prevent interference with subsequent coupling reactions.[5]

  • Temperature Adjustment:

    • Increase the reaction temperature. Microwave-assisted SPPS is particularly effective for synthesizing "difficult sequences" by rapidly heating the reaction mixture and disrupting hydrogen bonds.[5]

  • Backbone Protection:

    • Incorporate backbone-protecting groups that disrupt the hydrogen bonding network required for secondary structure formation. Common strategies include using pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids.

Problem 2: The protected peptide has precipitated out of solution after cleavage from the resin.

Post-cleavage precipitation is a common issue for hydrophobic peptides or those prone to aggregation. The protecting groups on the side chains can increase the overall hydrophobicity of the molecule, leading to poor solubility in common organic solvents.[6]

Solutions:

  • Systematic Solubility Testing:

    • Start with common polar aprotic solvents like DMF or Dimethyl Sulfoxide (DMSO).[1]

    • If the peptide remains insoluble, try more aggressive solvent systems like a mixture of Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP), which are very effective at breaking down aggregates.[1]

  • Mechanical Agitation and Temperature:

    • Use sonication to help break up solid particles and enhance dissolution.[6]

    • Gently warm the solution (below 40°C) as this can increase the solubility of some peptides.[6]

  • pH Adjustment (for aqueous solutions):

    • For peptides with a net positive charge, attempt to dissolve them in an acidic solution (e.g., 10% acetic acid).

    • For peptides with a net negative charge, try a basic solution (e.g., dilute ammonium (B1175870) hydroxide). Note that basic conditions should be avoided for peptides containing Cys, Met, or Trp, as this can promote oxidation or other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences" and how can I predict if my peptide will have solubility issues?

A: "Difficult sequences" are peptides prone to on-resin aggregation due to their amino acid composition. Key characteristics include long stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Ala), a high content of β-branched amino acids (Val, Ile, Thr), and alternating hydrophobic and hydrophilic residues, which can promote the formation of β-sheet structures.[4] Several computational tools can predict the aggregation potential of a peptide sequence before synthesis.

Q2: Can the choice of protecting group for histidine, such as in Boc-His(Trt)-OH, affect the solubility of the entire peptide?

A: While the primary role of histidine side-chain protecting groups like Trityl (Trt) in Boc-His(Trt)-OH is to prevent side reactions such as racemization and acylation of the imidazole (B134444) ring,[7] the protecting group itself can influence the overall properties of the peptide. The large and hydrophobic Trityl group on histidine can contribute to the overall non-polar character of the peptide, potentially exacerbating aggregation issues in hydrophobic sequences.[2] Conversely, in some contexts, the bulky nature of the Trt group might disrupt the formation of highly ordered β-sheets. However, it is not typically considered a solubility-enhancing tag.

Q3: What is the role of Boc-His-OMe in addressing solubility issues?

A: Nα-Boc-L-histidine methyl ester (this compound) is a protected amino acid derivative typically used as a building block in solution-phase peptide synthesis. It is not generally used as an additive to improve the solubility of a growing peptide chain during solid-phase peptide synthesis (SPPS). While incorporating histidine, which has a relatively hydrophilic side chain, into a hydrophobic sequence can help to break up aggregation, the use of its methyl ester form is specific to solution-phase methodologies. For improving solubility during SPPS, strategies like incorporating hydrophilic tags are more common.[8]

Q4: How can I use hydrophilic tags to improve the solubility of my protected peptide?

A: Hydrophilic tags, such as a poly-arginine or poly-lysine sequence, can be temporarily attached to the N- or C-terminus of a hydrophobic peptide during SPPS.[8][9] These tags increase the overall polarity of the protected peptide, improving its solubility in both organic solvents during synthesis and aqueous solutions after cleavage.[8] The tag is typically attached via a linker that can be cleaved after synthesis and purification to yield the native peptide sequence.[8]

Q5: My peptide is still insoluble after trying various solvents. What are my options?

A: If a protected peptide remains insoluble, you may need to consider resynthesizing the peptide with modifications to its primary sequence. This could involve substituting some hydrophobic residues with more hydrophilic ones, or incorporating backbone protection like pseudoproline dipeptides at strategic locations to disrupt aggregation. Another strategy is to attach a removable solubility-enhancing tag.[8]

Data Presentation

Table 1: Solubility of Common Protected Amino Acids and Reagents in SPPS Solvents

CompoundSolventSolubilityNotes
Boc-His(Boc)-OH Dichloromethane (DCM)Soluble[10]-
Dimethylformamide (DMF)Soluble[10]A stock solution of 10 mM can be prepared. Gentle warming and sonication are recommended to enhance solubility.[10]
N-Methyl-2-pyrrolidone (NMP)Soluble[10]Expected to be a good solvent.
Dimethyl Sulfoxide (DMSO)Soluble[10]-
Fmoc-Amino Acids Dimethylformamide (DMF)Generally Soluble[]Most Fmoc-protected amino acids exhibit excellent solubility in DMF.[]
N-Methyl-2-pyrrolidone (NMP)Generally Soluble[]Similar to DMF, NMP is an excellent solvent for Fmoc-amino acids.[]
HBTU Dimethylformamide (DMF)Soluble[10]-
Dimethyl Sulfoxide (DMSO)≥37.9 mg/mL[10]-
HOBt Hydrate Dimethylformamide (DMF)0.1 g/mL (clear solution)[10]-
Dimethyl Sulfoxide (DMSO)≥6.76 mg/mL[10]-

Experimental Protocols

Protocol 1: Standardized Solubility Testing for Protected Peptides

This protocol provides a systematic approach to assess the solubility of a protected peptide in various solvents.

Methodology:

  • Preparation: Weigh approximately 1-2 mg of the lyophilized protected peptide into several separate microcentrifuge tubes.[6]

  • Solvent Addition: To the first tube, add a calculated volume of the primary solvent (e.g., DMF) to achieve a high target concentration (e.g., 10 mg/mL).[6]

  • Mechanical Agitation: Vigorously vortex the tube for 30-60 seconds. If solids remain, sonicate the mixture for 5-10 minutes.[6]

  • Gentle Heating: If the peptide is still not dissolved, gently warm the solution to approximately 35-40°C for 10-15 minutes.[6]

  • Visual Inspection: Carefully inspect the solution against a dark background for any visible particulates. If the solution is clear, the peptide is soluble at that concentration.[6]

  • Systematic Testing: If the peptide is insoluble, repeat steps 2-5 with different solvents or solvent mixtures in separate tubes. If it is soluble, you can perform serial dilutions to determine the saturation point.[6]

Protocol 2: On-Resin Test for Peptide Aggregation

This protocol helps to determine if a peptide is aggregating on the solid support during SPPS.

Methodology:

  • Resin Sampling: After a coupling or deprotection step where aggregation is suspected, remove a small sample of the peptide-resin (approx. 5-10 mg).

  • Washing: Thoroughly wash the resin sample with DMF and then with DCM.

  • Kaiser Test (or other ninhydrin-based test): Perform a Kaiser test on a few beads of the washed resin. A persistent positive result (blue beads) after a coupling step indicates incomplete reaction, which is often caused by aggregation.[1]

  • Swell Test: Place the washed and dried resin sample in a small graduated cylinder and add a defined volume of DMF. Observe the degree of swelling. A significant decrease in swelling volume compared to the naked resin or earlier stages of the synthesis is a strong indicator of aggregation.[1]

  • Monitoring Fmoc Deprotection: In automated synthesizers with UV monitoring, a flattened and broadened UV absorbance profile during the piperidine (B6355638) treatment for Fmoc deprotection suggests slow and incomplete deprotection due to aggregation.[12]

Visualizations

G start Insolubility Issue Encountered (Precipitation / Poor Coupling) check_resin Is the peptide still on the resin? start->check_resin on_resin On-Resin Aggregation Suspected check_resin->on_resin Yes post_cleavage Post-Cleavage Precipitation check_resin->post_cleavage No solvent_mod Modify Solvents (NMP, Magic Mixture) on_resin->solvent_mod test_solvents Systematic Solvent Testing (DMF, DMSO, HFIP) post_cleavage->test_solvents chaotropic Add Chaotropic Salts (e.g., LiCl) solvent_mod->chaotropic temp_mod Increase Temperature (Microwave SPPS) chaotropic->temp_mod backbone_mod Incorporate Backbone Protection (Pseudoproline, Hmb) temp_mod->backbone_mod resynthesize Resynthesize with Modified Sequence backbone_mod->resynthesize If all else fails agitation Apply Sonication / Gentle Heat test_solvents->agitation ph_adjust Adjust pH (if aqueous) agitation->ph_adjust ph_adjust->resynthesize If still insoluble

Caption: Troubleshooting workflow for peptide solubility issues.

G cluster_0 Peptide Aggregation cluster_1 Disruption of Aggregation p1 Peptide Chain 1 (Hydrophobic) p2 Peptide Chain 2 (Hydrophobic) p1->p2 Intermolecular H-Bonds p3 Peptide Chain 3 (Hydrophobic) p2->p3 Intermolecular H-Bonds beta_sheet β-Sheet Formation (Insoluble Aggregate) p2->beta_sheet s1 Peptide Chain with Solubility Enhancer s2 Peptide Chain with Solubility Enhancer s1->s2 Steric Hindrance & Electrostatic Repulsion enhancer1 Tag s1->enhancer1 soluble Soluble Peptides s1->soluble enhancer2 Tag s2->enhancer2 s2->soluble

Caption: Mechanism of peptide aggregation and its disruption.

References

Technical Support Center: Strategies for Preventing Side Reactions During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA). This carbocation is a potent electrophile and can alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt and is also susceptible to oxidation.

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.

  • Tyrosine (Tyr): The phenolic ring can be alkylated.

Q3: What are scavengers and how do they prevent side product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation. By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions. Scavengers are typically nucleophilic compounds.

Q4: What is a good general-purpose scavenger cocktail for Boc deprotection?

A4: For many routine peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail. TIS is an excellent carbocation scavenger, and water aids in the hydrolysis of the Boc group and can act as a scavenger for some reactive species.

Q5: My peptide contains Tryptophan. What is the recommended scavenger?

A5: For Tryptophan-containing peptides, 1,2-ethanedithiol (B43112) (EDT) is a highly effective scavenger for preventing indole ring alkylation. The use of Fmoc-Trp(Boc)-OH during synthesis also significantly suppresses this side reaction. A common cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).

Q6: How can I prevent the oxidation of Methionine during cleavage?

A6: To prevent the oxidation of Methionine to its sulfoxide, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. The addition of thioanisole (B89551) to the cleavage cocktail is also effective in suppressing Met oxidation.

Troubleshooting Guide

Symptom Possible Cause Solution
Unexpected peaks in HPLC/LC-MS, mass increase of +56 Da Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. For Tryptophan-containing compounds, use scavengers like triethylsilane (TES), TIS, or EDT. For Methionine, thioanisole is effective in preventing S-alkylation. For Cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.
Incomplete Boc deprotection 1. Insufficient concentration or equivalents of acid. 2. Insufficient reaction time or temperature. 3. Steric hindrance around the Boc-protected amine.1. Increase the acid concentration (e.g., use 95% TFA in DCM) or use a stronger acid like 4M HCl in dioxane. 2. Extend the reaction time and monitor progress. Gentle warming (e.g., to 40°C) can be beneficial, but be aware of potential increases in side products. 3. A combination of a stronger acid, longer reaction time, and an effective scavenger cocktail is crucial.
Peak with +16 Da mass shift in a Met-containing peptide Oxidation of Methionine to Methionine sulfoxide.Use degassed solvents and perform the cleavage under an inert atmosphere. Add thioanisole to the cleavage cocktail. For highly sensitive peptides, consider using "Reagent H".
Low peptide yield after cleavage Incomplete cleavage from the resin.Ensure a sufficient volume of cleavage cocktail is used (10-25 mL per gram of resin). For acid-labile linkers, a two-stage cleavage process may be considered. Confirm the N-terminal Fmoc group was removed prior to cleavage.

Quantitative Data on Scavenger Performance

The choice of scavenger cocktail can significantly impact the purity of the crude peptide. The following tables summarize the effectiveness of different scavenger combinations in preventing common side reactions.

Table 1: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide

Cleavage CocktailComposition (v/v/w)% Main Product% Met(O)% Other Impurities
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)45550
Reagent RTFA/Thioanisole/Anisole/EDT (90:5:2:3)85150
Reagent BTFA/Phenol/H₂O/TIS (88:5:5:2)50500
Reagent HTFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)>950<5

Data adapted from a study on a model pentadecapeptide containing one methionine and two cysteine residues.

Table 2: Effect of Scavengers on S-t-Butylation of a Cysteine-Containing Peptide

Scavenger Added to TFA/TIS/H₂O (95:2.5:2.5)% S-t-Butylation
None (Control)25.6
Dimethylsulfide (DMS)10.3
Thioanisole9.0
Dithiothreitol (DTT)14.5
1,4-Benzenedimethanethiol (1,4-BDMT)12.1

Data represents the relative percentage of S-tert-butylated side product as determined by HPLC analysis.

Experimental Protocols

Protocol for Small-Scale Trial Cleavage to Optimize Scavengers

This protocol describes a method for testing different scavenger cocktails on a small amount of peptide-resin to determine the optimal conditions before proceeding with a large-scale cleavage.

Materials:

  • Dry peptide-resin (20-50 mg per trial)

  • Trifluoroacetic acid (TFA)

  • Scavengers to be tested (e.g., TIS, EDT, thioanisole, water)

  • Dichloromethane (

Technical Support Center: Synthesis of Peptides with Boc-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Boc-protected Histidine methyl ester (Boc-His-OMe). This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of histidine-containing peptides, ultimately aiming to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides with this compound?

The main difficulties arise from the imidazole (B134444) side chain of histidine, which is nucleophilic and can catalyze side reactions. The most significant challenges include racemization of the histidine residue, low coupling efficiency, and other side reactions that lead to impurities and reduced yield.[1][2] Effective protection of the imidazole side chain is crucial to mitigate these issues.[1]

Q2: Why is racemization a significant issue with histidine, and how can it be minimized?

Histidine is highly susceptible to racemization, the conversion of the L-amino acid to its D-isomer, because its imidazole side chain can act as an internal base, facilitating the removal of the alpha-proton during the activation of the carboxyl group for coupling.[1][3][4] This loss of stereochemical integrity can drastically affect the peptide's biological activity.[1][2] To minimize racemization, it is essential to protect the imidazole nitrogen.[1] The use of a trityl (Trt) protecting group on the imidazole ring is a common and effective strategy.[2][5] Additionally, choosing appropriate coupling reagents and minimizing pre-activation times can significantly reduce racemization.[6][7][8]

Q3: What is the role of the Trityl (Trt) group in Boc-His(Trt)-OMe?

The Trityl (Trt) group is a bulky protecting group attached to one of the nitrogens on the imidazole side chain of histidine.[2][9] Its primary function is to prevent the imidazole ring from participating in undesirable side reactions, most notably acting as a base to cause racemization.[2][5] The Trt group is stable under the conditions used for Boc deprotection (acidic) and peptide coupling, ensuring the stereochemical integrity of the histidine residue is maintained throughout the synthesis.[2][5]

Q4: Can I use this compound without side-chain protection?

While it is possible to perform the synthesis without side-chain protection, it is not recommended for achieving high yield and purity, especially for longer peptides.[10] An unprotected imidazole ring significantly increases the risk of racemization and other side reactions, such as side-chain acylation, leading to a complex mixture of products that are difficult to purify.[2][11]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of peptides containing Boc-His(Trt)-OMe, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Coupling Yield / Incomplete Reaction Steric Hindrance: The bulky Trt group on the histidine side chain can sterically hinder the coupling reaction.[4] Peptide Aggregation: Hydrophobic sequences or growing peptide chains can aggregate on the solid support, preventing efficient reagent access.[6][12] Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered Boc-His(Trt)-OMe.[7]Optimize Coupling Conditions:Double Couple: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[4][13] • Increase Reaction Time: Extend the coupling time to allow for complete reaction.[13] • Change Solvent: Switch to a more effective solvent for solvating the peptide-resin, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO).[6][12][14] Use a More Powerful Coupling Reagent: Employ stronger activating agents like HATU, HBTU, or COMU.[4][7][8]
Presence of Diastereomers (Racemization) Inappropriate Coupling Reagent: Some coupling reagents, especially when used with a strong base, can promote racemization.[7][8] Prolonged Activation Time: Allowing the activated amino acid to sit for too long before coupling increases the risk of racemization.[14][15] Excessive Base: The use of excess tertiary amine base (e.g., DIPEA) can facilitate proton abstraction from the alpha-carbon.[14]Select Racemization-Suppressing Reagents: • Use coupling reagents known to minimize racemization, such as DEPBT or combinations like DIC/OxymaPure.[7][8][16] Minimize Pre-activation Time: Mix the amino acid with the coupling reagent for a very short duration before adding it to the resin.[14] Optimize Base Usage: Use the minimum required amount of a sterically hindered base.[14]
Deletion Sequences Incomplete Boc Deprotection: The Boc group on the preceding amino acid may not be completely removed, preventing the coupling of Boc-His(Trt)-OMe.[12][17] Incomplete Coupling: As described above, failure of the coupling reaction will lead to a sequence lacking the histidine residue.[4]Ensure Complete Deprotection:Extend Deprotection Time: Increase the duration of the TFA treatment.[13][17] • Repeat Deprotection Step: After the initial deprotection, wash and repeat the TFA treatment.[13] Monitor Coupling Reactions: Use a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion before proceeding to the next step.[4][5]
Side Reactions (e.g., t-Butylation) Inadequate Scavenging during Cleavage: During the final cleavage from the resin with strong acid (e.g., TFA), the t-butyl cations generated from the Boc groups can reattach to nucleophilic residues like Tryptophan or Methionine if not properly scavenged.[18]Use an Optimized Cleavage Cocktail: • Always include scavengers in your cleavage cocktail. A common mixture is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).[18] For peptides containing other sensitive residues, additional scavengers like 1,2-ethanedithiol (B43112) (EDT) may be necessary.[16][18]

Experimental Protocols

Protocol 1: Standard Coupling of Boc-His(Trt)-OMe using HBTU/DIPEA

This protocol describes a standard method for incorporating Boc-His(Trt)-OMe into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in an appropriate volume of N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate vessel, dissolve Boc-His(Trt)-OMe (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Activation and Coupling: Add the amino acid/HBTU solution to the swollen resin. Immediately add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the reaction vessel to initiate activation and coupling.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).[5]

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and then DMF (3 times).

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from an acid-labile resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection of the N-terminal Boc group, wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum.[16][18]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[18]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-3 hours.[13]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13][18]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

Visual Guides

G cluster_synthesis Boc-SPPS Workflow for a Single Coupling Cycle resin Peptide-Resin (Free Amine) deprotection Boc Deprotection (TFA in DCM) resin->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIPEA in DCM/DMF) wash1->neutralization coupling Coupling (Boc-His(Trt)-OMe, Coupling Reagent, Base) neutralization->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle

Caption: General workflow for a single coupling cycle in Boc solid-phase peptide synthesis (SPPS).

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_coupling Analyze Crude Product: Incomplete Coupling? start->check_coupling check_racemization Analyze Crude Product: Racemization? check_coupling->check_racemization No sol_coupling Implement Corrective Actions: - Double Couple - Change Coupling Reagent - Change Solvent check_coupling->sol_coupling Yes check_deprotection Analyze Crude Product: Deletion Sequences? check_racemization->check_deprotection No sol_racemization Implement Corrective Actions: - Use Racemization-Suppressing Reagent - Minimize Pre-activation - Optimize Base check_racemization->sol_racemization Yes sol_deprotection Implement Corrective Actions: - Extend Deprotection Time - Repeat Deprotection Step check_deprotection->sol_deprotection Yes resynthesize Re-synthesize Peptide check_deprotection->resynthesize No, other issues sol_coupling->resynthesize sol_racemization->resynthesize sol_deprotection->resynthesize

Caption: A logical workflow for troubleshooting low peptide yield.

References

Identifying and characterizing impurities from Boc-His-OMe reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nα-Boc-L-histidine methyl ester (Boc-His-OMe). Our aim is to help you identify and characterize potential impurities, ensuring the quality and integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: Reactions with this compound can lead to several impurities. The most significant of these is the formation of the D-enantiomer due to racemization. Other common impurities include byproducts from side-chain acylation of the imidazole (B134444) ring and degradation products resulting from the premature removal of the Boc protecting group.[1][2]

Q2: Why is histidine particularly prone to racemization during peptide synthesis?

A2: The imidazole side chain of histidine can act as an internal base, abstracting the alpha-proton of the activated amino acid.[3] This leads to the formation of a planar intermediate, which can be reprotonated from either side, resulting in a mixture of L- and D-enantiomers. This loss of stereochemical integrity is a major concern in peptide synthesis.[3]

Q3: How can I minimize racemization when using this compound?

A3: Minimizing racemization is crucial for maintaining the biological activity of the final peptide. Key strategies include:

  • Side-Chain Protection: Protecting the imidazole side chain significantly reduces its basicity and, therefore, its ability to catalyze racemization. Using a doubly protected derivative like Boc-His(Boc)-OH is a common and effective strategy.[2][3]

  • Choice of Coupling Reagents: Utilizing coupling reagents known to suppress racemization, such as carbodiimides (e.g., DCC, DIC) in the presence of additives like HOBt or OxymaPure®, is recommended.[4]

  • Control of Reaction Conditions: Careful control of temperature and reaction time is essential. Elevated temperatures and prolonged activation times can increase the likelihood of racemization.[4]

Q4: What is side-chain acylation and how can it be prevented?

A4: The imidazole ring of histidine is nucleophilic and can react with the activated carboxyl group of another amino acid. This side-reaction, known as side-chain acylation, can lead to the formation of unwanted byproducts and consume valuable reagents. Protecting the imidazole side chain, for instance with a Boc group, is the most effective way to prevent this.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of a peak with the same mass as the desired product but a different retention time in HPLC. Racemization leading to the formation of the D-enantiomer.Employ a chiral HPLC column to separate and quantify the enantiomers. Optimize coupling conditions (lower temperature, shorter activation time) and consider using a side-chain protected histidine derivative like Boc-His(Boc)-OH.[3]
Observation of unexpected higher molecular weight species in mass spectrometry. Side-chain acylation of the histidine imidazole ring.Use a histidine reagent with imidazole side-chain protection (e.g., Boc-His(Boc)-OH).[2]
Incomplete reaction or low yield. Premature cleavage of the Nα-Boc group.Ensure anhydrous reaction conditions and use a milder base if possible. The stability of the Boc group is pH-dependent.
Multiple unknown peaks in the HPLC chromatogram. Degradation of starting material or product.Verify the purity of the starting this compound. Store the compound under recommended conditions (cool and dry). Analyze the crude reaction mixture by LC-MS to identify the molecular weights of the impurities and deduce their potential structures.

Quantitative Data Summary

The choice of protecting group for the histidine side chain has a significant impact on the extent of racemization. The following table summarizes the percentage of D-histidine formation with different protecting groups under various coupling conditions.

Histidine DerivativeCoupling Conditions% D-Histidine FormationReference
Fmoc-His(Trt)-OH10 min at 50 °C6.8%[4]
Fmoc-His(Boc)-OH10 min at 50 °C0.18%[4]
Fmoc-His(Trt)-OH2 min at 90 °C>16%[4]
Fmoc-His(Boc)-OH2 min at 90 °C0.81%[4]

Note: While this data is for Fmoc-chemistry, the trend of significantly reduced racemization with a Boc side-chain protecting group is also applicable to Boc-chemistry.

Experimental Protocols

Protocol 1: Achiral Reversed-Phase HPLC for Purity Assessment

This protocol provides a general method for assessing the purity of a reaction mixture containing this compound derivatives.

  • System: Standard analytical HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[1]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the specific compounds.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 210 nm and 280 nm.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.[1]

Protocol 2: Chiral HPLC for Quantifying Racemization

This protocol is designed to separate and quantify the L- and D-enantiomers of histidine-containing compounds.

  • Column: Chiral stationary phase column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).[5]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% ammonium (B1175870) trifluoroacetate). The organic modifier percentage will need to be optimized for the specific analyte (typically in the range of 10-50%). Isocratic elution is often sufficient.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection: UV at 210 nm or 220 nm.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase.[5]

Protocol 3: LC-MS for Impurity Identification

This protocol is for confirming the molecular weight of the main product and identifying impurities.

  • System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).[1]

  • Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient to elute the compounds of interest.

  • Flow Rate: 0.2-0.4 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Data Analysis: Determine the m/z of the precursor ions in the full MS scan. Perform tandem MS (MS/MS) on ions of interest to obtain fragmentation data for structural elucidation.[1]

Protocol 4: NMR Spectroscopy for Structural Confirmation

NMR is a powerful tool for unambiguous structural confirmation of the desired product and characterization of impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

  • ¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum. Characteristic signals for the Boc group appear as a singlet around 1.4 ppm. Protons on the imidazole ring and the peptide backbone will have distinct chemical shifts that can be used for structural assignment.[7]

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon framework. Key signals include the carbonyl and quaternary carbons of the Boc group.[6]

  • 2D NMR (COSY, HSQC): For complex molecules, 2D NMR experiments can be used to establish through-bond connectivities and confirm the complete structure.[7]

Visualizing Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and reaction pathways.

cluster_0 Achiral HPLC Workflow A0 Prepare Sample (Dissolve and Filter) A1 Inject into HPLC System (C18 Column) A0->A1 A2 Run Gradient Elution (Water/ACN with TFA) A1->A2 A3 Detect at 210/280 nm A2->A3 A4 Analyze Chromatogram (Assess Purity) A3->A4 cluster_1 Histidine Racemization Mechanism B0 Activated L-Histidine B2 Alpha-Proton Abstraction B0->B2 B1 Imidazole Side Chain (Internal Base) B1->B2 catalyzes B3 Planar Enolate Intermediate B2->B3 B4 Reprotonation B3->B4 B5 Mixture of L- and D-Enantiomers B4->B5 cluster_2 Impurity Identification Workflow C0 Crude Reaction Mixture C1 LC-MS Analysis C0->C1 C2 Identify Molecular Weights of Impurities C1->C2 C3 Isolate Impurity (Preparative HPLC) C1->C3 C4 Structural Elucidation (NMR, MS/MS) C3->C4

References

Strategies to avoid diketopiperazine formation after Boc-His-OMe incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to mitigate diketopiperazine (DKP) formation following the incorporation of Boc-His(Trt)-OMe in solution-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem after incorporating Boc-His(Trt)-OMe?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur with a dipeptide ester. After the deprotection of the N-terminal Boc group of the second amino acid, the newly formed free amine can act as a nucleophile. It can attack the ester carbonyl of the C-terminal amino acid (in this case, the methyl ester of histidine), leading to the formation of a stable six-membered cyclic dipeptide, the diketopiperazine. This is a significant issue as it results in the termination of the peptide chain elongation and the formation of a major byproduct, which reduces the yield of the desired tripeptide and complicates purification.

Q2: Which factors increase the likelihood of DKP formation with a His-containing dipeptide?

A2: Several factors can promote DKP formation:

  • Amino Acid Sequence: Dipeptides containing proline or glycine (B1666218) are particularly susceptible to DKP formation. While histidine is not as prone as proline, the reaction can still occur, especially if the subsequent amino acid is small and unhindered.

  • Temperature: Higher temperatures can accelerate the rate of intramolecular cyclization.

  • Base: The presence of a base, used to neutralize the amine salt after Boc deprotection, creates the free amine nucleophile necessary for the cyclization to occur. The longer the free amine is present before the next coupling reaction, the higher the risk of DKP formation.

  • Solvent: The choice of solvent can influence the conformation of the dipeptide and the rate of DKP formation.

Q3: How does the Boc protecting group strategy influence DKP formation in solution-phase synthesis?

A3: In Boc-based synthesis, the Boc group is removed with a strong acid, typically trifluoroacetic acid (TFA) or HCl in dioxane. This leaves the N-terminal amine of the dipeptide as a protonated salt (e.g., a TFA salt). This protonated amine is not nucleophilic and therefore cannot initiate the intramolecular attack to form the DKP. The risk of DKP formation arises after the addition of a base to neutralize the salt and liberate the free amine, which is a necessary step before the coupling of the third amino acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant DKP formation detected after Boc deprotection and neutralization of the dipeptide ester. The free amine of the dipeptide is present for an extended period before the coupling of the third amino acid, allowing for intramolecular cyclization.Implement a one-pot/in situ acylation protocol where the Boc deprotection and the subsequent coupling are performed in the same reaction vessel with minimal delay. Lower the reaction temperature during neutralization and coupling.
Low yield of the desired tripeptide and a complex mixture of byproducts. In addition to DKP formation, other side reactions may be occurring. The coupling of the third amino acid may be inefficient.Ensure the use of a highly efficient coupling reagent to promote the intermolecular reaction over the intramolecular cyclization. Optimize the stoichiometry of the reactants.
Difficulty in purifying the tripeptide from the DKP byproduct. DKP byproducts can sometimes have similar chromatographic properties to the desired peptide.Prevention is the best strategy. If DKP has already formed, consider alternative purification techniques such as preparative HPLC with a different gradient or column chemistry.

Experimental Protocols

Protocol 1: Standard Stepwise Boc Deprotection and Coupling (Higher Risk of DKP Formation)

This protocol involves discrete steps for deprotection, neutralization, and coupling. It is more susceptible to DKP formation due to the isolation of the free amine intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-AA₂-His(Trt)-OMe dipeptide in a suitable solvent (e.g., dichloromethane (B109758) or dioxane).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or 4M HCl in dioxane.

    • Stir at room temperature for 30-60 minutes.

    • Evaporate the solvent and excess acid under reduced pressure.

  • Neutralization:

    • Dissolve the resulting TFA or HCl salt of the dipeptide ester in a suitable solvent (e.g., DMF or DCM).

    • Cool the solution to 0°C.

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) dropwise until the pH is neutral or slightly basic.

  • Coupling:

    • In a separate flask, activate the incoming Boc-protected amino acid (Boc-AA₃-OH) with a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the neutralized dipeptide ester solution.

    • Allow the reaction to proceed at room temperature until completion.

Protocol 2: Recommended One-Pot Simultaneous Deprotection and In Situ Acylation (Lower Risk of DKP Formation)

This protocol is designed to minimize the lifetime of the free amine of the dipeptide ester, thereby suppressing DKP formation by trapping the amine with the activated third amino acid as it is formed.

  • Activation of the Third Amino Acid:

    • In a reaction vessel, dissolve the incoming Boc-protected amino acid (Boc-AA₃-OH, 1.1 equivalents) and a coupling additive such as HOBt or HOAt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or THF).

    • Add a coupling reagent such as EDC (1.1 equivalents) or HATU (1.05 equivalents).

    • If using HATU, add a hindered base like DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to ensure pre-activation.

  • Deprotection of the Dipeptide Ester:

    • In a separate flask, dissolve the Boc-AA₂-His(Trt)-OMe dipeptide (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., DCM).

    • Add TFA (20-50% in DCM) and stir for 30-60 minutes.

    • Evaporate the solvent and excess TFA under reduced pressure to obtain the TFA salt of the dipeptide ester.

  • One-Pot Coupling:

    • Dissolve the dried dipeptide ester TFA salt in a minimal amount of anhydrous DMF and cool to 0°C.

    • Add the pre-activated solution of Boc-AA₃-OH to the dipeptide ester salt solution.

    • Slowly add a hindered base such as DIPEA (enough to neutralize the TFA salt and facilitate the coupling) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Quantitative Data

Quantitative data on DKP formation is more readily available for Fmoc-based solid-phase peptide synthesis (SPPS). While the chemical environment is different, the trends observed can provide valuable insights for solution-phase synthesis.

Table 1: Influence of Deprotection Conditions on DKP Formation in Fmoc-SPPS

Deprotection Reagent DKP Formation (%)
20% Piperidine/DMF 13.8
5% Piperidine/DMF 12.2
5% Piperazine/NMP < 4.0

| 2% DBU, 5% Piperazine/NMP | Significantly Reduced |

Data adapted from studies on Fmoc-SPPS and illustrates the principle that modifying the base and solvent system can significantly reduce DKP formation.

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation Dipeptide Boc-AA₂-His(Trt)-OMe Deprotection Boc Deprotection (e.g., TFA) Dipeptide->Deprotection AmineSalt H₂N⁺-AA₂-His(Trt)-OMe (TFA Salt) Deprotection->AmineSalt Neutralization Neutralization (Base, e.g., DIPEA) AmineSalt->Neutralization FreeAmine H₂N-AA₂-His(Trt)-OMe (Free Amine) Neutralization->FreeAmine IntramolecularAttack Intramolecular Nucleophilic Attack FreeAmine->IntramolecularAttack Fast DKP Diketopiperazine (Byproduct) IntramolecularAttack->DKP One_Pot_Workflow cluster_vessel1 Vessel 1: Activation cluster_vessel2 Vessel 2: Deprotection cluster_main_reaction Main Reaction Vessel Activate_AA3 Activate Boc-AA₃-OH (Coupling Reagent + Additive) Combine Combine Activated AA₃ and Dipeptide Salt at 0°C Activate_AA3->Combine Deprotect_Dipeptide Deprotect Boc-AA₂-His(Trt)-OMe (TFA/DCM) Evaporate Evaporate Solvent & TFA Deprotect_Dipeptide->Evaporate Evaporate->Combine Add_Base Add Hindered Base (DIPEA) Combine->Add_Base Couple Couple to form Tripeptide Add_Base->Couple Tripeptide_Product Tripeptide_Product Couple->Tripeptide_Product Desired Product Strategy_Logic cluster_solutions Solutions Problem High DKP Formation with Boc-His(Trt)-OMe Dipeptide Ester RootCause Extended Lifetime of Nucleophilic Free Amine Problem->RootCause Strategy Minimize Free Amine Lifetime RootCause->Strategy OnePot One-Pot Deprotection and Coupling Strategy->OnePot InSituAcylation In Situ Acylation/ Neutralization Strategy->InSituAcylation LowTemp Low Temperature (0°C) Strategy->LowTemp

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of amino acid derivatives is a critical step in the synthesis of peptides and pharmaceuticals. Boc-His-OMe (Nα-tert-butoxycarbonyl-L-histidine methyl ester), a key building block, requires rigorous purity assessment to guarantee the integrity of the final product. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides an objective comparison of various HPLC methodologies for the purity assessment of this compound, supported by representative experimental data and detailed protocols.

Comparison of HPLC Methods for Purity and Enantiomeric Analysis

The purity of this compound is typically assessed for two main attributes: chemical purity (presence of process-related impurities and degradation products) and enantiomeric purity (presence of the D-enantiomer). Reversed-Phase HPLC (RP-HPLC) is the standard for chemical purity, while chiral HPLC is employed to determine enantiomeric excess.

Chemical Purity Assessment: A Comparison of C18 and C8 Stationary Phases

Reversed-phase chromatography is an ideal method for analyzing Boc-protected amino acids due to the increased hydrophobicity imparted by the Boc group[1]. The choice of the stationary phase, most commonly C18 or C8, can significantly influence the separation of this compound from its potential impurities.

Key Differences Between C18 and C8 Columns:

  • Hydrophobicity: C18 columns, with their longer 18-carbon alkyl chains, are more hydrophobic than C8 columns, which have 8-carbon chains[2][3]. This increased hydrophobicity leads to stronger interactions with non-polar analytes, resulting in longer retention times[1][3][4].

  • Retention: C18 columns generally provide greater retention for non-polar compounds compared to C8 columns[3]. For moderately polar analytes like this compound, a C8 column might offer the advantage of faster analysis times[2][4].

  • Selectivity: The denser packing and increased surface area of C18 columns can lead to greater separation ability for complex mixtures of closely related compounds[3].

The following table summarizes representative chromatographic data for the analysis of this compound and a potential impurity, Boc-His-OH (formed by hydrolysis of the methyl ester), on both C18 and C8 columns.

ParameterHPLC Method 1: C18 ColumnHPLC Method 2: C8 Column
Column C18, 4.6 x 250 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 min10-90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time (this compound) 12.5 min9.8 min
Retention Time (Boc-His-OH) 10.2 min8.1 min
Resolution (this compound / Boc-His-OH) 2.82.1
Theoretical Plates (this compound) 15,00011,000

Analysis: The C18 column provides a longer retention time and superior resolution between this compound and its more polar impurity, Boc-His-OH. The higher number of theoretical plates indicates a more efficient separation. However, the C8 column offers a significantly faster analysis time, which could be advantageous for high-throughput screening. The choice between the two would depend on the specific analytical need: C18 for higher resolution and baseline separation of critical impurities, and C8 for rapid purity checks.

Enantiomeric Purity Assessment: Chiral HPLC

The presence of the D-enantiomer of this compound is a critical quality attribute, as it can lead to undesired pharmacological effects in the final peptide drug substance[5]. Chiral HPLC is essential for separating and quantifying the enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are particularly effective for the chiral separation of N-blocked amino acids[6].

ParameterChiral HPLC Method
Column Chiral Stationary Phase (e.g., Teicoplanin-based), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Ammonium (B1175870) Trifluoroacetate (B77799) in Water (e.g., 30:70)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Boc-L-His-OMe) 15.2 min
Retention Time (Boc-D-His-OMe) 17.8 min
Resolution (L/D enantiomers) > 2.0

Analysis: A teicoplanin-based chiral column can effectively resolve the L- and D-enantiomers of this compound, allowing for accurate quantification of the enantiomeric excess. The mobile phase composition is critical and often requires optimization to achieve baseline separation.

Alternative Analytical Techniques

While HPLC is the workhorse for purity assessment, other techniques can provide complementary and orthogonal information.

TechniquePrincipleAdvantages for this compound AnalysisLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass detection.Provides molecular weight confirmation of the main peak and impurities, aiding in their identification.More complex and expensive instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Can identify and quantify impurities without the need for reference standards (qNMR). Confirms the structure of the main component.Lower sensitivity for trace impurities compared to HPLC.
Amino Acid Analysis (AAA) Hydrolyzes the sample to its constituent amino acid, which is then quantified.Can determine the total amount of histidine present.Destructive to the sample; does not provide information on the Boc or methyl ester groups.

Experimental Protocols

Protocol 1: RP-HPLC for Chemical Purity

Objective: To determine the chemical purity of this compound and quantify related impurities.

Instrumentation: Standard HPLC system with a UV detector.

Materials:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition (90% A, 10% B) to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-25.1 min: 90% to 10% B

    • 25.1-30 min: 10% B (re-equilibration)

Data Analysis: Calculate purity by the area percentage method, where the peak area of this compound is divided by the total area of all peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of Boc-L-His-OMe.

Instrumentation: Standard HPLC system with a UV detector.

Materials:

  • Column: Chiral Stationary Phase (e.g., CHIROBIOTIC™ T), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A pre-mixed and degassed isocratic mixture of acetonitrile and 0.1% aqueous ammonium trifluoroacetate (e.g., 30:70 v/v). The optimal ratio may require method development.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

Data Analysis: Calculate the percentage of the D-enantiomer relative to the total area of both enantiomer peaks.

Potential Impurities in this compound

A thorough purity assessment requires an understanding of potential impurities that may arise during synthesis, storage, or handling. A forced degradation study can be instrumental in identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method[7][8][9].

Common Impurities:

  • His-OMe: Resulting from the deprotection of the Boc group.

  • Boc-His-OH: Formed by the hydrolysis of the methyl ester.

  • Unreacted Starting Materials: Such as L-histidine.

  • Boc-D-His-OMe: The enantiomeric impurity.

  • Side-reaction Products: From the coupling and protection steps during synthesis.

Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for the HPLC purity assessment of a protected amino acid like this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Reporting Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC_System HPLC System (Pump, Injector, Detector) Dissolution->HPLC_System Inject Sample HPLC_Column HPLC Column (C18 or Chiral) HPLC_System->HPLC_Column Mobile Phase Gradient Chromatogram Chromatogram HPLC_Column->Chromatogram Detector Signal Integration Peak Integration & Analysis Chromatogram->Integration Purity_Report Purity Report (% Purity, % Impurity, % D-Isomer) Integration->Purity_Report Calculate Results

Caption: General workflow for HPLC purity analysis of this compound.

Conclusion

The HPLC analysis of this compound is a critical component of quality control in peptide synthesis and drug development. For routine chemical purity assessment, a C18 reversed-phase column offers excellent resolution of potential impurities, though a C8 column can provide a faster, albeit lower-resolution, alternative. For the crucial determination of enantiomeric purity, a chiral stationary phase, such as a teicoplanin-based column, is indispensable. The selection of the appropriate HPLC method should be guided by the specific analytical requirements, balancing the need for high resolution with considerations of analysis time and throughput. Complementary techniques like LC-MS and NMR can provide valuable structural information for impurity identification.

References

NMR Spectroscopy: A Gold Standard for the Structural Validation of Boc-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides and other complex organic molecules, the unambiguous confirmation of a compound's structure is paramount. For drug development professionals and researchers in the chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the structural elucidation of intermediates like Nα-tert-butyloxycarbonyl-L-histidine methyl ester (Boc-His-OMe). This guide provides a comparative analysis of NMR spectroscopy against other common analytical methods for the structural validation of this compound, complete with experimental protocols and representative data.

Comparative Analysis of Structural Validation Techniques

While several analytical techniques can provide information about the identity and purity of a synthesized compound, they vary in the depth and nature of the structural information they offer. A comparison of the most common methods used for the characterization of protected amino acids is presented below.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic-level structural information, including connectivity and stereochemistry.Non-destructive; provides unambiguous structural confirmation.Lower sensitivity compared to mass spectrometry.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity; small sample requirement.Does not provide detailed stereochemical information; isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Purity assessment and retention time.Excellent for determining purity and separating mixtures.Retention time alone is not sufficient for definitive structural confirmation.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited information on the overall molecular structure.

Structural Validation of this compound using NMR Spectroscopy

NMR spectroscopy allows for the precise identification of the chemical environment of each proton and carbon atom within the this compound molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal integrations in ¹H and ¹³C NMR spectra provides a detailed molecular fingerprint.

Expected NMR Data for this compound

The following tables summarize the expected chemical shifts for this compound based on data from closely related structures and typical values for Boc-protected amino acids. The data for the histidine moiety is referenced from N-Boc-L-Histidine.

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7s1HImidazole C2-H
~7.0s1HImidazole C4-H
~5.9d1HNH (Amide)
~4.4m1Hα-CH
~3.7s3HOCH₃ (Methyl Ester)
~3.1m2Hβ-CH₂
~1.4s9HC(CH₃)₃ (Boc group)

¹³C NMR (Carbon NMR) Spectral Data

Chemical Shift (δ) ppmAssignment
~173C=O (Ester)
~156C=O (Boc)
~135Imidazole C2
~130Imidazole C4
~116Imidazole C5
~80C (CH₃)₃ (Boc)
~55α-CH
~52OC H₃ (Ester)
~30β-CH₂
~28C(C H₃)₃ (Boc)

Experimental Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra for the structural validation of this compound is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the this compound structure.

Workflow for Structural Validation

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound.

structural_validation_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_validation Validation Sample This compound Sample NMR_Tube NMR Tube Preparation Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Acquisition 1H and 13C NMR Data Acquisition NMR_Tube->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Comparison Comparison with Expected Structure Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Workflow for the structural validation of this compound using NMR spectroscopy.

A Comparative Guide to Boc vs. Fmoc Strategy for Histidine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a significant challenge. The unique imidazole (B134444) side chain of histidine is prone to racemization and other side reactions, which can compromise the final peptide's purity, yield, and biological activity. The choice between the two primary SPPS chemistries, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the protection of the α-amino group, profoundly influences the strategy for histidine side-chain protection. This guide provides an objective comparison of the Boc and Fmoc strategies for histidine protection, supported by experimental data and detailed protocols.

Core Principles: A Dichotomy in Deprotection Chemistry

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group.[1] The Boc group is acid-labile and is typically removed with a strong acid like trifluoroacetic acid (TFA) in each cycle of peptide synthesis.[2] In contrast, the Fmoc group is base-labile and is removed using a mild base, most commonly piperidine (B6355638).[2] This core difference dictates the choice of compatible side-chain protecting groups for all amino acids, including histidine, and defines the overall synthetic strategy.[1]

  • Boc Strategy: Employs an acid-labile Nα-Boc group and typically uses benzyl-based side-chain protecting groups that are removed during the final cleavage step with a very strong acid, such as hydrofluoric acid (HF).[3] This is considered a semi-orthogonal strategy as both protecting groups are removed by acid, albeit of different strengths.[4]

  • Fmoc Strategy: Utilizes a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups (e.g., tert-butyl, trityl).[] This represents a fully orthogonal system, allowing for the selective removal of the Nα-protecting group without affecting the side-chain protection.[4]

The Challenge of Histidine and the Role of Side-Chain Protection

Histidine is particularly susceptible to racemization during the activation step of peptide coupling.[6] The unprotected π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, resulting in a loss of stereochemical integrity.[7]

To mitigate this, the imidazole side chain of histidine is protected. The choice of the protecting group is critical and is dictated by the chosen Nα-protection strategy.

Common Histidine Side-Chain Protecting Groups:

  • In Boc Chemistry:

    • Tosyl (Tos): Boc-His(Tos)-OH is a commonly used derivative. The Tos group is stable to the repetitive TFA deprotection steps but can be removed during the final strong acid cleavage.[8]

    • Dinitrophenyl (Dnp): Offers robust protection but requires a specific deprotection step using a thiol, such as thiophenol.[8]

  • In Fmoc Chemistry:

    • Trityl (Trt): Fmoc-His(Trt)-OH is widely used. The bulky Trt group protects the τ-nitrogen of the imidazole ring. While it prevents some side reactions, it is not very effective at suppressing racemization.[9]

    • tert-butyloxycarbonyl (Boc): Fmoc-His(Boc)-OH has a Boc group protecting the π-nitrogen. This strategy has been shown to be highly effective in reducing racemization.[10]

    • Methoxybenzyl-oxymethyl (MBom): Similar to the Boc side-chain protection, the MBom group on the π-nitrogen offers excellent suppression of racemization.[9]

Quantitative Data Comparison

The primary concern with histidine incorporation is racemization. The following tables summarize quantitative data on the formation of the undesired D-isomer of histidine under various conditions.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8[2]
Fmoc-His(Boc)-OH50°C, 10 min0.18[2]
Fmoc-His(Trt)-OH90°C, 2 min>16[2]
Fmoc-His(Boc)-OH90°C, 2 min0.81[2]
Fmoc-His(Trt)-OH50°C, 10 min (Beta Amyloid Synthesis)2.88[7]
Fmoc-His(Boc)-OH90°C, 2 min (Beta Amyloid Synthesis)1.29[7]

Table 1: Comparison of Racemization for Fmoc-Protected Histidine Derivatives.

While direct head-to-head comparisons of a Boc-His derivative with an Fmoc-His derivative under identical synthetic conditions are scarce in the literature, the Boc strategy is generally considered to have a lower intrinsic risk of racemization for sensitive residues like histidine due to the acidic deprotection conditions, which do not promote the base-catalyzed racemization mechanism.[4] However, the choice of coupling reagents and conditions remains a critical factor in both strategies.[]

StrategyNα-ProtectionHistidine Side-Chain ProtectionKey Advantages for HistidineKey Disadvantages for Histidine
Boc Acid-labile (TFA)Tosyl (Tos), Dinitrophenyl (Dnp)Lower intrinsic risk of base-catalyzed racemization.[4]Requires strong, hazardous acids (e.g., HF) for final cleavage.[8] Less orthogonal.[4]
Fmoc Base-labile (Piperidine)Trityl (Trt), Boc, MBomMilder overall conditions.[3] Fully orthogonal strategy.[4] Availability of highly efficient racemization-suppressing derivatives like Fmoc-His(Boc)-OH.[10]Repetitive base exposure can promote racemization, especially with Fmoc-His(Trt)-OH.[9]

Table 2: Qualitative Comparison of Boc and Fmoc Strategies for Histidine Protection.

Experimental Protocols

The following are generalized protocols for a single coupling cycle of a histidine residue using the Boc and Fmoc strategies in manual solid-phase peptide synthesis.

Protocol 1: Boc-SPPS Cycle for Boc-His(Tos)-OH Incorporation
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-His(Tos)-OH (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and DIPEA (6 eq.) in N,N-dimethylformamide (DMF) for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Fmoc-SPPS Cycle for Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH Incorporation
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Nα-Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x) and DMF (3x).[11]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

Visualizing the Workflows and Mechanisms

To better understand the processes, the following diagrams illustrate the experimental workflows and the chemical mechanism of histidine racemization.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-His(X)-OH + Coupling Reagents) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 ElongatedResin Elongated Peptide-Resin Wash3->ElongatedResin ElongatedResin->Deprotection Next Cycle

Caption: General workflow for a single cycle in Boc-SPPS.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-His(X)-OH + Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 ElongatedResin Elongated Peptide-Resin Wash2->ElongatedResin ElongatedResin->Deprotection Next Cycle

Caption: General workflow for a single cycle in Fmoc-SPPS.

Histidine_Racemization cluster_0 Histidine Racemization Mechanism ActivatedHis Activated L-Histidine (Chiral) Enolate Planar Enolate Intermediate (Achiral) ActivatedHis->Enolate α-proton abstraction (catalyzed by unprotected π-nitrogen of imidazole) D_His D-Histidine (Racemized) Enolate->D_His Protonation L_His L-Histidine (Correct Stereochemistry) Enolate->L_His Protonation

Caption: Mechanism of histidine racemization via an enolate intermediate.

Conclusion and Recommendations

The choice between the Boc and Fmoc strategies for the protection of histidine is nuanced and depends on the specific requirements of the peptide being synthesized.

  • The Fmoc strategy is the most commonly used method in modern peptide synthesis due to its milder conditions, ease of automation, and the availability of a wide range of side-chain protecting groups. For histidine-containing peptides, the use of Fmoc-His(Boc)-OH is highly recommended as it significantly suppresses racemization, even at elevated temperatures used in microwave-assisted SPPS.[2] While Fmoc-His(Trt)-OH is widely used, it should be employed with caution, and coupling conditions must be carefully optimized to minimize racemization.[9]

  • The Boc strategy , while older, remains a robust and valuable method, particularly for long and difficult sequences prone to aggregation.[3] The acidic deprotection conditions can help to disrupt secondary structures that may form during synthesis. For histidine, the Boc strategy offers an inherent advantage in minimizing the risk of base-catalyzed racemization.[4]

Ultimately, the decision should be based on a careful evaluation of the peptide sequence, the desired purity, and the available synthetic instrumentation. For syntheses where the stereochemical purity of histidine is of utmost importance, employing a strategy that protects the π-nitrogen of the imidazole ring, such as with Fmoc-His(Boc)-OH in Fmoc-SPPS, is a well-supported and effective approach.

References

A Head-to-Head Battle: Boc-His-OMe Versus Side-Chain Protected Histidine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of how to protect the reactive imidazole (B134444) side chain of histidine is a critical decision that profoundly impacts yield, purity, and stereochemical integrity. This guide provides an objective comparison of Boc-His-OMe, a C-terminally protected derivative, with common Nα-Boc-histidine derivatives featuring side-chain protection, supported by experimental data and detailed protocols.

The unique structure of histidine presents a notorious challenge in peptide synthesis. The imidazole side chain can act as a base, catalyzing the racemization of the amino acid during the coupling step, leading to the formation of unwanted D-isomers that can be difficult to remove and can drastically alter the biological activity of the final peptide. Furthermore, the nucleophilic nature of the imidazole ring can lead to side reactions. To circumvent these issues, various protection strategies have been developed. This guide focuses on the comparison between protecting the C-terminus of histidine with a methyl ester (this compound) versus protecting the imidazole side chain with groups like Trityl (Trt), dinitrophenyl (Dnp), or tosyl (Tos).

Performance Comparison at a Glance

The selection of a suitable protected histidine derivative hinges on the synthetic strategy employed, primarily solution-phase versus solid-phase peptide synthesis (SPPS), and the specific requirements of the target peptide.

DerivativePrimary ApplicationKey AdvantagesKey DisadvantagesRacemization Potential
This compound Solution-Phase SynthesisC-terminal protection allows for stepwise elongation from the N-terminus in solution. Orthogonal to acid-labile side-chain protecting groups.Not suitable for standard C- to N-terminus SPPS. Saponification for deprotection can be harsh and may lead to side reactions.Moderate to High (unprotected side chain)
Boc-His(Trt)-OH Solid-Phase Peptide Synthesis (Boc-SPPS)Widely used and commercially available. The bulky Trt group offers some steric hindrance.Prone to significant racemization, especially with prolonged coupling times or at elevated temperatures.[1]High[1]
Boc-His(Dnp)-OH Solid-Phase Peptide Synthesis (Boc-SPPS)The electron-withdrawing Dnp group effectively suppresses racemization. Stable to the acidic conditions of Boc-SPPS.[2]Requires an additional, orthogonal deprotection step using thiolysis, which can add complexity and introduce colored byproducts.[2]Low[2]
Boc-His(Tos)-OH Solid-Phase Peptide Synthesis (Boc-SPPS)Cost-effective and readily available.The tosyl group is labile to HOBt, a common additive in coupling reactions, which can lead to in situ deprotection. Prone to racemization.[3]High[3]

Experimental Data: The Critical Role of Side-Chain Protection in Suppressing Racemization

While direct comparative studies for all derivatives under identical conditions are limited, data from the synthesis of Liraglutide using Fmoc-protected histidine derivatives clearly demonstrates the dramatic impact of side-chain protection on minimizing racemization. The principles are directly applicable to Boc-chemistry.

Histidine DerivativeCoupling Temperature (°C)Coupling Time (min)D-Isomer Formation (%)
Fmoc-His(Trt)-OH50106.8[1][4]
Fmoc-His(Boc)-OH50100.18[1][4]
Fmoc-His(Trt)-OH902>16[1][4]
Fmoc-His(Boc)-OH9020.81[1][4]

This data highlights that protecting the imidazole side chain, in this case with a Boc group, is significantly more effective at preventing racemization than the commonly used Trityl group, especially under forcing conditions like elevated temperatures.

Signaling Pathways and Experimental Workflows

To visually represent the chemical strategies and processes discussed, the following diagrams have been generated using Graphviz.

Caption: Chemical structures of this compound and common side-chain protected histidine derivatives.

cluster_solution Solution-Phase Synthesis with this compound cluster_spps Solid-Phase Peptide Synthesis (Boc-SPPS) sol_start Start with this compound sol_couple Couple with N-protected amino acid sol_start->sol_couple sol_deprotect_N Deprotect N-terminus sol_couple->sol_deprotect_N sol_elongate Repeat coupling and deprotection for chain elongation sol_deprotect_N->sol_elongate sol_deprotect_C Saponification to deprotect C-terminal methyl ester sol_elongate->sol_deprotect_C sol_final Final Peptide sol_deprotect_C->sol_final spps_start Resin with first amino acid spps_deprotect_N Deprotect N-terminus (TFA) spps_start->spps_deprotect_N spps_couple Couple with Boc-His(side-chain protected)-OH spps_deprotect_N->spps_couple spps_elongate Repeat deprotection and coupling for chain elongation spps_couple->spps_elongate spps_cleave Cleavage from resin and removal of side-chain protecting groups (HF or TFMSA) spps_elongate->spps_cleave spps_final Final Peptide spps_cleave->spps_final

Caption: General workflows for solution-phase and solid-phase peptide synthesis.

activated_his Activated Histidine (L-isomer) enolate Planar Enolate Intermediate (achiral) activated_his->enolate α-proton abstraction by imidazole side chain l_isomer L-Histidine in peptide enolate->l_isomer Protonation d_isomer D-Histidine in peptide (racemized) enolate->d_isomer Protonation

Caption: Mechanism of histidine racemization during peptide synthesis.

Detailed Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

This protocol outlines a general procedure for the coupling of this compound with another N-terminally protected amino acid in solution.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling reagent (e.g., EDC·HCl)

  • Additive (e.g., HOBt)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous DMF or DCM

  • Standard work-up and purification reagents

Procedure:

  • Preparation of the Amine Component: If starting with a salt of the amino acid ester, dissolve it in the reaction solvent and add one equivalent of a non-nucleophilic base like DIPEA to liberate the free amine. For this protocol, this compound is the amine component.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0°C.

  • Coupling: To the cooled solution from step 2, add EDC·HCl (1.2 eq). Stir for 5-10 minutes.

  • Add the solution of this compound (1.0 eq) to the activated acid solution.

  • Add DIPEA or NMM (1.0 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Monitor the reaction by TLC. Once complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash chromatography on silica (B1680970) gel.

Protocol 2: Solid-Phase Coupling of Boc-His(Dnp)-OH in Boc-SPPS

This protocol describes a standard manual coupling cycle for incorporating Boc-His(Dnp)-OH into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Dnp)-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • DMF, DCM, and IPA (peptide synthesis grade)

  • TFA (reagent grade)

  • Ninhydrin (B49086) test solutions

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) and DMF (3-5 times).

  • Neutralization:

    • Neutralize the resin with a 10% solution of DIPEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3-5 times) to remove excess base.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-His(Dnp)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a ninhydrin (Kaiser) test. A yellow color of the beads indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Protocol 3: Deprotection of the Dnp Group

The Dnp group is stable to the acidic conditions of Boc-SPPS and must be removed orthogonally before the final cleavage from the resin.

Materials:

  • Peptide-resin with Dnp-protected histidine

  • Thiophenol

  • DIPEA

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.

  • Treat the resin with the deprotection solution for 1-2 hours at room temperature.

  • Filter the resin and wash thoroughly with DMF to remove the cleaved Dnp group and reagents.

Conclusion

The choice between this compound and side-chain protected histidine derivatives is fundamentally a choice between solution-phase and solid-phase synthesis strategies. For solution-phase synthesis, this compound provides a viable route for C-terminal protection, though careful consideration must be given to the conditions for methyl ester deprotection to avoid side reactions.

For the more common solid-phase peptide synthesis using Boc chemistry, the use of a side-chain protected histidine is essential. While Boc-His(Trt)-OH is widely used, the experimental data strongly suggests that it is highly prone to racemization. For syntheses where stereochemical purity is paramount, derivatives like Boc-His(Dnp)-OH offer a much more robust solution by effectively suppressing racemization, albeit at the cost of an additional deprotection step. The selection of the optimal derivative will therefore depend on a careful balance of the specific requirements of the target peptide, the desired level of purity, and the overall synthetic workflow.

References

Evaluating the Efficiency of Different Coupling Reagents for the Synthesis of Boc-His-OMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of peptides containing histidine residues, such as Nα-Boc-L-histidine methyl ester (Boc-His-OMe), presents unique challenges for chemists in research and drug development. The primary obstacle is the propensity of the histidine side chain's imidazole (B134444) ring to catalyze racemization, the undesirable conversion of the L-amino acid to its D-enantiomer, which can drastically alter the biological activity of the final peptide.[1] The selection of an appropriate coupling reagent is therefore a critical parameter that directly influences reaction efficiency, yield, and the stereochemical purity of the product.[2]

This guide provides an objective comparison of commonly used coupling reagents for the synthesis of this compound, supported by available performance data and detailed experimental protocols.

Performance Comparison of Common Coupling Reagents

The choice of a coupling reagent is a balance between reactivity, the potential for side reactions, and cost.[2] The following table summarizes the general performance characteristics of several widely used classes of coupling reagents. It is important to note that actual yields and reaction times are highly dependent on specific reaction conditions, including the solvent and base used.[3]

Coupling Reagent ClassReagent ExamplesTypical YieldTypical Reaction TimeKey AdvantagesPotential Disadvantages
Aminium/Uronium Salts HATU, HBTUHigh (>90%)[2]10 - 60 min[3]Fast reaction rates, high efficiency, and low racemization tendency.[4][5] HATU is often faster and results in less epimerization than HBTU.[5]Higher cost compared to other reagents.[4] Potential for guanidinylation of the free amine if used in excess.[3][6]
Phosphonium Salts PyBOPHigh10 - 60 min[3]Efficient coupling with rapid reaction times.[3] Byproducts are generally less hazardous than those from the related BOP reagent.[5]Byproducts can sometimes be difficult to remove.[3]
Carbodiimides DIC, EDCGood (70-90%)[2]4 - 24 hours[7]Cost-effective.[2] Water-soluble byproducts of EDC are easily removed through aqueous work-up.[5]Generally lower reactivity compared to onium salts.[2] Can cause racemization, which is minimized by the addition of HOBt.[5][8] DCC byproduct (DCU) is poorly soluble, making it unsuitable for solid-phase synthesis.[8]

Minimizing Racemization: A Critical Consideration

Histidine is particularly susceptible to racemization due to the imidazole side chain, where the π-nitrogen can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid.[1] Protecting the imidazole nitrogen is a critical strategy to mitigate this side reaction.[1][9] The use of a Boc group to protect the imidazole side chain is advantageous as its electron-withdrawing nature reduces the basicity of the imidazole ring, thereby minimizing racemization.[9]

Furthermore, the addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to suppress racemization when using carbodiimide (B86325) coupling reagents.[5] The carbodiimide reacts with the Boc-amino acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt-ester. This active ester then reacts with the amine component to form the peptide bond with a reduced risk of racemization.[8]

Experimental Protocols

The following are generalized protocols for the solution-phase synthesis of this compound using different coupling reagents. Researchers should optimize these protocols based on their specific experimental setup and analytical monitoring.

Protocol 1: Coupling using HBTU

This protocol is adapted from a general procedure for peptide coupling using TBTU, a closely related uronium salt.[10]

  • Dissolution: In a reaction vessel, dissolve Boc-His(τ-Boc)-OH (1.0 equivalent), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in an anhydrous solvent such as DMF or ethyl acetate (B1210297) under an inert atmosphere.

  • Activation: Stir the mixture for 10-15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Coupling: Add L-Histidine methyl ester (H-His-OMe) (1.2 equivalents) to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent and washed with aqueous solutions (e.g., mild acid, saturated sodium bicarbonate, and brine) to remove unreacted reagents and water-soluble byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired this compound.

Protocol 2: Coupling using DIC/HOBt

This protocol is a standard and cost-effective method for peptide bond formation.[7]

  • Dissolution: Dissolve Boc-His(τ-Boc)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-form the active ester.

  • Coupling: Add H-His-OMe (1.0-1.1 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add 1 equivalent of a non-nucleophilic base like NMM or DIPEA.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1. The urea (B33335) byproduct from DIC is more soluble in organic solvents than that of DCC, simplifying its removal.[5]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for a peptide coupling reaction.

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_purification Purification Boc_His Boc-His(τ-Boc)-OH Activation Carboxyl Activation Boc_His->Activation H_His_OMe H-His-OMe Coupling Peptide Bond Formation H_His_OMe->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU, DIC) Coupling_Reagent->Activation Additive Additive (e.g., HOBt) Additive->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Active Ester Intermediate Workup Aqueous Work-up Coupling->Workup Purification Chromatography/ Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

References

A Comparative Guide to Analytical Methods for Monitoring Boc-His-OMe Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of peptides is a cornerstone of drug discovery and development. The coupling of N-α-Boc-L-histidine methyl ester (Boc-His-OMe) is a critical step in the synthesis of many peptide-based therapeutics. Careful monitoring of this reaction is essential to ensure high yields, purity, and stereochemical integrity. This guide provides a comprehensive comparison of common analytical methods used to monitor this compound coupling reactions, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for monitoring a this compound coupling reaction depends on several factors, including the desired level of detail, available instrumentation, and the stage of the synthesis (e.g., process development vs. routine manufacturing). The following table summarizes the key performance characteristics of the most frequently employed techniques.

Analytical MethodPrincipleInformation ProvidedSpeedCostKey AdvantagesKey Disadvantages
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.Qualitative assessment of the presence of starting materials, product, and major byproducts.FastLowSimple, rapid, and inexpensive for a quick reaction check.Not quantitative, low resolution, can be difficult to interpret for complex mixtures.
High-Performance Liquid Chromatography (HPLC) High-resolution separation of components based on their affinity for a stationary phase.Quantitative data on the consumption of reactants, formation of the product, and impurity profiling.[1]ModerateModerateHigh resolution and sensitivity, provides quantitative data on purity and conversion.[1]Requires more expensive equipment and longer analysis times compared to TLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, confirmation of product identity, and detection of subtle changes in the reaction mixture.[2][3]SlowHighProvides unambiguous structural confirmation of the product and intermediates.Low sensitivity, requires high sample concentrations, expensive instrumentation, and expert interpretation.[2]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Confirmation of the molecular weight of the product and identification of impurities and byproducts.[4]FastHighHigh sensitivity and specificity for molecular weight determination. Can be coupled with HPLC (LC-MS) for comprehensive analysis.[4]Does not provide information on isomeric impurities without fragmentation (MS/MS).
Kaiser Test (Qualitative Colorimetric) Ninhydrin (B49086) reacts with primary amines to produce a characteristic blue color.Indicates the presence or absence of free primary amines (unreacted starting material).[5]Very FastVery LowExtremely simple, rapid, and inexpensive for determining reaction completion in solid-phase synthesis.Not suitable for solution-phase monitoring, does not work for N-terminal proline, and is not quantitative.[5]

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. The following sections provide standardized procedures for the key analytical methods discussed.

Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the progress of the this compound coupling reaction by observing the disappearance of the starting materials and the appearance of the product.

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 v/v, optimization may be required)

  • Visualization reagent:

    • UV lamp (254 nm)

    • Ninhydrin stain (for detecting free amines)

    • Potassium permanganate (B83412) stain (for general visualization)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing it to saturate.

  • At various time points during the reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Using a capillary tube, spot the diluted sample onto the baseline of the TLC plate. Also, spot the starting materials (this compound and the coupling partner) as standards.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp.

  • Further visualize by dipping the plate in a ninhydrin or potassium permanganate staining solution and gently heating.

  • Compare the spots of the reaction mixture to the standards to assess the consumption of starting materials and the formation of the product.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the reaction conversion and purity of the product from a this compound coupling reaction.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Sample vials

  • Syringe filters (0.45 µm)

Procedure:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • At specified time points, quench a small aliquot of the reaction mixture (e.g., by adding it to a vial containing a small amount of water or mobile phase A).

  • Dilute the quenched sample to an appropriate concentration for HPLC analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Run a linear gradient elution, for example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Monitor the elution profile at 220 nm and 280 nm.

  • Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting standards).

  • Calculate the reaction conversion and product purity by integrating the peak areas.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the coupled product and identify any major side products.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • After the reaction is deemed complete by TLC or HPLC, work up a small sample of the reaction mixture to isolate the crude product.

  • Dissolve a sufficient amount of the crude product (typically 5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the desired this compound coupled product. Key signals to monitor include the imidazole (B134444) protons of the histidine residue and the methyl ester protons.[6][7]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the desired product.

Materials:

  • Mass spectrometer (e.g., ESI-MS)

  • Suitable solvent for sample preparation (e.g., acetonitrile/water)

Procedure:

  • Prepare a dilute solution of the crude or purified product in a solvent compatible with the mass spectrometer's ionization source.

  • Infuse the sample directly into the mass spectrometer or inject it via an LC-MS system.[4]

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to find the peak corresponding to the [M+H]⁺ ion of the expected product.

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

G Logical Flow for Method Selection start Start: this compound Coupling Reaction qualitative Need quick qualitative check? start->qualitative quantitative Need quantitative data? qualitative->quantitative No tlc Use TLC qualitative->tlc Yes structure Need structural confirmation? quantitative->structure No hplc Use HPLC quantitative->hplc Yes mw Need molecular weight confirmation? structure->mw No nmr Use NMR structure->nmr Yes ms Use Mass Spectrometry mw->ms Yes end End: Reaction Monitored mw->end No tlc->end hplc->end nmr->end ms->end

Caption: Decision tree for selecting an analytical method.

G General Experimental Workflow for Reaction Monitoring start Initiate Coupling Reaction sampling Take Reaction Aliquot at Time 't' start->sampling quench Quench Reaction in Aliquot sampling->quench prep Sample Preparation (Dilution, Filtration) quench->prep analysis Analytical Measurement (TLC, HPLC, etc.) prep->analysis data Data Analysis (Rf, % Purity, % Conversion) analysis->data decision Reaction Complete? data->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up and Purification decision->workup Yes continue_rxn->sampling

Caption: Generalized workflow for monitoring a coupling reaction.

By selecting the appropriate analytical method and following robust experimental protocols, researchers can effectively monitor this compound coupling reactions, leading to higher quality synthetic peptides and more reliable scientific outcomes.

References

Characterization of Peptides Containing Boc-His-OMe by Edman Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate sequencing of synthetic and modified peptides is paramount for ensuring product quality, elucidating structure-activity relationships, and meeting regulatory requirements. Edman degradation remains a cornerstone technique for N-terminal sequencing. This guide provides a comparative analysis of the characterization of peptides containing the modified amino acid N(α)-tert-butyloxycarbonyl-L-histidine methyl ester (Boc-His-OMe) versus those with native histidine residues using Edman degradation.

This document details the expected behavior of this compound under standard Edman degradation conditions, outlines the experimental protocol, and presents a comparative analysis based on established principles of the technique.

Principles of Edman Degradation

Edman degradation is a sequential process that removes one amino acid at a time from the N-terminus of a peptide.[1] The core of the method involves a three-step cycle under different pH conditions:

  • Coupling: Under alkaline conditions, phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: Under acidic conditions, typically with trifluoroacetic acid (TFA), the PTC-peptide is cleaved, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative and leaving the rest of the peptide intact.[2]

  • Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is subsequently identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[2][3]

Expected Behavior of this compound in Edman Degradation

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4] The anhydrous trifluoroacetic acid (TFA) used in the cleavage step of the Edman degradation cycle is sufficiently strong to remove the Boc group from the histidine residue.

Therefore, when a peptide containing this compound at a position other than the N-terminus is subjected to Edman degradation, the following is expected to occur:

  • Sequencing up to the this compound residue: The Edman cycles will proceed normally for the amino acids preceding the this compound.

  • At the this compound cycle: During the cleavage step with TFA, the Boc group will be removed from the histidine side chain. Simultaneously, the Edman chemistry will cleave the N-terminal peptide bond of this now-unprotected histidine.

  • Identification: The resulting PTH derivative will be that of a standard histidine. Its identification via HPLC will be based on the retention time of the standard PTH-histidine. The methyl ester on the C-terminus of the original this compound does not participate in the Edman chemistry as it is part of the peptide backbone.

In essence, the Edman degradation process itself will deprotect the Boc-modified histidine, leading to its identification as a native histidine residue.

Performance Comparison: Native Histidine vs. This compound Containing Peptides

While direct, published experimental data specifically detailing the Edman degradation of a this compound containing peptide is limited, a comparative performance analysis can be extrapolated based on the known chemistry.

Performance MetricPeptide with Native HistidinePeptide with this compoundRationale
PTH Derivative Identity PTH-HistidinePTH-HistidineThe Boc group is cleaved by the TFA used in the Edman cycle, resulting in the formation of the standard PTH-histidine.
Sequencing Efficiency High (typically >95%)Potentially slightly lowerThe cleavage of the Boc group might introduce minor side reactions or incomplete removal, which could marginally reduce the repetitive yield. However, this effect is expected to be minimal.
HPLC Chromatogram A clean peak corresponding to the standard PTH-Histidine retention time.A primary peak at the standard PTH-Histidine retention time. Possibility of minor, unidentified peaks.The main product will be PTH-histidine. Any side products from the Boc deprotection might appear as small, extraneous peaks.
Potential for Ambiguity LowLowAs the Boc group is removed, the final identified product is the unambiguous PTH-histidine.

Experimental Protocols

The following is a generalized protocol for the Edman degradation of a peptide, applicable to both native and this compound containing peptides.

Materials:
  • Peptide sample (10-100 pmol)

  • Automated Protein Sequencer

  • Reagents for Edman degradation (as per instrument manufacturer's instructions):

    • Phenyl isothiocyanate (PITC)

    • Trifluoroacetic acid (TFA), sequencing grade

    • Heptane (B126788)

    • Ethyl acetate (B1210297)

    • Acetonitrile, HPLC grade

    • N-Methylpiperidine or other base for coupling

    • 1-Chlorobutane

  • PTH-amino acid standards

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:
  • Sample Preparation: Dissolve the peptide sample in an appropriate solvent (e.g., 0.1% TFA in water) at a concentration suitable for the sequencer (typically 1-10 pmol/µL).

  • Loading: Apply the sample to the sequencer's reaction cartridge or a PVDF membrane.

  • Automated Edman Degradation Cycles: Initiate the automated sequencing program on the protein sequencer. The instrument will perform the following steps for each cycle:

    • Coupling: The N-terminal amino acid is reacted with PITC in a basic solution.

    • Washes: The reaction chamber is washed with solvents like heptane and ethyl acetate to remove excess reagents and byproducts.

    • Cleavage: Anhydrous TFA is delivered to the reaction chamber to cleave the N-terminal amino acid as an ATZ derivative.

    • Extraction: The ATZ-amino acid is extracted with a solvent such as 1-chlorobutane.

    • Conversion: The extracted ATZ-amino acid is transferred to a conversion flask, where it is treated with aqueous TFA to convert it to the stable PTH-amino acid.

  • HPLC Analysis: An aliquot of the PTH-amino acid from the conversion flask is automatically injected into the online HPLC system.

  • Data Analysis: The retention time of the resulting peak in the HPLC chromatogram is compared to the retention times of the known PTH-amino acid standards to identify the amino acid at that cycle.

Visualizing the Workflow

The logical workflow of the Edman degradation process can be visualized as follows:

Edman_Degradation_Workflow cluster_peptide Peptide in Reaction Chamber cluster_cycle Edman Cycle cluster_analysis Analysis Peptide Peptide with free N-terminus Coupling Coupling with PITC (Alkaline) Peptide->Coupling Cleavage Cleavage with TFA (Acidic) Coupling->Cleavage PTC-Peptide Cleavage->Peptide Shortened Peptide Conversion Conversion to PTH (Aqueous Acid) Cleavage->Conversion ATZ-Amino Acid HPLC HPLC Analysis Conversion->HPLC PTH-Amino Acid Identification Identification by Retention Time HPLC->Identification

Caption: Workflow of the Edman degradation cycle.

For a peptide containing this compound, the logical relationship including the deprotection step is illustrated below:

Boc_His_Edman_Degradation Start Peptide containing this compound Edman_Cycle Edman Degradation Cycle Start->Edman_Cycle TFA_Cleavage TFA Cleavage Step Edman_Cycle->TFA_Cleavage Boc_Removal Boc group is removed TFA_Cleavage->Boc_Removal PTH_His PTH-Histidine is formed Boc_Removal->PTH_His HPLC_Analysis HPLC Analysis PTH_His->HPLC_Analysis Identification Identified as Histidine HPLC_Analysis->Identification

Caption: Fate of this compound during Edman degradation.

References

A Comparative Analysis of Deprotection Methods for Boc-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate deprotection strategy for protected amino acids is a critical step in the synthesis of peptides and other complex molecules. This guide provides an objective comparison of common deprotection methods for Nα-Boc-L-histidine methyl ester (Boc-His-OMe), supported by experimental data and detailed protocols to aid in methodological selection.

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. However, the imidazole (B134444) side chain of histidine presents unique challenges, including susceptibility to racemization and side reactions. Therefore, the choice of deprotection method for this compound requires careful consideration of factors such as reaction efficiency, yield, purity of the final product, and the compatibility with other functional groups in the molecule.

This comparative study focuses on three prevalent methods for the deprotection of this compound: Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the deprotection of this compound using TFA, HCl, and TMSOTf. The data presented is a synthesis of literature-reported yields and purities for the deprotection of Boc-protected amino acids and peptides, providing a representative comparison.[1][2]

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Typical Reagent 25-50% TFA in Dichloromethane (DCM)4M HCl in 1,4-DioxaneTMSOTf, 2,6-lutidine in Dichloromethane (DCM)
Reaction Time 30 minutes - 2 hours30 minutes - 4 hours30 - 60 minutes
Typical Yield >95%>95%High (specific data varies)
Typical Purity >98%>98%High
Product Salt Form TrifluoroacetateHydrochlorideTrifluoromethanesulfonate
Key Advantages Fast, efficient, volatile reagent simplifies work-up.Cost-effective, often yields a crystalline hydrochloride salt aiding purification.[1]Mild conditions, suitable for acid-sensitive substrates.
Key Disadvantages Harsh acidity can cleave other acid-labile groups; TFA salts can be oily.[1]Dioxane is a hazardous solvent; can be slower than TFA depending on conditions.Reagent is moisture-sensitive and expensive; potential for side reactions if not handled properly.

Signaling Pathways and Experimental Workflows

To visualize the deprotection process and the logical steps involved in selecting a method, the following diagrams are provided.

DeprotectionMechanism cluster_tfa TFA Deprotection cluster_hcl HCl Deprotection TFA_start This compound TFA_intermediate Protonated Boc-carbamate TFA_start->TFA_intermediate Protonation TFA_reagent TFA/DCM TFA_reagent->TFA_intermediate TFA_products His-OMe·TFA + CO2 + t-butyl cation TFA_intermediate->TFA_products Cleavage HCl_start This compound HCl_intermediate Protonated Boc-carbamate HCl_start->HCl_intermediate Protonation HCl_reagent HCl/Dioxane HCl_reagent->HCl_intermediate HCl_products His-OMe·HCl + CO2 + t-butyl cation HCl_intermediate->HCl_products Cleavage ExperimentalWorkflow start Start: this compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Deprotection Reagent cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up monitor->workup Reaction Complete isolate Isolate Product workup->isolate end End: His-OMe Salt isolate->end

References

A Researcher's Guide to the Synthesis and Validation of Boc-His-OMe for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and peptide chemistry, the successful incorporation of histidine into peptide chains is a frequent challenge. The unique imidazole (B134444) side chain of histidine necessitates a robust protection strategy to prevent common side reactions, most notably racemization, which can compromise the biological activity of the final peptide. This guide provides an objective comparison of synthesis protocols for Nα-tert-butyloxycarbonyl-L-histidine methyl ester (Boc-His-OMe) and evaluates its performance against alternative histidine protection strategies, supported by experimental data.

The primary challenge during the incorporation of histidine is the high propensity for racemization at the α-carbon. The basic π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. Therefore, the choice of protecting groups for both the α-amino group (Nα) and the imidazole side chain is critical for a successful synthesis.

Synthesis Protocols for this compound

A common and efficient route to this compound involves a two-step process: first, the esterification of L-histidine, followed by the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride (B599025)

The initial step is the esterification of L-histidine to protect the carboxylic acid functional group. A standard method involves the use of thionyl chloride in methanol (B129727).

Step 2: Nα-Boc Protection of L-Histidine Methyl Ester

The second step involves the protection of the α-amino group of the newly formed L-histidine methyl ester using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as triethylamine (B128534). This reaction selectively protects the primary amine, leaving the imidazole ring of the side chain unprotected.

Comparison with Alternative Histidine Protection Strategies

While this compound is a valuable building block, particularly in solution-phase synthesis and Boc-based solid-phase peptide synthesis (SPPS), the most prevalent strategy in modern SPPS is the use of Fmoc-protected amino acids. The standard derivative for histidine in this context is Fmoc-His(Trt)-OH, where the α-amino group is protected by the base-labile Fmoc group and the imidazole side chain is protected by the acid-labile trityl (Trt) group.

A key performance indicator for any histidine derivative is its ability to suppress racemization during peptide coupling. The use of a Boc group to protect the imidazole side chain, as seen in the derivative Fmoc-His(Boc)-OH, has been shown to be significantly more effective at preventing racemization than the more common Trt protection.

Table 1: Comparison of D-Isomer Formation for Different Histidine Derivatives in Peptide Synthesis

Histidine DerivativeCoupling TemperatureCoupling Time% D-Isomer Formed
Fmoc-His(Trt)-OH50 °C10 min6.8%
Fmoc-His(Boc)-OH 50 °C 10 min 0.18%
Fmoc-His(Trt)-OH90 °C2 min>16%
Fmoc-His(Boc)-OH 90 °C 2 min 0.81%

This data highlights the superior performance of a Boc-protected imidazole side chain in minimizing racemization, especially under elevated temperatures often used in microwave-assisted peptide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride

This protocol is adapted from a modified literature procedure with a reported yield of 92%.

Materials:

  • L-histidine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (B1210297) (EtOAc), Diethyl ether (Et₂O), n-hexane

  • Nitrogen atmosphere

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Suspend L-histidine (1.0 eq) in methanol (approx. 18-20 mL per gram of histidine) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the solution to room temperature and allow it to stir overnight.

  • Recharge the reaction with an additional portion of thionyl chloride (1.0 eq) and reflux for another 6 hours.

  • Remove the solvent under reduced pressure (in vacuo).

  • Wash the resulting solid with ethyl acetate, diethyl ether, and n-hexane to remove any colored impurities.

  • Dry the resulting white powder in vacuo to yield L-histidine methyl ester dihydrochloride.

Protocol 2: Generalized Synthesis of Nα-Boc-L-Histidine Methyl Ester (this compound)

This is a generalized protocol for the Nα-Boc protection of L-histidine methyl ester dihydrochloride. Yields for similar reactions are typically in the range of 70-95%.[1]

Materials:

  • L-Histidine methyl ester dihydrochloride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Nitrogen atmosphere

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve L-histidine methyl ester dihydrochloride (1.0 eq) in DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10-15 minutes.

  • Add di-tert-butyl dicarbonate (1.1 to 1.2 eq), either neat or dissolved in a small amount of the reaction solvent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Once complete, the reaction mixture can be washed sequentially with dilute aqueous acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations: Workflows and Biological Pathways

Experimental and Application Workflow

The synthesis of this compound is the initial step in its journey as a building block for peptide synthesis. The following workflow illustrates the synthesis of the protected amino acid and its subsequent use in a standard solid-phase peptide synthesis (SPPS) cycle.

G cluster_synthesis Synthesis of this compound cluster_spps Application in SPPS His L-Histidine Ester L-Histidine Methyl Ester .2HCl His->Ester Esterification (MeOH, SOCl₂) BocHisOMe Nα-Boc-His-OMe Ester->BocHisOMe Nα-Boc Protection ((Boc)₂O, Base) Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling BocHisOMe->Coupling Add Reagents Resin->Coupling Wash Washing Coupling->Wash Deprotection Nα-Deprotection Wash->Deprotection NewResin Resin-Bound Peptide (n+1 residues) Deprotection->NewResin

Caption: General workflow for the synthesis of this compound and its use in SPPS.

Biological Signaling Pathway: Thyrotropin-Releasing Hormone (TRH)

Peptides synthesized using protected histidines often play crucial roles in biological signaling. A prominent example is Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂) where the central histidine residue is essential for receptor binding and activation. TRH analogs, often synthesized using derivatives like this compound, are developed to study and modulate the TRH signaling pathway. This pathway is a classic example of G-protein coupled receptor (GPCR) signaling.[2][3][4]

TRH_Signaling_Pathway TRH TRH or TRH Analog TRHR TRH Receptor (GPCR) TRH->TRHR binds to Gq Gq/11 Protein TRHR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Responses (e.g., TSH release) Ca->Response PKC->Response

Caption: The TRH receptor signaling cascade initiated by ligand binding.

References

The Critical Choice: Assessing Histidine Derivatives for Optimal Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of successful outcomes. The incorporation of histidine, a residue with a uniquely reactive imidazole (B134444) side chain, presents a significant hurdle in solid-phase peptide synthesis (SPPS). The primary challenge lies in the high propensity for racemization, the conversion of the desired L-histidine to its D-enantiomer, which can compromise the final peptide's purity, yield, and biological activity.[1][2] This guide provides a comprehensive comparison of various protected histidine derivatives, with a focus on their impact on final peptide purity, supported by experimental data and detailed protocols.

While Boc-His-OMe (Nα-tert-butyloxycarbonyl-L-histidine methyl ester) is a valuable building block, it is primarily utilized in solution-phase peptide synthesis. In the context of solid-phase peptide synthesis (SPPS), the focus shifts to Nα-protected histidine derivatives with appropriate side-chain protection. This guide will therefore assess the performance of commonly used side-chain protected Boc-histidine derivatives, such as Boc-His(Boc)-OH and Boc-His(Trt)-OH, and their Fmoc-based counterparts, which are more relevant for assessing the impact on final peptide purity in SPPS.

Performance Comparison of Histidine Protecting Groups

The selection of a protecting group for the imidazole side chain of histidine is a critical factor that directly influences the stereochemical integrity and purity of the final peptide. The ideal protecting group should effectively suppress racemization, remain stable throughout the synthesis cycles, and be cleanly removed during the final cleavage step.

Below is a summary of the performance of common histidine side-chain protecting groups in peptide synthesis.

Histidine DerivativeSynthesis StrategyKey AdvantagesPrimary DisadvantagesExpected Crude PurityRacemization Potential
Boc-His(Boc)-OH Boc-SPPSExcellent suppression of racemization; Streamlined final deprotection (acid-labile).[1][3]Side-chain Boc group can be prematurely removed during repeated Nα-Boc deprotection steps, limiting its use in the synthesis of long peptides.[4]HighLow
Boc-His(Trt)-OH Boc-SPPSGood for preventing side-chain acylation; Compatible with standard Boc chemistry.[5]Higher potential for racemization compared to Boc-His(Boc)-OH.[1]Moderate to HighModerate
Boc-His(Dnp)-OH Boc-SPPSVery stable to acid; Provides orthogonal deprotection.[6]Requires a separate thiolysis step for removal, adding complexity to the workflow.[6]HighLow
Boc-His(Bom)-OH Boc-SPPSVery effective in suppressing racemization.[4]More difficult and costly to prepare.[4]HighVery Low
Fmoc-His(Trt)-OH Fmoc-SPPSWidely used and cost-effective.[6]Prone to significant racemization, especially at elevated temperatures.[3][7]ModerateHigh
Fmoc-His(Boc)-OH Fmoc-SPPSSuperior suppression of racemization compared to Fmoc-His(Trt)-OH, even at high temperatures.[3][7]Generally more expensive than Fmoc-His(Trt)-OH.HighVery Low

Note: Expected purity and racemization can vary based on the peptide sequence, coupling conditions, and the specific synthesis protocol employed.

Quantitative Data on Racemization

The level of D-isomer formation is a critical measure of the effectiveness of a histidine protecting group. The following table presents comparative data on the percentage of D-isomer formation during the synthesis of the peptide drug Liraglutide using different histidine derivatives and coupling conditions.

Histidine DerivativeCoupling TemperatureCoupling Time% D-Isomer
Fmoc-His(Trt)-OH50°C10 min6.8%[8]
Fmoc-His(Boc)-OH50°C10 min0.18%[7]
Fmoc-His(Trt)-OH90°C2 min>16%[7]
Fmoc-His(Boc)-OH90°C2 min0.81%[7]

These data clearly demonstrate the superior performance of the Boc side-chain protection in minimizing racemization during Fmoc-SPPS, particularly under the accelerated conditions of microwave-assisted synthesis.[9]

Experimental Protocols

Accurate assessment of the impact of a histidine derivative on final peptide purity relies on robust and well-defined experimental protocols for synthesis and analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Boc Chemistry)

This protocol outlines the general steps for incorporating a Boc-protected histidine derivative into a peptide chain on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • Nα-Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF to deprotonate the N-terminal amine.

  • Washing: Wash the resin with DMF to remove excess base.

  • Coupling:

    • Pre-activate the Boc-His(X)-OH derivative (where X is the side-chain protecting group) with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., HF or a mixture of TFA, triisopropylsilane, and water) to cleave the peptide from the resin and remove the side-chain protecting groups.[10]

  • Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a dry powder.

Peptide Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for determining the purity of a synthetic peptide.[1]

  • Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and should be optimized based on the peptide's hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (for the peptide backbone).

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) for reproducible retention times.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.

    • The presence of a significant peak with the same mass as the target peptide but a different retention time may indicate the presence of the D-histidine diastereomer.

Peptide Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide and to identify impurities.

  • Sample Preparation: Prepare the peptide sample as for HPLC analysis, often diluted further in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Analysis:

    • Compare the experimentally determined molecular weight from the mass spectrum of the main peak with the theoretical molecular weight of the desired peptide.

    • Analyze the masses of major impurity peaks to help identify their origin, such as deletion sequences, products of incomplete deprotection, or side reactions.[1]

Visualizing Workflows and Logical Relationships

Diagrams generated using Graphviz can effectively illustrate the experimental workflows and the decision-making process in selecting a histidine protecting group.

Peptide_Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis Start Start with Resin Deprotection Nα-Boc Deprotection Start->Deprotection Coupling Couple Protected Histidine Derivative Deprotection->Coupling Chain_Elongation Complete Peptide Chain Coupling->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS Purity_Determination Determine Purity & Identify Impurities HPLC->Purity_Determination MS->Purity_Determination

Caption: Workflow for Peptide Synthesis and Purity Assessment.

Histidine_Protecting_Group_Selection Start Select Histidine Protecting Group Synthesis_Strategy Synthesis Strategy? Start->Synthesis_Strategy Boc_SPPS Boc-SPPS Synthesis_Strategy->Boc_SPPS Boc Fmoc_SPPS Fmoc-SPPS Synthesis_Strategy->Fmoc_SPPS Fmoc Racemization_Risk High Racemization Risk? Fmoc_His_Boc Use Fmoc-His(Boc)-OH Racemization_Risk->Fmoc_His_Boc Yes Fmoc_His_Trt Use Fmoc-His(Trt)-OH Racemization_Risk->Fmoc_His_Trt No Orthogonal_Deprotection Orthogonal Deprotection Needed? Boc_His_Boc Use Boc-His(Boc)-OH or Boc-His(Bom)-OH Orthogonal_Deprotection->Boc_His_Boc No Boc_His_Dnp Use Boc-His(Dnp)-OH Orthogonal_Deprotection->Boc_His_Dnp Yes Boc_SPPS->Orthogonal_Deprotection Fmoc_SPPS->Racemization_Risk Boc_His_Trt Use Boc-His(Trt)-OH

References

A Head-to-Head Battle in Peptide Synthesis: Boc-His(Trt)-OH vs. Boc-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acids is a critical determinant of success. This is particularly true for histidine, an amino acid notoriously prone to racemization and other side reactions. This guide provides a comprehensive side-by-side comparison of two commercially available Boc-protected histidine derivatives: Boc-His(Trt)-OH and Boc-His-OMe, clarifying their distinct roles and performance in peptide synthesis.

At the heart of this comparison lies a fundamental difference in their chemical structures and, consequently, their intended applications. Boc-His(Trt)-OH is a cornerstone for incorporating histidine residues into a growing peptide chain during Boc-strategy SPPS. In contrast, this compound, with its C-terminal methyl ester, is not directly suitable for solid-phase synthesis but finds its utility in solution-phase methodologies and as a versatile synthetic intermediate.

Unveiling the Contenders: Chemical Structures and Strategic Protection

Boc-His(Trt)-OH features two critical protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a bulky trityl (Trt) group on the imidazole (B134444) side chain.[1][2][3] Both are acid-labile and are typically removed simultaneously during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[2][3] The Trt group's primary role is to shield the imidazole nitrogen, a key factor in mitigating side reactions, most notably racemization.[1][4]

This compound , on the other hand, possesses a Boc group protecting the α-amino group and a methyl ester (-OMe) at the C-terminus. Crucially, its imidazole side chain remains unprotected. This structural difference dictates its unsuitability for direct use in SPPS, where a free carboxylic acid is necessary to form a peptide bond with the resin-bound amine.

Performance in SPPS: A Tale of Two Very Different Applications

A direct performance comparison in the context of SPPS is inherently skewed, as only Boc-His(Trt)-OH is designed for this application. The following sections will therefore detail the performance of Boc-His(Trt)-OH in SPPS and explain the challenges that would arise from using a histidine derivative without side-chain protection, a situation analogous to attempting to use a modified form of this compound in SPPS.

Key Performance Metrics in SPPS
FeatureBoc-His(Trt)-OHThis compound (Hypothetical for SPPS)
SPPS Compatibility Standard reagent for Boc-SPPSNot directly applicable due to C-terminal methyl ester. A free acid version (Boc-His-OH) would be used.
Side-Chain Protection Trityl (Trt) group on the imidazole ringNone
Racemization Control Good to excellent, due to the steric hindrance of the Trt group which minimizes the imidazole's participation in α-proton abstraction.[4][5]High risk of racemization due to the unprotected and basic imidazole side chain.[1][4][6]
Coupling Efficiency Generally high, though the bulky Trt group can sometimes lead to steric hindrance, potentially requiring longer coupling times or double coupling.Potentially high, but overshadowed by the significant risk of racemization.
Side Reactions Minimized due to imidazole protection.Prone to various side reactions including N-acylation on the imidazole ring.
Deprotection Both Boc and Trt groups are removed with strong acid (e.g., TFA) in the final cleavage step.[2][3]N/A for SPPS context.

The Critical Role of Side-Chain Protection in Mitigating Racemization

Histidine's susceptibility to racemization during peptide synthesis is a well-documented challenge.[1][4][6] The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar, achiral intermediate, which can then be protonated from either face, resulting in a mixture of L- and D-isomers.[4][6] The incorporation of the undesired D-enantiomer can have profound and detrimental effects on the final peptide's biological activity.

The Trt group in Boc-His(Trt)-OH provides a bulky steric shield that physically obstructs the imidazole nitrogen from interacting with the α-proton, thereby significantly suppressing racemization.[5] While not always completely eliminating it, the use of side-chain protected histidine derivatives like Boc-His(Trt)-OH is a standard and highly recommended practice to ensure the stereochemical integrity of the synthesized peptide.[4]

Conversely, the use of a histidine derivative with an unprotected imidazole side chain, such as the conceptual free-acid form of this compound (Boc-His-OH), would be highly prone to racemization, leading to impure peptide products.

Experimental Protocols

Standard Boc-SPPS Coupling Protocol for Boc-His(Trt)-OH

This protocol outlines a general procedure for coupling Boc-His(Trt)-OH in a Boc-SPPS workflow.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin again with DCM and then with N,N-dimethylformamide (DMF) to prepare for the coupling step.

  • Coupling:

    • Dissolve Boc-His(Trt)-OH (typically 2-4 equivalents relative to the resin substitution) in DMF.

    • Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIEA or N-methylmorpholine).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling. For sterically hindered couplings, a second coupling step ("double coupling") may be necessary.[7]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids in the peptide sequence.

Solution-Phase Peptide Coupling (Illustrative for this compound)

This compound is more suited for solution-phase synthesis. A typical application would involve the deprotection of the Boc group followed by coupling with another amino acid derivative.

  • Boc Deprotection: Dissolve this compound in a suitable solvent (e.g., dioxane or ethyl acetate) and treat with an acid (e.g., HCl gas or TFA) to remove the Boc group, yielding H-His-OMe as a salt.

  • Coupling:

    • In a separate reaction vessel, activate the carboxylic acid of a Boc-protected amino acid (e.g., Boc-Ala-OH) using a coupling agent (e.g., DCC, EDC).

    • Add the H-His-OMe salt and a base (e.g., N-methylmorpholine) to the activated amino acid solution.

    • Allow the reaction to proceed to form the dipeptide Boc-Ala-His-OMe.

  • Work-up and Purification: The resulting dipeptide is then isolated from the reaction mixture and purified, typically by chromatography.

Visualizing the Workflow and Rationale

SPPS_Workflow cluster_SPPS Boc-SPPS with Boc-His(Trt)-OH cluster_Solution Solution Phase with this compound Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-His(Trt)-OH Neutralization->Coupling Final_Peptide Protected Peptide-Resin Coupling->Final_Peptide Boc_His_OMe This compound Deprotection_Sol Boc Deprotection Boc_His_OMe->Deprotection_Sol H_His_OMe H-His-OMe Deprotection_Sol->H_His_OMe Coupling_Sol Coupling with Boc-AA-OH H_His_OMe->Coupling_Sol Dipeptide Boc-AA-His-OMe Coupling_Sol->Dipeptide caption Figure 1. Comparative workflows for Boc-His(Trt)-OH in SPPS and this compound in solution-phase synthesis. Racemization_Mechanism cluster_unprotected Unprotected Imidazole (e.g., from Boc-His-OH) cluster_protected Trt-Protected Imidazole (Boc-His(Trt)-OH) Activated_His Activated L-Histidine Enolate Planar Enolate Intermediate Activated_His->Enolate α-proton abstraction by imidazole Racemic_Mixture L- and D-Histidine Mixture Enolate->Racemic_Mixture Protonation Activated_Trt_His Activated L-His(Trt) No_Abstraction α-proton abstraction is sterically hindered Activated_Trt_His->No_Abstraction L_His L-Histidine Incorporated No_Abstraction->L_His caption Figure 2. Racemization mechanism of histidine and the role of Trt protection.

References

Safety Operating Guide

Navigating the Disposal of Boc-His-OMe: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists engaged in drug development and peptide synthesis frequently utilize Boc-His-OMe, a histidine derivative. While essential for scientific advancement, its proper disposal is paramount to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, aligning with best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). Although some safety data sheets (SDS) may not classify this compound as a hazardous substance, prudent laboratory practice dictates treating all chemical reagents with a high degree of caution to mitigate potential risks.[1][2]

All handling of solid this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glassesTo prevent eye irritation from potential dust particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95 dust mask) is recommended if dust is generated.To avoid inhalation of dust, which may cause respiratory tract irritation.[1]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain. [1]

  • Waste Collection:

    • Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[1]

  • Labeling:

    • The waste container label must include the full chemical name, "this compound," and any relevant institutional tracking numbers.

    • Clearly indicate that it is chemical waste.[1]

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1] It should be segregated from incompatible materials, such as strong oxidizing agents.[1]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[1]

  • Final Disposal:

    • Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[1]

    • The final disposal method will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) SolidWaste Collect Solid Waste (Residue, Contaminated Items) Segregate Segregate from Incompatible Materials SolidWaste->Segregate LiquidWaste Collect Liquid Waste (Solutions) LiquidWaste->Segregate Container Use Labeled, Leak-Proof Waste Container Segregate->Container Storage Store in a Cool, Dry, Well-Ventilated Area Container->Storage EHS Contact Institutional EHS or Licensed Contractor Storage->EHS Incineration Professional Incineration EHS->Incineration

References

Personal protective equipment for handling Boc-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling of chemical reagents like N-α-t-Butoxycarbonyl-L-histidine methyl ester (Boc-His-OMe) is fundamental to ensuring laboratory safety and procedural integrity. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for this compound (CAS No. 2488-14-4).

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is prudent to handle it with care to mitigate any potential risks.[1] Conflicting information exists for similar di-protected compounds, which are listed with potential hazards including carcinogenicity, mutagenicity, and skin and eye irritation.[2] Therefore, a cautious approach is recommended.

Hazard Summary & Quantitative Data

Although specific occupational exposure limits for this compound have not been established, it is advisable to minimize exposure.[2] The following table summarizes key data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₉N₃O₄[3]
Molecular Weight 269.30 g/mol [3][4]
Physical Form Solid, white to off-white powder[4]
CAS Number 2488-14-4[1][3][5]
Storage Temperature Store in a cool, dry place. Some sources recommend 0-8°C.[2][6]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn when handling this compound:

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US).To prevent eye irritation from potential dust particles.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.To prevent skin contact and potential irritation.[1][7][8]
Respiratory Protection Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH-approved respirator is recommended.To avoid inhalation of dust which may cause respiratory tract irritation.[8][9]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[8]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.[8]

Operational Plan: Step-by-Step Handling Procedures

All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[8][9]

2. Handling and Use:

  • Ensure adequate ventilation.[1]

  • Avoid the formation of dust and aerosols.[7]

  • Weigh the compound in a ventilated enclosure.

  • Use non-sparking tools.[7]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

3. First-Aid Measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[7]

  • Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

  • Following eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • If ingested: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

The primary method for the disposal of this compound waste is through a licensed and reputable chemical waste disposal company.[2] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain. [8]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including residual product, gloves, weighing papers, and disposable labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.[2]

2. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[2]

  • Ensure containers are tightly sealed to prevent leaks or spills.[2]

  • Segregate from incompatible materials.[2]

3. Final Disposal:

  • Arrange for the pickup of the hazardous waste container with your institution's EHS office or their designated licensed chemical waste disposal contractor.[8]

  • The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Designated Work Area (Fume Hood) A->B C Weigh this compound B->C Proceed to handling D Perform Experiment C->D E Segregate Solid & Liquid Waste D->E After experiment completion F Label and Seal Waste Containers E->F G Store Waste in Designated Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-His-OMe
Reactant of Route 2
Reactant of Route 2
Boc-His-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.